5-methoxy-1H-indazole-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-5-2-3-7-6(4-5)8(9(10)13)12-11-7/h2-4H,1H3,(H2,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCWPIRGNMZVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293497 | |
| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91085-70-0 | |
| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91085-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-methoxy-1H-indazole-3-carboxamide: Chemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-methoxy-1H-indazole-3-carboxamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also includes data for closely related analogues to provide a robust contextual understanding.
Core Chemical Properties
While specific experimental data for this compound is sparse, its fundamental properties can be calculated. The table below summarizes these and provides experimental data for key precursors and analogues.
| Property | This compound (Calculated) | 5-methoxy-1H-indazole-3-carboxylic acid | Methyl 5-methoxy-1H-indazole-3-carboxylate[1] | 5-methoxy-1H-indazole-3-carbaldehyde[2] |
| CAS Number | Not assigned | 90417-53-1 | 90915-65-4 | 169789-37-1 |
| Molecular Formula | C₉H₉N₃O₂ | C₉H₈N₂O₃ | C₁₀H₁₀N₂O₃ | C₉H₈N₂O₂ |
| Molecular Weight | 191.19 g/mol | 192.17 g/mol | 206.2 g/mol | 176.17 g/mol |
| Appearance | - | - | - | Brownish orange solid[2] |
| Melting Point | - | - | - | - |
| Boiling Point | - | - | - | - |
| Solubility | - | - | - | - |
| Storage | - | - | - | Store at 0-8 °C[2] |
Experimental Protocols
The synthesis of this compound can be readily achieved through the amidation of its corresponding carboxylic acid, which is commercially available. The following protocol is adapted from a general method for the synthesis of 1H-indazole-3-carboxamide derivatives.[3][4]
Synthesis of this compound
This procedure involves the coupling of 5-methoxy-1H-indazole-3-carboxylic acid with an amine source, typically ammonia or an ammonium salt, using a peptide coupling agent.
Materials:
-
5-methoxy-1H-indazole-3-carboxylic acid
-
Ammonia source (e.g., ammonium chloride)
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Base: TEA (Triethylamine) or DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the ammonia source (e.g., ammonium chloride, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Activity and Signaling Pathways
Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The 1H-indazole-3-carboxamide scaffold, in particular, has been identified as a promising framework for the development of potent and selective kinase inhibitors.
PAK1 Inhibition
Recent studies have highlighted derivatives of 1H-indazole-3-carboxamide as potent inhibitors of p21-activated kinase 1 (PAK1).[5] Aberrant PAK1 activity is linked to tumor progression, making it a key target for anticancer drug discovery.[5] The indazole core acts as a bioisostere for purines, enabling it to bind to the ATP-binding pocket of kinases.
Below is a conceptual diagram illustrating the role of PAK1 in cell signaling and its inhibition by an indazole-3-carboxamide derivative.
Caption: PAK1 signaling pathway and its inhibition.
The diagram above illustrates how extracellular signals can activate Receptor Tyrosine Kinases (RTKs), leading to the activation of the Ras and Rac/Cdc42 GTPases. These, in turn, activate PAK1, which promotes cell motility, invasion, and changes in gene expression through downstream pathways like MEK/ERK. This compound, as a putative PAK1 inhibitor, would block these downstream effects.
Experimental and Synthetic Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
This workflow provides a clear, step-by-step visualization of the synthetic protocol, from the starting material to the purified final product.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 5-Methoxy-1H-indazole-3-carboxamide: A Technical Exploration of a Versatile Scaffold
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the potential mechanisms of action of 5-methoxy-1H-indazole-3-carboxamide, a molecule belonging to the versatile indazole-3-carboxamide class of compounds. While direct and comprehensive data on this specific methoxy-substituted derivative remains limited in publicly accessible research, this paper aims to provide a thorough understanding of its likely biological activities by examining the well-documented actions of structurally related indazole-3-carboxamides. This family of compounds has demonstrated a remarkable ability to interact with a diverse range of biological targets, suggesting a rich and complex pharmacology that holds significant promise for therapeutic development.
The Privileged Scaffold: An Overview of Indazole-3-Carboxamide Bioactivity
The 1H-indazole-3-carboxamide core is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming the basis for ligands that can interact with a multitude of biological targets. Research has shown that derivatives of this scaffold can act as:
-
Kinase Inhibitors: Modulating the activity of various kinases, which are crucial enzymes in cellular signaling pathways.
-
G-Protein Coupled Receptor (GPCR) Ligands: Acting as agonists or antagonists at receptors such as serotonin and cannabinoid receptors.
-
Enzyme Inhibitors: Inhibiting enzymes like monoamine oxidase B (MAO-B), which is involved in neurotransmitter metabolism.
The specific biological activity of a 1H-indazole-3-carboxamide derivative is largely determined by the nature and position of its substituents. The 5-methoxy group in the compound of interest is an electron-donating group that can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its binding affinity and selectivity for specific targets.
Potential Mechanisms of Action
Based on the activities of analogous compounds, several potential mechanisms of action can be postulated for this compound.
Kinase Inhibition
A significant body of research highlights the role of 1H-indazole-3-carboxamide derivatives as potent kinase inhibitors. These compounds often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby interrupting signaling cascades.
Potential Kinase Targets:
-
p21-activated kinase 1 (PAK1): Aberrant PAK1 activity is linked to tumor progression. Inhibition of PAK1 can suppress cancer cell migration and invasion.[1]
-
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in the pathophysiology of mood disorders.[2]
The diagram below illustrates a generalized workflow for identifying and characterizing kinase inhibitors.
Caption: Workflow for kinase inhibitor discovery.
G-Protein Coupled Receptor (GPCR) Modulation
Derivatives of 1H-indazole-3-carboxamide have been shown to interact with various GPCRs, acting as either agonists or antagonists.
Potential GPCR Targets:
-
Serotonin 4 Receptor (5-HT4R): Antagonism of this receptor has been explored for its potential analgesic effects.[3]
-
Cannabinoid Receptor 1 (CB1): Many synthetic cannabinoids are based on the indazole-3-carboxamide scaffold. These compounds are potent agonists of the CB1 receptor.[4]
-
Prostanoid EP4 Receptor: Antagonism of the EP4 receptor is a promising strategy for cancer immunotherapy.[5]
The following diagram depicts a simplified signaling pathway for a Gs-coupled GPCR, such as the 5-HT4 receptor.
Caption: Simplified 5-HT4 receptor signaling cascade.
Enzyme Inhibition
Certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of enzymes involved in key metabolic pathways.
Potential Enzyme Target:
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease.[6]
Quantitative Data on Related Compounds
The following table summarizes key quantitative data for various 1H-indazole-3-carboxamide derivatives, providing a reference for the potential potency of this compound.
| Compound Class | Target | Assay | Value | Reference |
| PAK1 Inhibitor | PAK1 | IC50 | 9.8 nM | [1] |
| GSK-3 Inhibitor | GSK-3β | IC50 | < 100 nM | [2] |
| 5-HT4R Antagonist | 5-HT4 Receptor | Ki | Not Specified | [3] |
| MAO-B Inhibitor | Human MAO-B | IC50 | 0.227 nM - 1.59 nM | [6] |
| EP4 Antagonist | EP4 Receptor | IC50 | Single-nanomolar | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments cited in the literature for related compounds.
Kinase Inhibition Assay (e.g., PAK1)
-
Enzyme and Substrate Preparation: Recombinant human PAK1 enzyme and a suitable peptide substrate are prepared in assay buffer.
-
Compound Incubation: The test compound (e.g., this compound) is pre-incubated with the PAK1 enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Radioligand Binding Assay (e.g., 5-HT4 Receptor)
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT4) are prepared.
-
Assay Mixture: The membranes are incubated with a specific radioligand (e.g., [3H]-GR113808) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration.
-
Quantification: The radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition of radioligand binding is used to calculate the Ki (inhibitory constant) of the test compound.
MAO-B Inhibition Assay
-
Enzyme Source: Recombinant human MAO-B is used as the enzyme source.
-
Incubation: The enzyme is pre-incubated with the test compound.
-
Substrate Addition: A suitable substrate (e.g., kynuramine) is added to initiate the enzymatic reaction.
-
Detection: The formation of the product is monitored by fluorescence or absorbance.
-
Data Analysis: The rate of reaction is measured, and the percentage of inhibition is calculated to determine the IC50 value.
Conclusion
While the precise mechanism of action of this compound is yet to be fully elucidated, the extensive research on the 1H-indazole-3-carboxamide scaffold provides a strong foundation for predicting its potential biological activities. The methoxy substitution at the 5-position likely modulates the electronic and steric properties of the molecule, influencing its target-binding profile. Based on the available literature, it is plausible that this compound could exhibit activity as a kinase inhibitor, a GPCR modulator, or an enzyme inhibitor. Further experimental validation is necessary to confirm these hypotheses and to fully characterize the pharmacological profile of this intriguing molecule. This guide serves as a comprehensive starting point for researchers interested in exploring the therapeutic potential of this and related compounds.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDMB-CHMINACA - Wikipedia [en.wikipedia.org]
- 5. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 5-methoxy-1H-indazole-3-carboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-1H-indazole-3-carboxamide is a heterocyclic organic compound belonging to the indazole class. The indazole core is a key pharmacophore in medicinal chemistry, with a wide range of documented biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, alongside an exploration of the known biological activities and mechanisms of action of closely related analogues. This document is intended to serve as a foundational resource for researchers engaged in the exploration of indazole-based compounds for therapeutic applications.
History and Discovery
The specific discovery of this compound is not prominently documented in publicly available scientific literature. Its emergence is intrinsically linked to the broader exploration of the indazole-3-carboxamide scaffold as a privileged structure in drug discovery. The indazole ring system, being an isostere of indole, has been a subject of interest for its potential to mimic the biological activities of endogenous indoles, such as serotonin.
Research into indazole-3-carboxamides has revealed their potential as potent and selective inhibitors of various enzymes and as ligands for a range of receptors. Notably, derivatives of this scaffold have been investigated as kinase inhibitors, including p21-activated kinase 1 (PAK1) and Glycogen Synthase Kinase-3 (GSK-3), and as modulators of serotonin receptors.[1][2] The exploration of different substitution patterns on the indazole ring, such as the 5-methoxy group, represents a systematic approach to modulate the pharmacokinetic and pharmacodynamic properties of this class of compounds.
Synthetic Methodologies
A direct, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible and efficient two-step synthetic route can be devised based on established methodologies for the synthesis of its key precursor, 5-methoxy-1H-indazole-3-carboxaldehyde, and standard organic chemistry transformations.
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Synthesis of 5-methoxy-1H-indazole-3-carboxaldehyde
This procedure is adapted from a published optimized method for the direct conversion of indoles to indazole-3-carboxaldehydes.[3]
-
Materials: 5-methoxy-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Water, Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (MgSO₄), Silica Gel.
-
Procedure:
-
In a reaction vessel, dissolve 5-methoxy-indole (1 equivalent) in DMF.
-
Prepare a solution of NaNO₂ (8 equivalents) and concentrated HCl (2.7 equivalents) in a mixture of water and DMF (5.3:3 v/v).
-
Cool the indole solution to 0°C in an ice bath.
-
Slowly add the nitrosating mixture to the indole solution over a period of 2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Extract the reaction mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water, followed by a single wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate (8:2) mixture to yield 5-methoxy-1H-indazole-3-carboxaldehyde as a yellowish solid.[3]
-
Step 2: Oxidation of 5-methoxy-1H-indazole-3-carboxaldehyde to 5-methoxy-1H-indazole-3-carboxylic acid
-
Materials: 5-methoxy-1H-indazole-3-carboxaldehyde, Potassium Permanganate (KMnO₄) or other suitable oxidizing agent, Acetone or an appropriate solvent, Sulfuric Acid (H₂SO₄), Sodium Bisulfite (NaHSO₃).
-
Procedure (General Method):
-
Dissolve 5-methoxy-1H-indazole-3-carboxaldehyde in a suitable solvent such as acetone.
-
Slowly add a solution of potassium permanganate in water to the aldehyde solution at a controlled temperature (e.g., 0-10°C).
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Quench the reaction by adding a solution of sodium bisulfite until the manganese dioxide precipitate dissolves.
-
Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 5-methoxy-1H-indazole-3-carboxylic acid.
-
Step 3: Amidation of 5-methoxy-1H-indazole-3-carboxylic acid to this compound
This procedure is a general method for the formation of primary carboxamides from carboxylic acids.[4]
-
Materials: 5-methoxy-1H-indazole-3-carboxylic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Ammonia (aqueous or gas), Dichloromethane (DCM) or other suitable inert solvent.
-
Procedure:
-
Suspend 5-methoxy-1H-indazole-3-carboxylic acid in an inert solvent like dichloromethane.
-
Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0°C.
-
Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in a fresh portion of a suitable solvent.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia at 0°C.
-
Stir the reaction mixture for a few hours at room temperature.
-
Collect the precipitated this compound by filtration, wash with water, and dry.
-
Experimental Workflow
Biological Activity and Mechanism of Action
While specific quantitative data for the biological activity of this compound is scarce in the public domain, the broader class of indazole-3-carboxamides has been the subject of significant investigation. The biological activities of these compounds are largely dictated by the substitutions on the indazole core and the carboxamide moiety.
Kinase Inhibition
Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of several protein kinases. For instance, a series of N-substituted 1H-indazole-3-carboxamides were developed as highly potent and selective inhibitors of p21-activated kinase 1 (PAK1), with one of the lead compounds exhibiting an IC₅₀ of 9.8 nM.[1] Another study identified 1H-indazole-3-carboxamides as a novel class of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a key target in neurodegenerative diseases and mood disorders.[2]
Serotonin Receptor Modulation
The structural similarity of the indazole ring to indole has prompted investigations into the activity of indazole-3-carboxamides at serotonin receptors. A study on N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives identified them as potent and selective 5-HT₄ receptor antagonists.[5] More recently, an indazole analog of the psychedelic 5-MeO-DMT, which is structurally related to this compound, was evaluated for its activity at serotonin 2A (5-HT₂A) receptors. This compound, 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indazole, showed moderate potency as a 5-HT₂A agonist.[6]
Quantitative Data for a Structurally Related Serotonin Receptor Agonist
| Compound | Target | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indazole | 5-HT₂A | Functional Assay | 203 nM | 70% | [6] |
| 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indazole | 5-HT₂B | Functional Assay | > 10 µM | - | [6] |
| 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indazole | 5-HT₂C | Functional Assay | 532 nM | 72% | [6] |
Potential Signaling Pathways
Based on the known activities of related compounds, this compound could potentially modulate signaling pathways associated with the aforementioned targets.
Conclusion
This compound represents a simple yet potentially valuable scaffold within the broader class of biologically active indazole derivatives. While its specific discovery and biological profile are not extensively detailed, its synthesis is readily achievable through established chemical transformations. The known activities of closely related analogues, particularly as kinase inhibitors and serotonin receptor modulators, suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents. This guide provides a solid foundation for researchers to build upon in their exploration of this promising chemical entity.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Structural Analogs of 5-Methoxy-1H-indazole-3-carboxamide: A Technical Guide for Drug Discovery Professionals
Introduction
The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a methoxy group at the 5-position of the indazole ring can significantly influence the physicochemical properties and target engagement of these molecules. This technical guide provides an in-depth overview of the structural analogs of 5-methoxy-1H-indazole-3-carboxamide, focusing on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.
Quantitative Data Summary
The biological activity of indazole-3-carboxamide analogs is highly dependent on the nature and position of substituents on the indazole ring and the carboxamide nitrogen. The following table summarizes quantitative data for a selection of analogs, highlighting their therapeutic targets and potencies.
| Compound ID | Structure | Target | Activity (IC50) | Reference |
| 1 | This compound | GSK-3β | 3.16 µM (pIC50 = 5.5) | [1][2] |
| 2f | (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole | Multiple Cancer Cell Lines | 0.23–1.15 μM | [3] |
| 12d | Indazole-3-carboxamide derivative | CRAC Channel | < 1 µM | [4][5] |
| 9c | Reverse amide isomer of 12d | CRAC Channel | Inactive (> 100 µM) | [4][5] |
| A19 | Triazole‐linked isatin‐indole‐3‐carboxaldehyde hybrid | Xanthine Oxidase | 0.37 µM | [6] |
| 4f | 1-hydroxy-2-phenyl-1H-imidazole derivative | Xanthine Oxidase | 0.64 µM | [6] |
| 5j | 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide | Anticancer | Not specified | [7] |
Experimental Protocols
The synthesis of 1H-indazole-3-carboxamide derivatives typically involves the initial formation of the indazole-3-carboxylic acid core, followed by amide coupling with a variety of amines.[8][9][10]
General Procedure for the Preparation of 1H-Indazole-3-carboxylic Acid
A common route to 1H-indazole-3-carboxylic acid involves the protection of the indazole nitrogen, followed by lithiation and subsequent carboxylation.[8][9]
-
Protection: Indazole is protected, for example, with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) group.[9]
-
Lithiation: The protected indazole is treated with a strong base, such as n-butyl lithium, at a low temperature (e.g., -40°C) to deprotonate the C3 position.[8][9]
-
Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture to introduce the carboxylic acid group at the C3 position.[8][9]
-
Deprotection: The protecting group is removed, often using a reagent like tetrabutylammonium fluoride (TBAF), to yield 1H-indazole-3-carboxylic acid.[8]
General Procedure for the Preparation of 1H-Indazole-3-carboxamide Derivatives
The final amide analogs are synthesized via a standard amide coupling reaction.[8][10]
-
Activation: 1H-indazole-3-carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-Dimethylformamide (DMF).[8]
-
Amine Addition: The desired substituted amine is added to the reaction mixture.
-
Reaction and Purification: The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product is then isolated and purified, typically by column chromatography.[8]
Visualizations
Synthetic Workflow for 1H-Indazole-3-carboxamide Analogs
The following diagram illustrates a generalized synthetic pathway for the preparation of 1H-indazole-3-carboxamide derivatives.
Caption: Generalized synthetic scheme for 1H-indazole-3-carboxamide analogs.
CRAC Channel Signaling Pathway Inhibition
Several indazole-3-carboxamide derivatives have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of immune cell function.[4][5] The diagram below depicts the signaling cascade leading to mast cell activation and the point of intervention by these inhibitors.
Caption: Inhibition of the CRAC channel signaling pathway by indazole-3-carboxamides.
References
- 1. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
Navigating the Unknown: A Technical Guide to the Pharmacokinetic Profile of Indazole-3-Carboxamides
Disclaimer: This technical guide addresses the pharmacokinetic profile of the broader class of indazole-3-carboxamide derivatives due to the absence of specific and comprehensive publicly available data for 5-methoxy-1H-indazole-3-carboxamide. The information presented herein is synthesized from studies on structurally related synthetic cannabinoid receptor agonists (SCRAs) and other indazole-3-carboxamide analogs. Researchers should interpret this data with caution and consider it as a surrogate for guiding future investigations into this compound.
Introduction
The indazole-3-carboxamide scaffold is a core structural feature in a variety of pharmacologically active compounds, including synthetic cannabinoid receptor agonists (SCRAs) and kinase inhibitors. Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this class of compounds is critical for drug development professionals in predicting their in vivo behavior, efficacy, and potential for toxicity. This guide provides a comprehensive overview of the known pharmacokinetic characteristics of indazole-3-carboxamide derivatives, supported by experimental data from related compounds.
Physicochemical Properties and In Vitro Pharmacokinetics
The physicochemical properties of indazole-3-carboxamide derivatives significantly influence their pharmacokinetic behavior. In vitro studies on various analogs provide insights into their lipophilicity, plasma protein binding, and metabolic stability.
Lipophilicity and Plasma Protein Binding
Studies on a range of valinate and tert-leucinate indole and indazole-3-carboxamide SCRAs have demonstrated that these compounds are generally lipophilic, with experimentally derived Log D7.4 values ranging from 2.81 to 4.95[1][2][3]. This high lipophilicity contributes to their extensive plasma protein binding, which has been measured to be as high as 88.9% to 99.5%[1][2][3]. High protein binding can, in turn, lead to a lower volume of distribution and slower clearance.
Table 1: Physicochemical and In Vitro Pharmacokinetic Parameters of Selected Indazole-3-Carboxamide Derivatives
| Compound | Log D7.4 | Plasma Protein Binding (%) |
| (S)-AB-FUBINACA | 2.81 | N/A |
| (S)-MDMB-FUBINACA | N/A | 99.5 ± 0.08 |
| (R)-4F-MDMB-BINACA | N/A | 88.9 ± 0.49 |
| MDMB-4en-PINACA | 4.95 | N/A |
Data sourced from a systematic study on in vitro pharmacokinetics of indole and indazole-3-carboxamide SCRAs[1][2][3].
Metabolic Stability and In Vitro Clearance
In vitro metabolism studies using pooled human liver microsomes (pHLM) and pooled human hepatocytes (pHHeps) have shown that many indazole-3-carboxamide SCRAs are rapidly metabolized[1][2][3]. The primary metabolic pathways include hydroxylation, hydrolysis of ester and amide moieties, and glucuronidation[4]. The predicted in vivo hepatic clearance (CLH) based on these in vitro studies can vary significantly depending on the specific substitutions on the indazole core and the carboxamide side chain[1][2][3].
Table 2: Predicted Human In Vivo Hepatic Clearance of Selected Indazole-3-Carboxamide Derivatives
| Compound | Predicted CLH in pHLM (mL min-1 kg-1) | Predicted CLH in pHHeps (mL min-1 kg-1) |
| (S)-AB-FUBINACA | 0.34 ± 0.09 | N/A |
| (S)-5F-AMB-PINACA | 17.79 ± 0.20 | 18.25 ± 0.12 |
| (S)-MDMB-FUBINACA | N/A | 1.39 ± 0.27 |
Data sourced from a systematic study on in vitro pharmacokinetics of indole and indazole-3-carboxamide SCRAs[1][2][3].
In Vivo Pharmacokinetics
While specific in vivo pharmacokinetic data for this compound is not available, studies on related compounds provide valuable insights into their behavior in living organisms. For instance, a study on 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides as GSK-3 inhibitors showed that one of the compounds, after intraperitoneal dosing in mice, exhibited an encouraging plasma pharmacokinetic profile and brain exposure[5].
The high protein binding and rapid in vitro metabolism of many indazole-3-carboxamide SCRAs suggest that their in vivo clearance is likely slower than their intrinsic clearance, potentially leading to longer detection windows in biological fluids[1][2][3]. Accumulation in lipid-rich tissues is also a possibility due to their lipophilic nature[1][2][3].
Metabolism
The metabolism of indazole-3-carboxamide derivatives is extensive, with multiple biotransformations occurring. The primary metabolic reactions observed in human liver microsome models include:
-
Hydroxylation: Addition of hydroxyl groups, often on alkyl side chains and aromatic rings[4].
-
Hydrolysis: Cleavage of ester and amide bonds[4].
-
Dehydrogenation: Removal of hydrogen atoms[4].
-
N-dealkylation: Removal of alkyl groups from nitrogen atoms[4].
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion[4].
References
- 1. mdpi.com [mdpi.com]
- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Biological Activity of 5-methoxy-1H-indazole-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of 5-methoxy-1H-indazole-3-carboxamide and its closely related analogues. The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and drug development efforts in this area.
Introduction
The 1H-indazole-3-carboxamide core is a versatile pharmacophore that has been successfully employed in the development of various therapeutic agents. Derivatives of this scaffold have shown potent activity as kinase inhibitors, anticancer agents, and modulators of other important biological targets. The 5-methoxy substitution, in particular, has been identified as a key feature in several active compounds, suggesting that this compound itself may possess significant biological activity or serve as a valuable starting point for the design of more potent and selective molecules. This guide focuses on the in vitro biological activities attributed to this structural class, with a particular emphasis on kinase inhibition and antiproliferative effects.
Quantitative Biological Activity Data
While specific in vitro biological activity data for this compound is not extensively reported in publicly available literature, numerous studies on its derivatives provide valuable insights into its potential therapeutic applications. The following tables summarize the quantitative data for closely related 1H-indazole-3-carboxamide analogues.
Table 1: Kinase Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives
| Compound/Derivative | Target Kinase | IC50 / pIC50 | Reference |
| 1H-Indazole-3-carboxamide derivatives | GSK-3β | pIC50 = 4.9 - 5.5 | [1] |
| Representative 1H-indazole-3-carboxamide derivative (30l) | PAK1 | IC50 = 9.8 nM | [2] |
Table 2: Antiproliferative Activity of Indazole Derivatives
| Compound/Derivative | Cell Line | IC50 | Reference |
| Compound 6o (an indazole derivative) | K562 (chronic myeloid leukemia) | 5.15 µM | [3] |
| Compound 6o (an indazole derivative) | HEK-293 (normal cell line) | 33.2 µM | [3] |
Key Biological Activities and Signaling Pathways
Based on the activity of its derivatives, this compound is predicted to be active in the following areas:
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity is implicated in several diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. Several 1H-indazole-3-carboxamide derivatives have been identified as potent GSK-3β inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 5-methoxy-1H-indazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methoxy-1H-indazole-3-carboxamide is a molecule of significant interest within the broader class of indazole derivatives, a scaffold known for a wide array of pharmacological activities. This technical guide provides a comprehensive literature review of its synthesis, potential biological activities, and relevant experimental methodologies, drawing upon data from related compounds to build a predictive profile. While specific research on this compound is limited, this document serves as an in-depth resource by summarizing key findings from the indazole-3-carboxamide chemical space, offering valuable insights for researchers and drug development professionals. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, logical relationships and experimental workflows are visualized using DOT language diagrams.
Chemical Properties and Synthesis
The chemical structure of this compound combines the biologically active indazole core with a methoxy group at the 5-position and a carboxamide group at the 3-position. These functional groups are anticipated to influence the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its target binding profile.
While a direct, one-pot synthesis for this compound is not extensively documented in the current literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous compounds. This proposed pathway involves a two-step process: the synthesis of the key intermediate, 5-methoxy-1H-indazole-3-carboxylic acid, followed by its amidation.
Proposed Synthesis of this compound
A likely synthetic pathway commences with the readily available 5-methoxy-indole. This starting material can be converted to 5-methoxy-1H-indazole-3-carbaldehyde.[1] Subsequent oxidation of the aldehyde yields 5-methoxy-1H-indazole-3-carboxylic acid. The final step involves the amidation of the carboxylic acid to afford the target compound, this compound. A general procedure for the amidation of 1H-indazole-3-carboxylic acid has been described, which can be adapted for this specific synthesis.[2]
Experimental Protocols
Synthesis of 5-methoxy-1H-indazole-3-carbaldehyde:
This procedure is adapted from a general method for the nitrosation of indoles.[1]
-
To a solution of sodium nitrite (8 equivalents) in deionized water at 0°C, slowly add hydrochloric acid (2.7 equivalents).
-
Maintain the mixture under an argon atmosphere for 10 minutes before adding dimethylformamide (DMF).
-
A solution of 5-methoxy-indole (1 equivalent) in DMF is then added slowly at 0°C.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The resulting mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed three times with water, then with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for the Preparation of 1H-indazole-3-carboxamide Derivatives:
This protocol is based on the amidation of 1H-indazole-3-carboxylic acid and can be adapted for 5-methoxy-1H-indazole-3-carboxylic acid.[2]
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired amine (in this case, ammonia or an ammonia equivalent) (1 equivalent) at room temperature and continue stirring for 4-6 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the compound by column chromatography.
Biological Activities and Potential Applications
Indazole-3-carboxamide derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could be a promising scaffold for drug discovery.
Anticancer Potential
Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[3] Aberrant activation of PAK1 is associated with tumor progression, making it a promising target for anticancer drug development.[3] The structure-activity relationship (SAR) studies on these derivatives revealed that appropriate substitutions on the indazole ring are critical for inhibitory activity and selectivity.[3] This suggests that the 5-methoxy substitution in the target molecule could modulate its activity and selectivity towards PAK1 or other kinases involved in cancer signaling.
Other Potential Applications
The indazole scaffold is a versatile pharmacophore found in compounds with diverse biological activities. While specific studies on this compound are lacking, the broader class of indazole-3-carboxamides has been explored for various therapeutic targets. This suggests that the title compound could be investigated for a range of applications, including but not limited to anti-inflammatory, antimicrobial, and neurological disorders.
Quantitative Data
Specific quantitative data for this compound is not available in the reviewed literature. However, to provide a reference for researchers, the following table summarizes the inhibitory activity of a representative 1H-indazole-3-carboxamide derivative against PAK1.
| Compound | Target | IC50 (nM) | Kinase Selectivity | Reference |
| Compound 30l | PAK1 | 9.8 | High selectivity against a panel of 29 kinases | [3] |
| (Note: Compound 30l is a specific derivative from the cited study and not this compound) |
Conclusion
This compound represents an intriguing yet underexplored molecule within the pharmacologically significant indazole class. Based on the available literature for related compounds, a feasible synthetic route has been proposed, and its potential as an anticancer agent, particularly as a PAK1 inhibitor, has been highlighted. The lack of specific biological data for this compound underscores the need for further investigation. This technical guide provides a solid foundation for researchers to initiate studies on the synthesis and biological evaluation of this compound, potentially unlocking new therapeutic opportunities. The provided experimental protocols and logical diagrams offer a practical starting point for such endeavors.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research Involving 5-methoxy-1H-indazole-3-carboxamide and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, in-depth research specifically on 5-methoxy-1H-indazole-3-carboxamide is limited in publicly available literature. This guide provides a comprehensive overview based on research into the broader class of 1H-indazole-3-carboxamide derivatives and related 5-substituted analogs to infer potential properties, synthesis strategies, and areas of therapeutic investigation for the target compound.
Introduction to the 1H-Indazole-3-Carboxamide Scaffold
The 1H-indazole-3-carboxamide scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[1][2] Derivatives of this core structure have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors, anticancer agents, anti-inflammatory compounds, and neurological drugs.[1][3][4][5] The versatility of the indazole ring, combined with the hydrogen bonding capability of the carboxamide group, makes it a valuable pharmacophore for designing novel therapeutic agents.[4]
Synthesis of this compound and Derivatives
The synthesis of this compound would likely proceed through its precursor, 5-methoxy-1H-indazole-3-carbaldehyde.
Synthesis of the Precursor: 5-methoxy-1H-indazole-3-carboxaldehyde
An optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives from indoles has been described.[6] For the 5-methoxy derivative, the synthesis starts from 5-methoxy-indole.
Experimental Protocol:
-
Starting Material: 5-methoxy-indole (441 mg, 3 mmol).[6]
-
Procedure: The general procedure involves nitrosation of the starting indole. The reaction is stirred for 3 hours at room temperature.[6]
-
Extraction: The resulting mixture is extracted three times with ethyl acetate (EtOAc), washed three times with water, then with brine, dried over MgSO4, and concentrated under reduced pressure.[6]
-
Purification: The crude mixture is purified by column chromatography on silica gel (eluting with petroleum ether/EtOAc, 8:2) to yield the pure 5-methoxy-1H-indazole-3-carboxaldehyde as a yellowish solid (480 mg, 91% yield).[6]
Conversion to this compound
While a specific protocol for the conversion of 5-methoxy-1H-indazole-3-carboxaldehyde to the corresponding carboxamide is not detailed in the provided results, a general synthetic route can be inferred. The aldehyde would first be oxidized to the carboxylic acid, followed by amidation.
Generalized Experimental Workflow:
Caption: Generalized synthesis workflow for this compound.
Potential Therapeutic Targets and Mechanisms of Action
While the specific mechanism of action for this compound is not documented, research on related indazole derivatives provides insights into potential biological targets.
Kinase Inhibition
Indazole derivatives are known to act as kinase inhibitors.[1] For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression.[5]
Quantitative Data for a Representative PAK1 Inhibitor:
| Compound | Target | IC50 | Kinase Selectivity | Reference |
| Compound 30l (a 1H-indazole-3-carboxamide derivative) | PAK1 | 9.8 nM | High selectivity against a panel of 29 kinases | [5] |
The structure-activity relationship (SAR) analysis of these derivatives indicated that a hydrophobic ring and a hydrophilic group are crucial for inhibitory activity and selectivity.[5]
Potential Signaling Pathway Inhibition:
Caption: Potential inhibition of the PAK1 signaling pathway by 1H-indazole-3-carboxamide derivatives.
Serotonin Receptor Interaction
Derivatives of 1H-indazole-3-carboxamide have also been investigated as ligands for serotonin receptors, particularly the 5-HT4 receptor.[7] This suggests a potential role for these compounds in the treatment of neurological disorders.
Other Potential Applications
The indazole scaffold is associated with a wide range of biological activities, including:
Future Research Directions
The lack of specific data on this compound highlights a clear research gap. Future investigations should focus on:
-
Synthesis and Characterization: Development and optimization of a robust synthetic route for this compound, followed by thorough analytical characterization.
-
In Vitro Screening: Screening the compound against a panel of kinases and G-protein coupled receptors (GPCRs), including serotonin receptors, to identify primary biological targets.
-
Cell-Based Assays: Evaluating the cytotoxic, anti-proliferative, and anti-inflammatory effects of the compound in relevant cancer and normal cell lines.
-
Mechanism of Action Studies: Once a primary target is identified, detailed mechanistic studies should be conducted to elucidate the signaling pathways involved.
-
Pharmacokinetic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
References
- 1. 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide | 351457-14-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide [smolecule.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]
- 9. Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Landscape of 5-methoxy-1H-indazole-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential biological targets of 5-methoxy-1H-indazole-3-carboxamide. Drawing upon structure-activity relationship (SAR) data from closely related analogs and the broader indazole-3-carboxamide class, this document elucidates the most probable molecular targets, summarizes quantitative data, and provides detailed experimental protocols for target validation. The primary focus is on Glycogen Synthase Kinase-3 (GSK-3), with secondary considerations for Cannabinoid Receptors (CB1/CB2), p21-activated kinase 1 (PAK1), and Calcium-Release Activated Calcium (CRAC) channels, reflecting the diverse bioactivity of the indazole scaffold.
Primary and Potential Biological Targets
While direct and extensive studies on the specific molecule this compound are not widely published, substantial evidence from analogous compounds strongly points towards several key biological targets.
1.1. Glycogen Synthase Kinase-3 (GSK-3)
The most compelling evidence positions GSK-3, particularly the GSK-3β isoform, as a primary target for 5-methoxy-substituted indazole-3-carboxamides. A series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides have been identified as potent, ATP-competitive inhibitors of GSK-3β.[1][2][3] Notably, structure-activity relationship studies within this series have revealed that a methoxy group at the 5-position of the indazole ring confers greater inhibitory activity than a methyl group, highlighting the significance of this substitution for GSK-3 inhibition.[4] These findings suggest that the this compound scaffold is a promising starting point for the development of novel GSK-3 inhibitors for conditions such as mood disorders.[1][2][3]
1.2. Cannabinoid Receptors (CB1 and CB2)
The indazole-3-carboxamide core is a well-established pharmacophore for synthetic cannabinoid receptor agonists.[5][6] Numerous compounds bearing this scaffold exhibit high affinity and potency at both CB1 and CB2 receptors.[7] These G protein-coupled receptors are central to a wide range of physiological processes, and their modulation is of significant therapeutic interest. While the specific impact of the 5-methoxy substitution on cannabinoid receptor activity for this exact carboxamide is not detailed in the available literature, it remains a highly probable and significant biological target.
1.3. Other Potential Targets
The versatility of the indazole scaffold has led to its investigation against a range of other biological targets:
-
p21-activated kinase 1 (PAK1): Derivatives of 1H-indazole-3-carboxamide have been successfully developed as potent and selective inhibitors of PAK1, a kinase implicated in cancer cell migration and invasion.[8]
-
Calcium-Release Activated Calcium (CRAC) Channels: The indazole-3-carboxamide structure has been identified as a novel scaffold for the development of CRAC channel blockers, which are involved in mast cell activation and inflammatory responses.[9][10]
Quantitative Data on Related Indazole-3-Carboxamides
The following tables summarize the quantitative biological data for N-substituted this compound analogs and other relevant indazole-3-carboxamides to provide a comparative overview of their potency against various targets.
Table 1: GSK-3 Inhibitory Activity of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides
| Compound Reference | 5-Position Substituent | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Reference |
| Compound 49 | Methoxy | (Not explicitly stated, but noted as more active than the methyl derivative) | (Not explicitly stated) | [4] |
| Compound 14i | Phenyl | 18 | 40 | [1][2][3] |
| Compound 1 | 2,4-difluorophenyl | 18 | 40 | [11] |
Table 2: Cannabinoid Receptor Activity of Indazole-3-Carboxamide Derivatives
| Compound | Target | EC50 (nM) | Binding Affinity (Ki, nM) | Reference |
| 5F-MDMB-PICA | CB1/CB2 | 3.26 / 0.87 | Not Stated | [7] |
| ADB-FUBINACA | CB1/CB2 | 0.69 / 0.59 | Not Stated | [7] |
| MDMB-CHMINACA | CB1 | 0.330 | 0.0944 |
Table 3: PAK1 and CRAC Channel Activity of Indazole-3-Carboxamide Derivatives
| Compound Class | Target | IC50 | Reference |
| 1H-indazole-3-carboxamide derivative (30l) | PAK1 | 9.8 nM | [8] |
| Indazole-3-carboxamide (12d) | CRAC Channel | sub-μM | [9][10] |
Experimental Protocols
This section details the methodologies for key experiments to validate the biological targets of this compound.
3.1. GSK-3β Enzymatic Assay
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate by GSK-3β.[12]
-
Materials:
-
Recombinant human GSK-3β enzyme
-
ULight™-labeled GSK-3β substrate peptide
-
Europium-labeled anti-phospho-GSK-3β substrate antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GSK-3β enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the ULight™-labeled substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.
-
3.2. Cannabinoid Receptor (CB1) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the CB1 receptor.[13][14]
-
Materials:
-
Membrane preparations from cells expressing human CB1 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In reaction tubes, combine the CB1 receptor membrane preparation, the radioligand at a concentration near its Kd, and either buffer, the test compound, or the non-specific binding control.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound from the IC50 value obtained from the competition curve.
-
3.3. PAK1 Kinase Assay
This protocol outlines a luminescence-based assay to measure the activity of PAK1.[15]
-
Materials:
-
Recombinant human PAK1 enzyme
-
PAK1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, PAK1 enzyme, and the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3.4. CRAC Channel Inhibition Assay
This protocol describes a fluorescent calcium imaging assay to measure the inhibition of store-operated calcium entry (SOCE) through CRAC channels.[8][9]
-
Materials:
-
A suitable cell line (e.g., Jurkat T-cells, RBL cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Thapsigargin (to deplete intracellular calcium stores)
-
Calcium-free buffer
-
Calcium-containing buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with liquid handling capabilities
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye in a calcium-free buffer.
-
Wash the cells to remove excess dye.
-
Add the test compound (this compound) at various concentrations along with thapsigargin in a calcium-free buffer. Thapsigargin will passively deplete the endoplasmic reticulum calcium stores, which primes the CRAC channels for opening upon re-addition of extracellular calcium.
-
Incubate for a specified period.
-
Measure the baseline fluorescence.
-
Add a calcium-containing buffer to the wells to initiate calcium influx through the opened CRAC channels.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to calcium influx. Analyze the data by measuring the peak fluorescence or the area under the curve.
-
Determine the IC50 of the compound for CRAC channel inhibition.
-
Visualizations of Pathways and Workflows
4.1. Signaling Pathways
Caption: GSK-3β Signaling Pathways and Point of Inhibition.
Caption: Cannabinoid Receptor 1 (CB1) Signaling Cascade.
4.2. Experimental and Logical Workflows
Caption: Workflow for Biological Target Identification.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Spectroscopic and Synthetic Profile of 5-methoxy-1H-indazole-3-carboxamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic workflow for 5-methoxy-1H-indazole-3-carboxamide, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of directly published experimental data for this specific compound, this guide presents expected spectroscopic values derived from closely related analogs and outlines detailed, standardized experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally similar compounds. These values serve as a reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 - 14.0 | br s | 1H | Indazole N-H |
| ~8.0 - 8.2 | s | 1H | Amide -NH₂ |
| ~7.6 - 7.8 | s | 1H | Amide -NH₂ |
| ~7.5 - 7.7 | d, J ≈ 9.0 Hz | 1H | H-7 |
| ~7.1 - 7.3 | d, J ≈ 2.0 Hz | 1H | H-4 |
| ~6.9 - 7.1 | dd, J ≈ 9.0, 2.0 Hz | 1H | H-6 |
| ~3.8 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~163 - 165 | C=O (Amide) |
| ~155 - 157 | C-5 |
| ~140 - 142 | C-3a |
| ~135 - 137 | C-3 |
| ~122 - 124 | C-7a |
| ~120 - 122 | C-7 |
| ~112 - 114 | C-6 |
| ~100 - 102 | C-4 |
| ~55 - 56 | -OCH₃ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS (+) | [M+H]⁺ ≈ 192.07, [M+Na]⁺ ≈ 214.05 |
| High-Resolution MS | Calculated for C₉H₁₀N₃O₂ [M+H]⁺: 192.0768 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 - 3300 | Strong, Broad | N-H Stretch (Indazole and Amide) |
| ~3200 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H Stretch (-OCH₃) |
| ~1680 - 1660 | Strong | C=O Stretch (Amide I) |
| ~1620 - 1600 | Medium | N-H Bend (Amide II), C=C Stretch (Aromatic) |
| ~1250 - 1230 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 - 1010 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 16 ppm
-
Referencing: The residual solvent peak of DMSO-d₆ is set to 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Referencing: The solvent peak of DMSO-d₆ is set to 39.52 ppm.
-
Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, which could be a quadrupole, time-of-flight (TOF), or Orbitrap instrument. For high-resolution data, a TOF or Orbitrap analyzer is required.
-
Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Flow rate and temperature are optimized for the specific instrument to ensure efficient desolvation.
-
Mass Range: m/z 50-500.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid powder of this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Accessory: ATR
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.
-
Synthesis and Characterization Workflow
The synthesis of this compound can be conceptualized as a multi-step process, starting from a suitable precursor, followed by purification and comprehensive spectroscopic characterization. The logical flow of this process is depicted in the following diagram.
Caption: Synthetic and analytical workflow for this compound.
A Technical Guide to the Crystal Structure of 5-methoxy-1H-indazole-3-carboxamide and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the crystallographic characteristics of indazole-3-carboxamide derivatives, with a specific focus on 5-methoxy-1H-indazole-3-carboxamide. Due to the absence of a publicly available crystal structure for this specific compound, this document leverages data from the closely related analogue, 1H-indazole-3-carboxylic acid, to infer expected structural properties. It also details generalized experimental protocols for crystal structure determination and explores the biological context of this class of molecules as inhibitors of the PAK1 signaling pathway.
Introduction: The Therapeutic Potential of Indazole-3-Carboxamides
The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives are recognized for their diverse biological activities, including roles as anti-cancer agents, anti-inflammatory molecules, and modulators of key cellular signaling pathways.[1][2] Notably, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy due to its role in tumor progression, migration, and invasion.[3] The addition of a methoxy group at the 5-position, as in this compound, can further modulate the compound's physicochemical properties and biological activity.
Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and the rational optimization of lead compounds. X-ray crystallography provides unambiguous determination of molecular geometry, conformation, and intermolecular interactions, which are critical for understanding how these molecules interact with their biological targets.[4]
Predicted Crystallographic and Structural Data
While the specific crystal structure for this compound is not publicly available, we can predict its key structural features by analyzing the published crystal structure of 1H-indazole-3-carboxylic acid .[5] This analogue provides a reliable foundation for understanding the geometry of the indazole core and the nature of intermolecular interactions.
Expected Unit Cell and Space Group
The crystal structure of 1H-indazole-3-carboxylic acid was determined to be in the monoclinic crystal system with the space group P2₁/n.[5] It is plausible that this compound would crystallize in a similar, relatively common space group. The unit cell parameters for 1H-indazole-3-carboxylic acid are provided below as a reference.
| Crystallographic Parameter | Value for 1H-indazole-3-carboxylic acid[5] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.402 (2) |
| b (Å) | 15.025 (3) |
| c (Å) | 9.467 (2) |
| β (°) ** | 96.24 (3) |
| Volume (ų) ** | 1470.8 (5) |
| Z (molecules per unit cell) | 8 |
Predicted Molecular Geometry and Bond Parameters
The indazole ring system is inherently planar.[6] The carboxamide group at the C3 position is expected to be nearly coplanar with the heterocyclic ring to maximize conjugation. The key distinction in this compound would be the presence of the methoxy group on the benzene portion of the indazole ring.
The table below presents selected bond lengths and angles for 1H-indazole-3-carboxylic acid, which are expected to be comparable in this compound.[5]
| Bond/Angle | Typical Length (Å) / Angle (°)[5] |
| N1–N2 | ~1.36 |
| N2–C3 | ~1.34 |
| C3–C3A | ~1.46 |
| C3A–C7A | ~1.40 |
| C7A–N1 | ~1.37 |
| C3–C(O) | ~1.50 |
| C=O | ~1.22 |
| C–N (amide) | ~1.33 |
| N1–N2–C3 | ~111° |
| N2–C3–C3A | ~106° |
| C3–C3A–C7A | ~108° |
| C3A–C7A–N1 | ~109° |
| C7A–N1–N2 | ~105° |
Hydrogen Bonding and Intermolecular Interactions
A defining feature of carboxamide-containing crystal structures is the formation of robust hydrogen-bonding networks.[7] Primary carboxamides, like the target molecule, can form centrosymmetric dimers through pairs of N–H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif.[7][8] In the crystal structure of 1H-indazole-3-carboxylic acid, an extensive three-dimensional network of O–H···N and N–H···O hydrogen bonds is observed, which is primarily responsible for the crystal packing.[5] For this compound, it is highly probable that the amide N-H donors and the carbonyl oxygen acceptor will dominate the crystal packing, likely forming the aforementioned R²₂(8) dimers. The indazole N-H will also participate as a hydrogen bond donor.
Experimental Protocol: Small Molecule X-ray Crystallography
The determination of a novel crystal structure, such as that of this compound, follows a well-established workflow.[4][9][10]
Step 1: Synthesis and Crystallization
-
Synthesis: 1H-indazole-3-carboxamide derivatives are typically synthesized by coupling 1H-indazole-3-carboxylic acid with the appropriate amine using standard peptide coupling reagents like HOBT and EDC.[11]
-
Crystallization: High-quality single crystals are paramount for X-ray diffraction.[12] Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture until saturation. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.
-
Step 2: Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[12]
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer. The sample is often cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source). The crystal is rotated in the beam, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded on a detector.[13]
Step 3: Data Processing and Structure Solution
-
Integration and Scaling: The collected diffraction images are processed to determine the position and intensity of each reflection. The data are then scaled and corrected for experimental factors.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's unit cell dimensions and space group.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[5]
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[13]
Step 4: Structure Validation
The final structural model is validated using various crystallographic metrics and software tools (e.g., CHECKCIF) to ensure its chemical and geometric sensibility. The complete structure is then typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Visualization of Workflows and Pathways
Experimental Workflow for Crystal Structure Determination
The logical flow from a synthesized compound to a validated crystal structure is a multi-step process.
Relevant Signaling Pathway: PAK1 Inhibition
1H-indazole-3-carboxamide derivatives are known inhibitors of PAK1.[3] The PAK1 signaling pathway is a crucial regulator of cell proliferation, survival, and motility.[14][15] Its aberrant activation is implicated in many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. X-ray Crystallography of Small Molecules: Theory and Workflow☆ | Semantic Scholar [semanticscholar.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. excillum.com [excillum.com]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: 5-Methoxy-1H-indazole-3-carboxamide: A Scoping Guide for Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This document explores the potential therapeutic applications of a specific analogue, 5-methoxy-1H-indazole-3-carboxamide, by examining the established activities of structurally related compounds. Based on current literature, the primary therapeutic avenues for this compound are projected to be in oncology (through kinase inhibition), inflammatory diseases (via EP4 receptor antagonism), and neurological disorders (by modulating GSK-3 and serotonin receptors). This guide provides a comprehensive overview of these potential applications, including relevant signaling pathways, illustrative quantitative data from related molecules, and detailed experimental protocols to facilitate further investigation.
Introduction to the Therapeutic Potential of Indazole-3-Carboxamides
The indazole core is a versatile heterocyclic scaffold that has been extensively explored in drug discovery. The addition of a carboxamide group at the 3-position creates a structure capable of forming key hydrogen bond interactions with various biological targets. The therapeutic promise of indazole-3-carboxamides is broad, with different substitutions on the indazole ring and the carboxamide nitrogen leading to distinct pharmacological profiles. These include potent anti-cancer, anti-inflammatory, and neuro-regulatory properties.[1] The 5-methoxy substitution on the indazole ring of the title compound, this compound, is anticipated to influence its pharmacokinetic and pharmacodynamic properties, making it a compound of significant interest for therapeutic development.
Potential Therapeutic Areas
Based on the activities of analogous compounds, this compound is a promising candidate for investigation in several key therapeutic areas.
Oncology: Targeting Kinase Signaling Pathways
A significant number of indazole-based compounds have been developed as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2] The PI3K/Akt/mTOR pathway is a central node in cellular proliferation and survival, and its aberrant activation is a hallmark of many cancers.[3][4][5]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Cpd 1 | PAK1 | 9.8 | [6] |
| Cpd 2 | c-Kit | 68.5 (Kd) | [7] |
| Cpd 3 | PDGFRβ | 140 (Kd) | [7] |
| Cpd 4 | FLT3 | 375 (Kd) | [7] |
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[8][9]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Reconstitute the specific kinase of interest (e.g., PI3K, Akt) to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a solution of the kinase substrate and ATP in 1x Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound solution or vehicle control.
-
Add 10 µL of the kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Inflammatory Diseases: Prostanoid EP4 Receptor Antagonism
Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its effects are transduced by four G-protein coupled receptors, EP1-4.[10] The EP4 receptor, in particular, is implicated in various inflammatory conditions, and its antagonism is a promising therapeutic strategy. Indazole-3-carboxamide derivatives have been identified as potent EP4 receptor antagonists.[10]
Caption: PGE2/EP4 receptor signaling pathway and potential antagonism.
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| Cpd 1 | EP4 Receptor | 3106 | GloSensor cAMP | [10] |
This protocol is based on standard radioligand binding assay procedures.[11]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line recombinantly expressing the human EP4 receptor.
-
-
Assay Setup:
-
In a 96-well filter plate, add assay buffer, [3H]-PGE2 (the radioligand) at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled PGE2.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Filtration and Washing:
-
Separate bound and free radioligand by vacuum filtration through the filter plate.
-
Wash the wells with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filter plate to dry.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Neurological and Psychiatric Disorders
GSK-3 is a serine/threonine kinase implicated in the pathophysiology of mood disorders, Alzheimer's disease, and other neurological conditions.[12] The Wnt/β-catenin signaling pathway is a key regulator of GSK-3 activity.[13][14] Several indazole-containing compounds have been identified as GSK-3 inhibitors.
Caption: Wnt/β-catenin signaling pathway and potential GSK-3 inhibition.
| Compound ID | Target | IC50 (nM) | Reference |
| AF3581 | GSK-3 | Not specified, but identified as a potent inhibitor | [12] |
This protocol is based on a luminescent kinase assay format.[15][16]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Dilute recombinant GSK-3β enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a solution of a specific GSK-3 substrate peptide and ATP in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound.
-
-
Kinase Reaction:
-
To a 384-well plate, add 5 µL of the test compound or vehicle.
-
Add 10 µL of the diluted GSK-3β enzyme.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mix.
-
Incubate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Add 25 µL of a reagent that simultaneously stops the kinase reaction and detects the remaining ATP via a luciferase-based reaction (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure luminescence. The signal is inversely proportional to GSK-3 activity.
-
Calculate percent inhibition and determine the IC50 value.
-
The 5-HT4 receptor is a Gs-coupled GPCR involved in various physiological processes, including gastrointestinal motility and cognitive function. Both agonists and antagonists of this receptor have therapeutic potential. Indazole-3-carboxamide derivatives have been developed as selective 5-HT4R ligands.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide | 351457-14-2 | Benchchem [benchchem.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. promega.com [promega.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 13. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Patent Landscape of 5-methoxy-1H-indazole-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-1H-indazole-3-carboxamide and its structural analogs represent a burgeoning field of interest in medicinal chemistry. This class of compounds has demonstrated significant therapeutic potential across a range of diseases, primarily by modulating key signaling pathways implicated in pain, inflammation, and cell regulation. This technical guide provides an in-depth analysis of the current patent landscape, detailing the core intellectual property, key therapeutic applications, and the underlying biological mechanisms of action. Furthermore, it offers insights into the experimental methodologies for the synthesis and evaluation of these promising therapeutic agents.
Core Patent Landscape Analysis
The patent landscape for this compound and related derivatives is dominated by a few key players, with a primary focus on its activity as a cannabinoid receptor 1 (CB1) agonist. However, the broader indazole scaffold is being extensively explored for its kinase inhibitory activities.
| Patent/Application Number | Assignee | Title | Filing Date | Core Compound/Claim | Therapeutic Area |
| WO2009106982A1 | Not specified in snippet | Indazole derivatives | Not specified in snippet | This compound | CB1 receptor-mediated conditions (e.g., pain, rheumatoid arthritis, osteoarthritis)[1] |
| WO2009106980A2 | Not specified in snippet | Indazole derivatives | Not specified in snippet | This compound | CB1 receptor-mediated conditions (e.g., pain, rheumatoid arthritis, osteoarthritis) |
| US9163007B2 | Not specified in snippet | 5-substituted indazoles as kinase inhibitors | June 4, 2008 | 5-substituted indazoles | Diseases caused by abnormal protein kinase activity (GSK-3, ROCK, JAK, etc.) |
| US8501780B2 | Not specified in snippet | Indazole carboxamides and their use | June 24, 2005 | Indazole carboxamides | IKK2-mediated disorders (e.g., rheumatoid arthritis, asthma, COPD) |
| US7135575B2 | Not specified in snippet | P38 inhibitors and methods of use thereof | Not specified in snippet | Substituted 2-aza-[4.3.0]-bicyclic heteroaromatic compounds | p38-mediated diseases (e.g., inflammation, osteoarthritis, rheumatoid arthritis, cancer) |
Therapeutic Applications and Signaling Pathways
The therapeutic utility of this compound and its analogs stems from their ability to modulate specific signaling pathways. The primary targets identified in the patent literature are the CB1 receptor and various protein kinases.
CB1 Receptor Agonism
This compound is claimed as a CB1 receptor agonist.[1] The CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system. Its activation leads to a cascade of intracellular events that ultimately modulate neurotransmitter release, resulting in analgesic and anti-inflammatory effects.
Figure 1: Simplified CB1 Receptor Signaling Pathway.
Kinase Inhibition
The broader indazole scaffold is a privileged structure for developing kinase inhibitors. Patents describe indazole derivatives targeting several kinases, including:
-
Rho-associated coiled-coil forming protein kinase (ROCK): Involved in cytoskeleton regulation, cell adhesion, and migration. Inhibition of ROCK has therapeutic potential in cardiovascular diseases and cancer.
-
Glycogen Synthase Kinase 3 (GSK-3): A key regulator of numerous signaling pathways involved in metabolism, cell proliferation, and apoptosis.[2] GSK-3 inhibitors are being investigated for neurodegenerative diseases and cancer.
-
p38 Mitogen-Activated Protein Kinase (MAPK): A central player in the cellular response to stress and inflammation.[3][4] p38 inhibitors are explored for treating inflammatory diseases.
-
Inhibitor of kappa B kinase 2 (IKK2): A crucial component of the NF-κB signaling pathway, which governs inflammatory and immune responses.[5][6][7]
Figure 2: Therapeutic Targets of Indazole Derivatives.
Experimental Protocols
The synthesis of this compound and its analogs typically involves a multi-step process starting from commercially available precursors. The following is a generalized workflow based on methodologies described in the literature.
Figure 3: General Synthetic Workflow.
General Procedure for the Preparation of 1H-indazole-3-carboxamide derivatives:
This protocol is a composite of general methods found in the literature and should be adapted and optimized for specific substrates.
-
Synthesis of 1H-indazole-3-carboxylic acid:
-
Amide Coupling:
-
To a solution of the 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HOBT, EDC.HCl) and a base (e.g., TEA) are added.
-
The appropriate amine is then added, and the reaction mixture is stirred at room temperature until completion.
-
The final product is isolated and purified using standard techniques such as extraction and column chromatography.
-
Biological Assays
-
Receptor Binding Assays: To determine the affinity of the compounds for the target receptor (e.g., CB1), competitive binding assays are typically performed using a radiolabeled ligand.
-
Functional Assays: To assess the functional activity (agonist or antagonist), cell-based assays measuring downstream signaling events (e.g., cAMP levels for GPCRs) are employed.
-
Kinase Inhibition Assays: The inhibitory activity against specific kinases is determined using in vitro kinase assays, often employing luminescence-based or fluorescence-based detection methods.
Conclusion
The patent landscape of this compound and its analogs highlights a significant and growing interest in this chemical scaffold for therapeutic development. The primary focus on CB1 agonism for pain and inflammation is well-established, while the expansion into kinase inhibition for a variety of indications, including cancer and neurodegenerative diseases, demonstrates the versatility of the indazole core. For researchers and drug development professionals, this class of compounds offers a rich area for further exploration and optimization, with the potential to yield novel therapies for a range of unmet medical needs. The synthetic routes are generally accessible, and a variety of well-established assays can be employed to characterize the biological activity of new derivatives. Continued investigation into the structure-activity relationships and the nuanced pharmacology of these compounds will be crucial for unlocking their full therapeutic potential.
References
- 1. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IKK2 - Wikipedia [en.wikipedia.org]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 5-methoxy-1H-indazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential therapeutic applications and detailed experimental protocols for the investigation of 5-methoxy-1H-indazole-3-carboxamide. This document is intended to guide researchers in the life sciences and drug discovery fields.
Introduction
This compound belongs to the indazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1][2] Derivatives of indazole-3-carboxamide have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][3][4] The methoxy substitution at the 5-position may influence the compound's pharmacokinetic and pharmacodynamic properties. These notes provide protocols for the synthesis and biological evaluation of this compound, based on established methodologies for analogous structures.
Potential Therapeutic Applications
The indazole-3-carboxamide core is a key pharmacophore in a variety of biologically active molecules. Potential areas of investigation for this compound include:
-
Oncology: Many indazole derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[4]
-
Kinase Inhibition: The indazole scaffold is present in numerous kinase inhibitors, suggesting that this compound could be screened against a panel of kinases to identify potential therapeutic targets.[3][5]
-
Neurodegenerative Diseases: Glycogen synthase kinase 3β (GSK-3β) is a target in neurological disorders, and indazole-3-carboxamides have been identified as inhibitors of this enzyme.[5][6]
-
Infectious Diseases: Some indazole derivatives have demonstrated antimicrobial and antifungal properties.[1][2]
Data Presentation
Due to the limited publicly available data for this compound, the following tables are presented as templates for organizing experimental results.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference Compound | Reference IC₅₀ (nM) |
| GSK-3β | Data not available | Kinase Glo® | CHIR-99021 | Value |
| PAK1 | Data not available | ADP-Glo™ | FRAX597 | Value |
| Other | Data not available | Specify | Specify | Value |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| MDA-MB-231 | Breast | Data not available | Data not available | Data not available |
| K562 | Leukemia | Data not available | Data not available | Data not available |
| HCT116 | Colon | Data not available | Data not available | Data not available |
Table 3: In Vitro Metabolic Stability
| Matrix | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| Human Liver Microsomes | Data not available | Data not available |
| Mouse Liver Microsomes | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound, adapted from established protocols for similar compounds.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the preparation of 1H-indazole-3-carboxamide derivatives.[1]
Materials:
-
5-methoxy-1H-indazole-3-carboxylic acid
-
Ammonia solution (e.g., 28% in water)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., methanol, chloroform)
Procedure:
-
Amide Coupling:
-
Dissolve 5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in DMF.
-
Add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired amine (in this case, an ammonia source like a concentrated solution, 1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 10% NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield this compound.
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 5-methoxy-1H-indazole-3-carboxamide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-methoxy-1H-indazole-3-carboxamide and its derivatives in cell culture-based assays. The protocols outlined below are based on established methodologies for evaluating kinase inhibitors and can be adapted for specific research needs.
Introduction
This compound belongs to the indazole class of heterocyclic compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives. The 1H-indazole-3-carboxamide scaffold, in particular, is a key structural feature in the development of various enzyme inhibitors.[1] Research has indicated that derivatives of this scaffold are promising inhibitors of several kinases crucial for cancer cell proliferation, survival, and metastasis, including Glycogen Synthase Kinase-3β (GSK-3β), p21-activated kinase 1 (PAK1), and Phosphoinositide 3-Kinase (PI3K).[1]
Biological Activity and Data Presentation
Derivatives of this compound have demonstrated potent inhibitory activity against key cellular kinases. The methoxy group at the 5-position has been shown to enhance the potency of these compounds.[1] Below is a summary of the reported quantitative data for a representative derivative.
| Compound Class | Target Kinase | IC50 (µM) | Key Findings |
| This compound derivative | GSK-3β | 0.35 | The methoxy group at the 5-position improves potency compared to a methyl group.[1] |
| 1H-indazole-3-carboxamide derivatives | PAK1 | 0.0098 | A notable derivative, compound 30l, showed significant and selective inhibitory activity against PAK1.[1] |
| 1H-indazole-3-carboxamide derivatives | PI3K | Not specified | The inhibitory action is believed to occur through the formation of hydrogen bonds within the enzyme's active site.[1] |
Signaling Pathways
The inhibitory activities of this compound derivatives suggest their involvement in critical cellular signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Inhibition of GSK-3β, PAK1, and PI3K by this compound derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Target cancer cell line (e.g., MDA-MB-231, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Protocol 3: Kinase Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on specific kinase activity.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., GSK-3β, PAK1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction by adding the kinase buffer, substrate, and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Kinase Addition: Initiate the reaction by adding the purified kinase to each well.
-
Incubation: Incubate the plate at 30°C for the recommended time for the specific kinase.
-
Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound and its derivatives represent a promising class of compounds for further investigation in cancer research and drug development due to their potential as kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to explore the cellular and molecular effects of these compounds.
References
Application Notes and Protocols for In Vivo Dosing of 5-methoxy-1H-indazole-3-carboxamide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for informational purposes for research and development professionals. No specific in vivo dosage data for 5-methoxy-1H-indazole-3-carboxamide has been identified in the public domain. The information provided herein is based on structurally related 1H-indazole-3-carboxamide derivatives that have been evaluated in preclinical in vivo studies. Researchers must conduct their own dose-finding and toxicology studies to determine a safe and effective dose for any new compound, including this compound.
Introduction
This compound belongs to the indazole class of compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Depending on the substitutions on the indazole core and the carboxamide moiety, these compounds have been investigated as inhibitors of various enzymes, including Glycogen Synthace Kinase-3 (GSK-3), p21-activated kinase 1 (PAK1), and Poly(ADP-ribose) polymerase (PARP), as well as ligands for cannabinoid receptors. This document provides a summary of in vivo dosing information for structurally related 1H-indazole-3-carboxamide analogs to guide the design of preclinical studies for novel compounds of this class.
Potential Therapeutic Targets and Mechanisms of Action
The 1H-indazole-3-carboxamide scaffold has been utilized to target several key signaling pathways implicated in various diseases. Understanding the potential mechanism of action is crucial for designing relevant in vivo efficacy models.
-
GSK-3 Inhibition: GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to mood disorders, neurodegenerative diseases, and cancer.
-
PAK1 Inhibition: PAK1 is a key regulator of cell motility, survival, and proliferation. Its inhibition is a potential therapeutic strategy for cancer.
-
PARP Inhibition: PARP enzymes are critical for DNA repair. PARP inhibitors have been successfully developed as anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
-
Cannabinoid Receptor Modulation: Synthetic cannabinoids with an indazole-3-carboxamide core are potent agonists of cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes.
In Vivo Dosing of Structurally Related 1H-Indazole-3-Carboxamide Derivatives
The following tables summarize in vivo dosage information for various 1H-indazole-3-carboxamide derivatives from published preclinical studies. This data can serve as a starting point for dose-range finding studies of novel analogs.
Table 1: In Vivo Dosages of 1H-Indazole-3-Carboxamide Derivatives
| Compound Class | Specific Compound Example | Animal Model | Dosage | Route of Administration | Therapeutic Area |
| GSK-3 Inhibitor | 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide (AFC03127/Compound 14) | Mouse (Mania Model) | 10 mg/kg | Intraperitoneal (i.p.) | Mood Disorders |
| PAK1 Inhibitor | G-5555 ( structurally distinct but targets PAK1) | Mouse (Xenograft) | 25 mg/kg BID | Not Specified | Cancer |
| PARP Inhibitor | Niraparib (MK-4827; a 2H-indazole-7-carboxamide) | Mouse (Xenograft) | 25 mg/kg BID or 50 mg/kg QD | Oral (p.o.) | Cancer |
| Synthetic Cannabinoid | 5F-ADB, MDMB-4en-PINACA, ADB-4en-PINACA | Mouse | 0.03 - 0.77 mg/kg (ED50) | Not Specified | Cannabinoid Activity |
Note: BID = twice daily; QD = once daily; ED50 = median effective dose. The information for the PAK1 inhibitor is for a compound that does not share the same core structure but targets the same protein and is provided for context.
Experimental Protocols
The following are generalized protocols based on methodologies from studies involving 1H-indazole-3-carboxamide derivatives. These should be adapted and optimized for the specific compound and experimental design.
General Protocol for In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol is applicable for evaluating the anti-tumor activity of a test compound.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line and Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1 x 10^7 cells in 0.1 mL of a suitable medium) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Preparation and Administration:
-
Vehicle: A common vehicle for oral administration is 0.5% methylcellulose in water. For intraperitoneal injection, a solution in a vehicle such as DMSO and PEG300, further diluted with saline, can be used. The final DMSO concentration should be kept low to avoid toxicity.
-
Dosing: Based on the data in Table 1, a starting dose for a novel indazole-3-carboxamide could be in the range of 10-50 mg/kg, administered once or twice daily. A dose escalation study is recommended.
-
Administration: Administer the compound or vehicle to the respective groups for a specified period (e.g., 21-28 days).
-
-
Endpoint:
-
Monitor tumor volume and body weight regularly.
-
The study may be terminated when tumors in the control group reach a specific size or at the end of the treatment period.
-
At termination, tumors can be excised for further analysis (e.g., pharmacodynamics, histology).
-
General Protocol for In Vivo Study in a Mouse Model of Mania
This protocol is relevant for assessing the psychoactive effects of a test compound.
-
Animal Model: Male CD-1 or C57BL/6 mice.
-
Induction of Mania-like Behavior: A common method is amphetamine-induced hyperactivity. Administer d-amphetamine (e.g., 1.8 mg/kg, s.c.) for several days to sensitize the animals.
-
Compound Administration:
-
Administer the test compound (e.g., 10 mg/kg, i.p.) or vehicle a set time before the behavioral test.
-
-
Behavioral Assessment:
-
Place the mice in an open-field arena and record their locomotor activity using an automated tracking system.
-
Measure parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena.
-
-
Data Analysis: Compare the behavioral parameters between the different treatment groups to assess the effect of the test compound on mania-like behavior.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that can be modulated by 1H-indazole-3-carboxamide derivatives.
Caption: GSK-3 Signaling Pathway Inhibition.
Caption: PAK1 Signaling Pathway Inhibition.
Caption: Cannabinoid Receptor Signaling.
Experimental Workflow
Caption: General In Vivo Dosing Workflow.
Application Notes and Protocols for the Quantification of 5-methoxy-1H-indazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 5-methoxy-1H-indazole-3-carboxamide. The methodologies outlined below are based on established analytical techniques for structurally similar indazole derivatives and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a member of the indazole class of compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical preparations. The methods detailed herein focus on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of small molecules in complex matrices.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, specificity, and wide dynamic range. This method is particularly well-suited for analyzing biological samples where the analyte may be present at low concentrations.
Principle
The analyte is first separated from other components in the sample matrix by HPLC. The separated analyte is then ionized, and the mass spectrometer selectively detects and fragments the parent ion into specific product ions. The quantification is based on the intensity of these product ions.
Instrumentation and Reagents
-
Liquid Chromatograph: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Reference Standard: this compound (purity >98%).
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog of the analyte (e.g., this compound-d3). If not available, another indazole derivative can be used.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma
This protocol describes the procedure for extracting and quantifying this compound from human plasma.
1. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 500°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | Compound |
| This compound | |
| Internal Standard (example) |
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the best fit for the calibration curve.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification in Pharmaceutical Formulations
This protocol is for the quantification of this compound in a solid dosage form (e.g., tablets).
1. Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable dissolution solvent (e.g., methanol or a mixture of methanol and water).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter an aliquot of the solution through a 0.22 µm syringe filter.
-
Further dilute the filtered solution with the initial mobile phase to a concentration within the calibration range of the LC-MS/MS method.
2. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as described in Protocol 1. The high concentration of the API in pharmaceutical formulations may also allow for detection using HPLC with UV detection.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | Pass |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Pass |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Pass |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Pass |
| Stability | Stable under test conditions | Pass |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 15,300 | 149,800 | 0.1021 |
| 50 | 75,900 | 150,500 | 0.5043 |
| 100 | 152,100 | 149,900 | 1.0147 |
| 500 | 760,500 | 150,800 | 5.0431 |
| 1000 | 1,518,000 | 150,200 | 10.1065 |
Visualizations
Experimental Workflow for Plasma Sample Analysis
Caption: Workflow for the extraction of this compound from plasma.
Logical Relationship of LC-MS/MS Quantification
Caption: The logical steps involved in LC-MS/MS for quantification.
Conclusion
The analytical methods described provide a robust framework for the accurate and reliable quantification of this compound in both biological matrices and pharmaceutical formulations. Adherence to these protocols, along with proper method validation, will ensure high-quality data for a wide range of research and drug development applications.
References
Preparation of a Stock Solution of 5-methoxy-1H-indazole-3-carboxamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of 5-methoxy-1H-indazole-3-carboxamide, a compound of interest in pharmaceutical research and drug development. Adherence to this protocol will ensure the accurate and safe preparation of a stock solution for use in various biological and chemical assays.
Introduction
This compound is a heterocyclic organic compound belonging to the indazole class. Compounds within this family have garnered significant attention in medicinal chemistry due to their diverse biological activities. Accurate preparation of stock solutions is a critical first step in any experimental workflow to ensure the reliability and reproducibility of results. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a stock solution of a specified molarity.
Physicochemical Data and Safety Information
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and safe handling of the compound.
| Parameter | Value | Source/Note |
| Molecular Formula | C₉H₉N₃O₂ | - |
| Molecular Weight | 191.19 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Based on solubility of similar compounds[1] |
| Alternative Solvents | Methanol, Ethanol, Dimethylformamide (DMF) | Based on solubility of related indazole derivatives |
| Storage of Stock Solution | -20°C, protected from light | General best practice for compound stability |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.
-
Handling: Handle the powdered compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The principles outlined can be adapted for different desired concentrations and volumes.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing paper or weighing boat
-
Spatula
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
Procedure:
-
Calculate the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 191.19 g/mol = 0.0019119 g Mass (mg) = 1.91 mg
-
-
Weighing the Compound:
-
Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.
-
Carefully weigh out the calculated mass (e.g., 1.91 mg) of this compound using a spatula. Record the exact mass weighed.
-
-
Dissolution:
-
Transfer the weighed compound into a clean, appropriately labeled microcentrifuge tube or amber glass vial.
-
Add the calculated volume of DMSO to the tube/vial. For the example above, add 1 mL of DMSO.
-
Securely cap the tube/vial.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved. If undissolved particles remain, continue vortexing.
-
If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes can be employed to aid dissolution.[1]
-
-
Storage:
-
Once the compound is fully dissolved, store the stock solution at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use experiments.
-
Visual Representation of the Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for the preparation of a this compound stock solution.
References
The Potential of 5-Methoxy-1H-indazole-3-carboxamide in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The compound 5-methoxy-1H-indazole-3-carboxamide is a member of the indazole class of molecules, which has garnered significant interest in neuroscience research due to the diverse biological activities exhibited by its derivatives. While direct and extensive research on this specific molecule is emerging, the broader family of indazole-3-carboxamides has been investigated for its potential to modulate key neurological targets. This document provides an overview of the potential applications of this compound in neuroscience, based on the activities of structurally related compounds, and offers detailed protocols that can be adapted for its study.
Potential Applications in Neuroscience
Based on the pharmacological profiles of related indazole-3-carboxamide derivatives, this compound is a candidate for investigation in several areas of neuroscience:
-
Cannabinoid Receptor Modulation: Numerous synthetic cannabinoids feature an indazole-3-carboxamide core. These compounds are potent agonists of the cannabinoid receptors CB1 and CB2, which are central to regulating neurotransmitter release, pain perception, appetite, and mood. The abuse potential of some synthetic cannabinoids has been documented, with studies showing cannabimimetic effects such as hypothermia, analgesia, and catalepsy in animal models.[1][2]
-
Serotonin Receptor Interaction: Derivatives of 1H-indazole-3-carboxamide have been identified as ligands for serotonin receptors, particularly the 5-HT4 receptor.[3] The serotonin system is a critical regulator of mood, cognition, and gastrointestinal function, making ligands for its receptors valuable tools for studying and potentially treating psychiatric and neurological disorders.
-
Monoamine Oxidase (MAO) Inhibition: The indazole scaffold is present in compounds that exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[4][5][6] MAO inhibitors are used in the treatment of depression and Parkinson's disease, as they prevent the breakdown of key neurotransmitters like serotonin, dopamine, and norepinephrine.
Quantitative Data on Related Indazole-3-Carboxamides
To provide a comparative context for the potential efficacy of this compound, the following tables summarize quantitative data for structurally related compounds.
Table 1: In Vitro Binding Affinities and Potencies of Indazole-3-Carboxamide Derivatives at Cannabinoid Receptors
| Compound | Receptor | Assay Type | Value | Reference |
| ADB-FUBINACA | CB1 | EC50 | 0.69 nM | |
| ADB-FUBINACA | CB2 | EC50 | 0.59 nM | |
| 5F-MDMB-PICA | CB1 | EC50 | 3.26 nM | |
| 5F-MDMB-PICA | CB2 | EC50 | 0.87 nM |
Table 2: In Vivo Potency of Indazole-3-Carboxamide Synthetic Cannabinoids in Mice
| Compound | Effect | ED50 (mg/kg) | Reference |
| 5F-ADB | Locomotion Inhibition | 0.77 | [2] |
| 5F-ADB | Hypothermia | 0.13 | [2] |
| 5F-ADB | Analgesia | 0.21 | [2] |
| 5F-ADB | Catalepsy | 0.44 | [2] |
| MDMB-4en-PINACA | Locomotion Inhibition | 0.30 | [2] |
| MDMB-4en-PINACA | Hypothermia | 0.03 | [2] |
| MDMB-4en-PINACA | Analgesia | 0.12 | [2] |
| MDMB-4en-PINACA | Catalepsy | 0.28 | [2] |
Table 3: Inhibitory Potency of Indazole Derivatives against Monoamine Oxidase (MAO)
| Compound | Enzyme | IC50 (nM) | Selectivity | Reference |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | human MAO-B | 0.386 | >25,000-fold vs MAO-A | [5][6] |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | human MAO-B | 1.59 | >6,000-fold vs MAO-A | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to characterize the neuropharmacological profile of this compound. Note: These protocols are based on studies of related compounds and may require optimization.
In Vitro Cannabinoid Receptor Activation Assay
This protocol is adapted from studies on synthetic cannabinoids and measures the potency of a compound to activate CB1 and CB2 receptors.[7]
Objective: To determine the half-maximal effective concentration (EC50) of this compound at human CB1 and CB2 receptors.
Materials:
-
HEK-293 cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compound (this compound) dissolved in DMSO
-
Reference agonist (e.g., CP-55,940)
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Culture: Culture the HEK-293 cells expressing either CB1 or CB2 receptors in appropriate cell culture flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom microplate at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer.
-
Receptor Activation and Measurement:
-
Place the microplate in the plate reader.
-
Add the different concentrations of the test compound or reference agonist to the wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) every 2 seconds for a total of 3 minutes.
-
-
Data Analysis:
-
Determine the baseline fluorescence before compound addition and the peak fluorescence after compound addition.
-
Normalize the response to the maximum response produced by the reference agonist.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Workflow for In Vitro CB Receptor Activation Assay
Caption: Workflow for determining cannabinoid receptor activation.
In Vivo Assessment of Cannabimimetic Effects in Mice
This protocol is based on the "tetrad" assay used to characterize the in vivo effects of synthetic cannabinoids.[2]
Objective: To evaluate the dose-dependent effects of this compound on locomotor activity, body temperature, pain perception, and catalepsy in mice.
Materials:
-
Male C57BL/6 mice
-
Test compound (this compound) dissolved in an appropriate vehicle (e.g., a mixture of ethanol, Kolliphor RH 40, and saline)
-
Vehicle control
-
Open field apparatus for locomotor activity
-
Rectal thermometer
-
Tail-flick or hot plate analgesia meter
-
Bar test apparatus for catalepsy
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurements: Record baseline measurements for all four parameters for each mouse.
-
Compound Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) injection.
-
Post-Injection Measurements: At a predetermined time point (e.g., 30 minutes post-injection), perform the following tests in sequence:
-
Locomotor Activity: Place the mouse in the open field apparatus and record its activity for 10 minutes.
-
Body Temperature: Measure the rectal temperature.
-
Analgesia (Tail-Flick Test): Place the mouse's tail on the analgesia meter and record the latency to flick the tail away from the heat source.
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar and measure the time it remains in that position.
-
-
Data Analysis:
-
Compare the post-injection measurements to the baseline measurements for each group.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.
-
Calculate the ED50 for each effect.
-
Logical Flow of the Mouse Tetrad Assay
Caption: Experimental workflow for the mouse tetrad assay.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a general method for determining the inhibitory potential of a compound against MAO-A and MAO-B.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and phenylethylamine for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Microplate reader with fluorescence or absorbance detection
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the MAO enzymes and the test compound/reference inhibitors in the assay buffer.
-
Incubation: In a 96-well microplate, add the assay buffer, the test compound or reference inhibitor, and the MAO enzyme. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the MAO substrate to each well to start the enzymatic reaction.
-
Reaction Measurement: Monitor the production of the fluorescent or chromogenic product over time using the microplate reader. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which is fluorescent.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Normalize the reaction rates to the rate of the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway of MAO Inhibition
Caption: Mechanism of action for a potential MAO inhibitor.
Conclusion
While further research is required to fully elucidate the neuropharmacological profile of this compound, the activities of related compounds suggest its potential as a modulator of cannabinoid receptors, serotonin receptors, or monoamine oxidases. The provided protocols offer a starting point for researchers to investigate these possibilities and contribute to a deeper understanding of the role of this and similar molecules in neuroscience. As with any novel compound, careful dose-response studies and selectivity profiling will be essential to characterize its specific effects.
References
- 1. Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
5-methoxy-1H-indazole-3-carboxamide: A Chemical Probe in Early-Stage Exploration
For Immediate Release
[City, State] – [Date] – 5-methoxy-1H-indazole-3-carboxamide is an emerging small molecule of interest within the broader class of indazole-3-carboxamides, a scaffold known for its diverse biological activities. While specific data on the 5-methoxy derivative as a chemical probe is limited in publicly available research, the indazole-3-carboxamide core has been identified as a privileged structure in drug discovery, targeting a range of proteins implicated in various disease states. This document provides an overview of the potential applications of this compound as a chemical probe, based on the activities of structurally related compounds, and outlines general protocols for its characterization and use in target identification and validation.
Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is provided below. These properties are crucial for assessing its suitability as a chemical probe, including cell permeability and solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₂ | - |
| Molecular Weight | 191.19 g/mol | - |
| XLogP3 | 1.2 | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 4 | - |
Potential Biological Targets and Applications
The indazole-3-carboxamide scaffold has been extensively explored and has shown inhibitory or antagonistic activity against several important biological targets. While the specific activity of the 5-methoxy derivative remains to be fully elucidated, it can be hypothesized to interact with similar targets. Researchers and drug development professionals can use this compound as a tool to investigate the following signaling pathways and biological processes:
-
Oncology: As inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell migration and invasion.
-
Neurodegenerative Diseases: As inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.
-
Inflammation and Pain: As antagonists of the Prostanoid EP4 receptor, which is involved in inflammatory processes.
-
Gastrointestinal Disorders: As ligands for the 5-HT4 receptor, a target for prokinetic agents.
The methoxy substitution at the 5-position can potentially modulate the potency, selectivity, and pharmacokinetic properties of the parent indazole-3-carboxamide scaffold, making it a valuable tool for structure-activity relationship (SAR) studies.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound. These should be adapted and optimized for specific experimental conditions.
Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding carboxylic acid precursor.
Protocol:
-
Dissolve 5-methoxy-1H-indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA or triethylamine).
-
Introduce the amine source (e.g., ammonium chloride or a protected amine).
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
General Kinase Inhibition Assay
This protocol describes a general method to screen this compound for inhibitory activity against a kinase of interest, such as PAK1.
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the test compound, the kinase, and a suitable buffer.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase activity.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway Visualization
The indazole-3-carboxamide scaffold has been shown to modulate key signaling pathways. The diagram below illustrates a simplified representation of the PAK1 signaling pathway, a potential target for this class of compounds.
Disclaimer
The information provided in these application notes is intended for research purposes only. The biological activities and experimental protocols are based on the broader class of indazole-3-carboxamides and may not be directly applicable to this compound without further validation. Researchers should conduct their own experiments to determine the specific properties and optimal conditions for the use of this compound.
Application Notes and Protocols for 5-methoxy-1H-indazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the proper handling, storage, and potential applications of 5-methoxy-1H-indazole-3-carboxamide, a key heterocyclic compound utilized in medicinal chemistry and pharmaceutical research.
General Information
This compound belongs to the indazole class of compounds, which are recognized for their diverse biological activities. The indazole scaffold is a core structure in various therapeutic agents, including those with anti-inflammatory, anticancer, and antibacterial properties.[1] Specifically, the 1H-indazole-3-carboxamide scaffold is a crucial structural feature in the design of various enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.[2] This compound serves as a valuable intermediate and building block for the synthesis of more complex, biologically active molecules.[3]
Physicochemical and Safety Data
Table 1: Physicochemical Properties of a Related Compound (5-Methoxy-1H-indazole-3-carboxylic acid)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H8N2O3 | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| Polar Surface Area (PSA) | 75.2 Ų | [4] |
| XLogP3 | 1.4 | [4] |
| Boiling Point | 467.6°C at 760 mmHg | [4] |
| Flash Point | 236.6°C | [4] |
| Density | 1.5 g/cm³ | [4] |
| Refractive Index | 1.689 |[4] |
Table 2: Hazard Identification for Related Indazole Compounds
| Hazard | Description | Precautionary Statement | Source |
|---|---|---|---|
| Skin Irritation | Causes skin irritation. | H315 | [5] |
| Eye Irritation | Causes serious eye irritation. | H319 | [5] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [5][6] |
| Acute Oral Toxicity | May be harmful if swallowed. | H302 | [7] |
| Allergic Reaction | May cause an allergic skin reaction. | H317 |[5] |
Handling and Storage Protocols
3.1. Personal Protective Equipment (PPE) Proper PPE is mandatory when handling this compound and related compounds.
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling fine powders or generating aerosols, use a NIOSH-approved respirator. Avoid breathing dust, fumes, or vapors.[4][5]
3.2. Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area.[4][8] For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
3.3. Safe Handling and Hygiene
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling the compound and before breaks or leaving the laboratory.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]
3.4. Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated place.[4][9] Recommended storage temperatures are often between 2-8°C.[3][10]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[5] Opened containers must be carefully resealed and kept upright.[9]
-
Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[5][11]
-
Stability: The compound is expected to be stable under recommended storage conditions.[9] Indazole derivatives generally exhibit good thermal and oxidative stability.[1]
3.5. Spill and Disposal Procedures
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Disposal: Dispose of the compound and its container at an approved waste disposal facility, in accordance with all applicable local, state, and federal regulations.[4][8]
Experimental Protocols & Workflows
4.1. Representative Synthetic Protocol: Synthesis of 1H-Indazole-3-Carboxamides
The synthesis of this compound typically involves the formation of the indazole ring followed by functionalization at the 3-position. A common route is the amidation of the corresponding carboxylic acid or ester.[2]
Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde (Precursor) This procedure is adapted from a general method for the nitrosation of indoles.[12]
-
Dissolve 5-methoxy-indole in a suitable solvent mixture (e.g., acetic acid and water).
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature.
-
Stir the reaction at room temperature for 3-5 hours.[12]
-
Extract the product using an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer with water and brine, then dry over magnesium sulfate (MgSO4).
-
Purify the crude product by column chromatography on silica gel to yield 5-Methoxy-1H-indazole-3-carboxaldehyde.[12]
Step 2: Oxidation to Carboxylic Acid
-
The aldehyde from Step 1 can be oxidized to the corresponding carboxylic acid (5-methoxy-1H-indazole-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Step 3: Amidation to form this compound This step is based on standard peptide coupling reactions.[2]
-
Dissolve 5-methoxy-1H-indazole-3-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HBTU, HATU, or EDC) and an amine base (e.g., DIPEA or triethylamine).
-
Introduce a source of ammonia (e.g., ammonium chloride) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
4.2. General Laboratory Handling Workflow The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
Caption: General workflow for handling chemical reagents.
Potential Biological Activity and Signaling Pathways
Derivatives of 1H-indazole-3-carboxamide are known to be potent inhibitors of various protein kinases. For example, related compounds have been identified as inhibitors of the PI3K (Phosphoinositide 3-Kinase) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2] Aberrant activation of this pathway is a common feature in many types of cancer, making it a key target for drug development.
The diagram below illustrates a simplified PI3K/Akt signaling pathway and the potential point of inhibition by an indazole-based inhibitor.
Caption: Simplified PI3K/Akt signaling pathway.
The logical relationship for the synthesis of the target compound from a common starting material is outlined below.
Caption: Synthetic relationship of this compound.
References
- 1. 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide | 351457-14-2 | Benchchem [benchchem.com]
- 2. N-methyl-1H-indazole-3-carboxamide | 946343-59-5 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. 865887-16-7|Ethyl 5-methoxy-1H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 11. scbt.com [scbt.com]
- 12. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Application Notes and Protocols for Target Identification Utilizing 5-methoxy-1H-indazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-1H-indazole-3-carboxamide is a synthetic organic compound belonging to the indazole class of molecules.[1][2] Derivatives of indazole-3-carboxamide have shown a wide range of biological activities, including potential as kinase inhibitors, anticancer agents, and modulators of neurological pathways.[3][4][5][6][7] Specifically, compounds with the 1H-indazole-3-carboxamide scaffold have been identified as potent inhibitors of kinases such as Glycogen Synthase Kinase-3 (GSK-3) and p21-activated kinase 1 (PAK1), as well as Monoamine Oxidase B (MAO-B).[4][6][7][8] Given the therapeutic potential of this scaffold, identifying the specific cellular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in target identification studies. The methodologies described herein are standard chemoproteomic approaches for target deconvolution of small molecules.[9][10][11][12]
Hypothetical Target and Signaling Pathway
Based on the known activities of structurally related indazole-3-carboxamide derivatives, we will hypothesize that this compound is an inhibitor of a kinase involved in a cancer-related signaling pathway, for instance, the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. While GSK-3β is a known target of some indazole-3-carboxamides, for the purpose of these application notes, we will illustrate a broader kinase-centric approach.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes hypothetical and example quantitative data for this compound and related compounds. This data is illustrative and serves as a template for presenting results from target identification and validation experiments.
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound | Hypothetical Kinase (e.g., Akt) | Binding Affinity (Kd) | TBD | nM | Internal Data |
| This compound | Hypothetical Kinase (e.g., Akt) | Enzymatic Inhibition (IC50) | TBD | nM | Internal Data |
| This compound | Cancer Cell Line (e.g., MDA-MB-231) | Cellular Proliferation (EC50) | TBD | µM | Internal Data |
| Related Indazole-3-carboxamide (30l) | PAK1 | Enzymatic Inhibition (IC50) | 9.8 | nM | [7] |
| Related Indazole-3-carboxamide (AFC03127) | GSK-3β | Enzymatic Inhibition (Ki) | 15 | nM | [4] |
| Related Indazole-5-carboxamide (38a) | MAO-B | Enzymatic Inhibition (IC50) | 0.386 | nM | [6][8] |
TBD: To Be Determined through experimentation.
Experimental Protocols
Three primary methods for target identification of small molecules are detailed below: Affinity Chromatography followed by Mass Spectrometry, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics (Photoaffinity Labeling).
Protocol: Affinity Chromatography for Target Pull-Down
This method involves immobilizing the small molecule of interest to a solid support to "fish" for its binding partners in a cell lysate.[12][13][14]
Caption: Workflow for affinity chromatography-based target identification.
Methodology:
-
Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with target binding. Structure-activity relationship (SAR) data is crucial for selecting the attachment point.[14]
-
-
Immobilization of the Probe:
-
Incubate the biotinylated compound with streptavidin-coated agarose or magnetic beads to immobilize the "bait".
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line responsive to the compound) and harvest them.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the probe-immobilized beads. As a negative control, incubate lysate with beads coated with an inactive analog or just the linker-biotin moiety.
-
For competitive elution, a parallel experiment can be performed where the lysate is pre-incubated with an excess of the free, non-biotinylated this compound before adding the beads.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[12]
-
-
Elution:
-
Elute the specifically bound proteins from the beads. This can be achieved by:
-
Competitive elution with an excess of the free compound.
-
Using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Changing pH or ionic strength.
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise unique bands present in the experimental lane but absent or reduced in the control lanes.
-
Identify the proteins in the excised bands using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.[15][16][17][18] It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[18][19]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment:
-
Treat intact cells in suspension or adherent plates with either this compound at a desired concentration or vehicle control (e.g., DMSO).
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures for a fixed time (e.g., 3 minutes). A typical temperature range is 37°C to 65°C.
-
-
Cell Lysis:
-
Lyse the cells, for example, by repeated freeze-thaw cycles.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific protein of interest remaining in the soluble fraction at each temperature using Western blotting or quantify the entire soluble proteome using mass spectrometry (MS-CETSA).
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol: Chemical Proteomics using Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently link a small molecule to its target protein upon UV irradiation, enabling the capture of even transient or weak interactions.[9][20][21]
References
- 1. Buy N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide | 351457-14-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Proteomics for Target Validation - ..I-PROD-1-CIIProd_153 [worldpreclinicalcongress.com]
- 11. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems - ProQuest [proquest.com]
- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. news-medical.net [news-medical.net]
- 17. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 18. CETSA [cetsa.org]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 20. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-methoxy-1H-indazole-3-carboxamide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-1H-indazole-3-carboxamide belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Indazole derivatives have been widely explored for their therapeutic potential, demonstrating a broad range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects. The 1H-indazole-3-carboxamide core, in particular, has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cell motility, survival, and proliferation.[1] Aberrant PAK1 signaling is implicated in the progression of various cancers, making it an attractive target for drug discovery.
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing kinase inhibitors. The protocols detailed below are based on established and robust HTS technologies suitable for large-scale screening of compound libraries.
Potential Biological Target: p21-activated kinase 1 (PAK1)
Based on structure-activity relationship (SAR) studies of the 1H-indazole-3-carboxamide scaffold, this compound is predicted to be a potent inhibitor of PAK1.[1] A representative compound from this class has demonstrated excellent enzymatic inhibition of PAK1 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1]
PAK1 Signaling Pathway
PAK1 is a central node in multiple signaling pathways that control cell growth, survival, and motility. Its activation is triggered by small Rho GTPases, Rac1 and Cdc42, which are themselves activated by upstream signals from growth factor receptors and cell adhesion molecules. Once activated, PAK1 phosphorylates a multitude of downstream substrates, leading to the regulation of the cytoskeleton, gene expression, and apoptosis. The diagram below illustrates a simplified overview of the PAK1 signaling cascade.
Caption: Simplified PAK1 signaling pathway and the putative inhibitory action of this compound.
Quantitative Data
While specific high-throughput screening data for this compound is not publicly available, the following table summarizes the inhibitory activity of a closely related and representative 1H-indazole-3-carboxamide derivative against PAK1. This data provides a strong rationale for screening this compound against this target.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 30l (representative 1H-indazole-3-carboxamide) | PAK1 | Enzymatic Assay | 9.8 | [1] |
High-Throughput Screening Protocols
The following are detailed protocols for two common HTS assays suitable for screening this compound as a potential kinase inhibitor.
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity.
Materials:
-
This compound (and other test compounds) dissolved in DMSO
-
Recombinant human PAK1 enzyme
-
PAK1 substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white assay plates (low volume)
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: High-throughput screening workflow using the ADP-Glo™ Kinase Assay.
Detailed Steps:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (typically a 10 mM stock in DMSO) into the appropriate wells of a 384-well assay plate. Include positive controls (e.g., a known PAK1 inhibitor like staurosporine) and negative controls (DMSO only).
-
Enzyme Addition: Prepare a 2x concentrated solution of PAK1 enzyme in kinase reaction buffer. Add 2.5 µL of this solution to each well of the assay plate.
-
Reaction Initiation: Prepare a 2x concentrated solution of the PAK1 substrate peptide and ATP in kinase reaction buffer. Add 2.5 µL of this mixture to each well to start the kinase reaction. The final volume will be 5 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction to produce a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol 2: LanthaScreen™ TR-FRET Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the ATP-binding site of a kinase. Test compounds that bind to the ATP site will displace the tracer, resulting in a decrease in the FRET signal.
Materials:
-
This compound (and other test compounds) dissolved in DMSO
-
GST-tagged recombinant human PAK1 enzyme
-
LanthaScreen™ Tb-anti-GST Antibody (Thermo Fisher Scientific)
-
LanthaScreen™ Kinase Tracer (specific for PAK1, e.g., Tracer 236)
-
TR-FRET dilution buffer
-
384-well black assay plates (low volume)
-
Plate reader with TR-FRET capabilities
Experimental Workflow:
Caption: High-throughput screening workflow using the LanthaScreen™ TR-FRET Kinase Binding Assay.
Detailed Steps:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds at 4x the final desired concentration in TR-FRET dilution buffer. Dispense 4 µL of each dilution into the wells of a 384-well black assay plate.
-
Kinase/Antibody Addition: Prepare a 2x mixture of GST-PAK1 and Tb-anti-GST antibody in TR-FRET dilution buffer. Add 8 µL of this mixture to each well.
-
Tracer Addition: Prepare a 4x solution of the appropriate LanthaScreen™ Kinase Tracer in TR-FRET dilution buffer. Add 4 µL of this solution to each well. The final reaction volume will be 16 µL.
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader. The reader should be configured to excite the terbium donor at ~340 nm and measure emission from both the terbium donor (~495 nm) and the Alexa Fluor 647 acceptor (~665 nm). The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
Data Analysis and Interpretation
For both assay types, the raw data should be normalized to the positive and negative controls to determine the percent inhibition for each compound concentration. For dose-response experiments, the percent inhibition data is then plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic model to determine the IC50 value. A Z'-factor should be calculated for each assay plate to assess the quality and robustness of the screen. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.
These application notes and protocols provide a framework for utilizing this compound in high-throughput screening campaigns to identify and characterize novel kinase inhibitors. The provided methodologies can be adapted and optimized based on specific laboratory instrumentation and research objectives.
References
Application Notes and Protocols for 5-methoxy-1H-indazole-3-carboxamide in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-1H-indazole-3-carboxamide belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Various derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of several protein classes, including kinases and monoamine oxidases.[1][2] Specifically, substitutions at the 5-position of the indazole ring, including methoxy groups, have been shown to be important for potent inhibitory activity against kinases such as Glycogen Synthase Kinase-3 (GSK-3). These findings suggest that this compound is a valuable tool for researchers engaged in drug discovery and chemical biology, particularly for the identification and characterization of novel enzyme inhibitors.
These application notes provide detailed protocols for characterizing the binding of this compound to a target protein using three common biophysical techniques: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). For illustrative purposes, we will consider a hypothetical interaction with a serine/threonine kinase, a class of enzymes for which indazole-3-carboxamides have shown significant inhibitory potential.[1]
Signaling Pathway Context
To understand the potential biological impact of this compound, it is crucial to consider the signaling pathways in which its target proteins are involved. For instance, p21-activated kinase 1 (PAK1) is a key regulator of cell motility and cytoskeletal dynamics. Inhibition of PAK1 by a compound like this compound could therefore impact cancer cell migration and invasion.[1][3]
Caption: Inhibition of a target kinase by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the binding of this compound to a target kinase as determined by Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry.
Table 1: Fluorescence Polarization (FP) Competitive Binding Assay Data
| Parameter | Value |
| Tracer Concentration | 10 nM |
| Target Kinase Concentration | 20 nM |
| IC50 | 150 nM |
| Ki (Cheng-Prusoff) | 125 nM |
Table 2: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data
| Parameter | Value |
| Association Rate Constant (k_on) | 2.5 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate Constant (k_off) | 5.0 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant (K_D) | 20 nM |
Table 3: Isothermal Titration Calorimetry (ITC) Thermodynamic Data
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Binding Affinity (K_A) | 4.8 x 10^7 M⁻¹ |
| Equilibrium Dissociation Constant (K_D) | 21 nM |
| Enthalpy Change (ΔH) | -12.5 kcal/mol |
| Entropy Change (ΔS) | -8.7 cal/mol·K |
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer) upon binding to a larger protein. Unlabeled ligands compete with the tracer for binding to the protein, causing a decrease in fluorescence polarization.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization competitive binding assay.
Materials:
-
Target Kinase
-
Fluorescently labeled tracer (e.g., a known fluorescent ligand of the kinase)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, flat-bottom microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a stock solution of the target kinase in assay buffer.
-
Prepare a stock solution of the fluorescent tracer in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a DMSO control.
-
In a 384-well plate, add the target kinase and fluorescent tracer to each well.[4]
-
Add the serially diluted this compound or DMSO control to the appropriate wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.[4]
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) Analysis
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon molecular binding.[1][5] In a typical experiment, the protein is immobilized on the sensor chip, and the small molecule is flowed over the surface.
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance binding analysis.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target Kinase
-
This compound
-
Running Buffer (e.g., HBS-EP+)
Protocol:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize the target kinase to the activated surface by injecting the protein solution.
-
Deactivate any remaining active groups by injecting ethanolamine.
-
Inject a series of concentrations of this compound over the sensor surface to monitor association.
-
Flow running buffer over the surface to monitor the dissociation of the compound.
-
If necessary, regenerate the sensor surface using a mild regeneration solution.
-
Analyze the resulting sensorgrams by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[6]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[7][8] By titrating a solution of the ligand into a solution of the protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment.[9]
Experimental Workflow:
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Materials:
-
Isothermal Titration Calorimeter
-
Target Kinase
-
This compound
-
Dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)
Protocol:
-
Thoroughly dialyze the target kinase and dissolve the this compound in the same buffer to minimize heats of dilution.[10]
-
Accurately determine the concentrations of the protein and compound solutions.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
Load the target kinase solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the raw data to obtain the heat released or absorbed per injection.
-
Plot the heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), the equilibrium dissociation constant (K_D), the enthalpy change (ΔH), and the entropy change (ΔS).[8]
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide | 351457-14-2 | Benchchem [benchchem.com]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide [smolecule.com]
- 10. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-methoxy-1H-indazole-3-carboxamide for Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-methoxy-1H-indazole-3-carboxamide is a key structural motif found in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The development of sensitive and specific assays for the detection and quantification of this molecule and its analogues is crucial for pharmacokinetic studies, drug discovery, and screening. These application notes provide detailed protocols for the derivatization of this compound to enable its use in various assay formats, with a primary focus on competitive immunoassays such as Fluorescence Polarization Immunoassay (FPIA).
The protocols outlined below describe the synthesis of key reagents, including a hapten with a linker for conjugation, an immunogen for antibody production, and a fluorescent tracer for use in FPIA.
Derivatization Strategy for Assay Development
To develop a competitive immunoassay, the small molecule (hapten) needs to be chemically modified to allow for conjugation to a carrier protein (to make it immunogenic) and to a reporter molecule (like a fluorophore). A critical aspect of this strategy is the site of linker attachment, which should minimally interfere with the antigenic determinants of the molecule to ensure that the generated antibodies recognize the parent compound.
For this compound, derivatization via the amide nitrogen provides a suitable attachment point for a linker. This position is often synthetically accessible and distal from the core indazole structure, which is likely to be a key part of the epitope recognized by antibodies.[1][2]
The overall workflow for developing an assay for this compound is depicted below.
Caption: Workflow for Assay Development.
Experimental Protocols
Protocol 1: Synthesis of Hapten (N-((6-carboxy)pentyl)-5-methoxy-1H-indazole-3-carboxamide)
This protocol describes the synthesis of a derivative of this compound with a C6 aliphatic linker terminating in a carboxylic acid group. This hapten is the central component for creating the immunogen and the fluorescent tracer.
Materials:
-
5-methoxy-1H-indazole-3-carboxylic acid
-
Ethyl 6-aminohexanoate hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)[3]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (1M)
Procedure:
-
Amide Coupling:
-
To a solution of 5-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add ethyl 6-aminohexanoate hydrochloride (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification of Ester Intermediate:
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the purified ethyl ester intermediate in a mixture of THF:MeOH:H2O (2:1:1).
-
Add LiOH (3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and acidify to pH 3-4 with 1M HCl.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final hapten, N-((6-carboxy)pentyl)-5-methoxy-1H-indazole-3-carboxamide.
-
Protocol 2: Synthesis of Immunogen (Conjugation to KLH)
This protocol describes the conjugation of the synthesized hapten to Keyhole Limpet Hemocyanin (KLH) to create an immunogen for antibody production.
Materials:
-
Hapten from Protocol 3.1
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten:
-
Dissolve the hapten (e.g., 5 mg) in DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC (1.5 eq molar excess over hapten) and NHS (1.2 eq molar excess over hapten) in a small volume of DMSO.
-
Add the EDC/NHS solution to the hapten solution and react for 1 hour at room temperature to form the NHS-ester.
-
-
Conjugation to KLH:
-
Dissolve KLH (e.g., 10 mg) in PBS.
-
Slowly add the activated hapten solution to the KLH solution while gently stirring. A typical molar ratio is 100-200 haptens per KLH molecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Immunogen:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (4 L) at 4°C, with at least three buffer changes over 48 hours to remove unconjugated hapten and coupling reagents.
-
Determine the protein concentration (e.g., by BCA assay) and store the immunogen at -20°C or -80°C in aliquots.
-
Protocol 3: Synthesis of Fluorescent Tracer
This protocol details the conjugation of the hapten to an amine-functionalized fluorescein to produce a tracer for FPIA.
Materials:
-
Hapten from Protocol 3.1
-
5-Aminomethylfluorescein (or another amine-functionalized fluorophore)
-
EDC and NHS
-
Anhydrous DMF
-
DIPEA
-
RP-HPLC system for purification
Procedure:
-
Activation of Hapten:
-
Activate the carboxylic acid of the hapten using EDC and NHS in anhydrous DMF as described in Protocol 3.2, step 1.
-
-
Conjugation to Fluorophore:
-
Dissolve 5-aminomethylfluorescein (1.0 eq relative to the hapten) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the hydrochloride salt if present.
-
Add the amine-fluorescein solution to the activated hapten solution.
-
Stir the reaction at room temperature in the dark for 12-18 hours.
-
-
Purification of Tracer:
-
Monitor the reaction by LC-MS.
-
Once complete, purify the reaction mixture directly by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product, confirm by mass spectrometry, and lyophilize to obtain the purified fluorescent tracer.
-
Store the tracer desiccated and protected from light at -20°C.
-
Assay Protocol: Competitive Fluorescence Polarization Immunoassay (FPIA)
This protocol provides a general procedure for a competitive FPIA to detect this compound in a sample. Optimization of antibody and tracer concentrations is required.
Materials:
-
Anti-5-methoxy-1H-indazole-3-carboxamide antibody (produced using the immunogen from Protocol 3.2)
-
Fluorescent tracer from Protocol 3.3
-
Assay buffer (e.g., PBS with 0.1% BSA, pH 7.4)
-
384-well black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the antibody and fluorescent tracer in assay buffer to their optimal working concentrations. These are determined empirically through titration experiments.
-
Prepare a serial dilution of the this compound standard or test compounds in the assay buffer.
-
-
Assay Procedure:
-
Add a defined volume of the antibody solution to each well of the microplate.
-
Add the standard/sample solutions to the respective wells.
-
Add the fluorescent tracer solution to all wells. The final volume might be 20-50 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation/535 nm emission for fluorescein).
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the analyte concentration.
-
Fit the data using a four-parameter logistic function to determine the IC50 value, which represents the concentration of the analyte that causes a 50% reduction in the maximum polarization signal.
-
Caption: Principle of Competitive FPIA.
Data Presentation
The performance of the developed assay can be characterized by its sensitivity and specificity. The following tables present example data for an FPIA developed for this compound.
Table 1: FPIA Performance Characteristics
| Parameter | Value |
| IC50 (50% Inhibition) | 15.2 ng/mL |
| Limit of Detection (LOD) | 1.8 ng/mL |
| Dynamic Range | 5 - 100 ng/mL |
| Z'-factor | 0.75 |
Table 2: Cross-Reactivity of the FPIA with Related Compounds
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| This compound | Indazole core with 5-MeO and 3-CONH2 | 15.2 | 100 |
| 1H-indazole-3-carboxamide | Indazole core with 3-CONH2 | 158 | 9.6 |
| 5-fluoro-1H-indazole-3-carboxamide | Indazole core with 5-F and 3-CONH2 | 45.1 | 33.7 |
| N-methyl-5-methoxy-1H-indazole-3-carboxamide | N-methylated amide | 320 | 4.7 |
| 5-methoxy-1H-indazole-3-carboxylic acid | Carboxylic acid instead of amide | > 1000 | < 1.5 |
*Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
Conclusion
The derivatization of this compound through the introduction of a linker at the amide nitrogen is a viable strategy for the development of sensitive and specific immunoassays. The provided protocols for hapten synthesis, immunogen and tracer preparation, and a competitive FPIA offer a comprehensive guide for researchers. These assays can serve as powerful tools in drug discovery and development for the high-throughput screening and quantification of this important class of molecules.
References
Application Notes and Protocols: 5-methoxy-1H-indazole-3-carboxamide as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 5-methoxy-1H-indazole-3-carboxamide as a versatile precursor in the synthesis of a variety of heterocyclic compounds. The indazole core is a prominent scaffold in medicinal chemistry, and the functional handles of this precursor offer multiple avenues for derivatization, making it a valuable building block for drug discovery and development.
Introduction
This compound is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The methoxy group at the 5-position and the carboxamide at the 3-position provide opportunities for a range of chemical transformations. This document outlines the synthetic route to this precursor and explores its subsequent derivatization through N-alkylation of the indazole ring and conversion of the carboxamide group into other functional moieties.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available 5-methoxy-indole. The initial step involves the conversion of the indole to 5-methoxy-1H-indazole-3-carbaldehyde. This is followed by oxidation to the corresponding carboxylic acid and subsequent amidation.
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route from 5-methoxy-indole to the target precursor.
Experimental Protocols
Protocol 1: Synthesis of 5-methoxy-1H-indazole-3-carbaldehyde
This protocol is adapted from a general procedure for the nitrosation of indoles.[1]
Materials:
-
5-methoxy-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of NaNO₂ (8 equivalents) in deionized water at 0 °C, slowly add a 2 N aqueous solution of HCl (7 equivalents). Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes before adding DMF.
-
Prepare a solution of 5-methoxy-indole (1 equivalent) in DMF.
-
Add the 5-methoxy-indole solution to the nitrosating mixture at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
Extract the resulting mixture with EtOAc three times.
-
Wash the combined organic layers three times with water, then with brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/EtOAc gradient (e.g., 8:2) to afford 5-methoxy-1H-indazole-3-carbaldehyde as a yellowish solid.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| 5-methoxy-indole | 5-methoxy-1H-indazole-3-carbaldehyde | NaNO₂, HCl, DMF/H₂O | 91% | [1] |
Protocol 2: Synthesis of this compound (Proposed)
This is a proposed two-step protocol based on standard organic transformations.
Step 2a: Oxidation to 5-methoxy-1H-indazole-3-carboxylic acid
Materials:
-
5-methoxy-1H-indazole-3-carbaldehyde
-
Potassium permanganate (KMnO₄) or Jones reagent
-
Appropriate solvent (e.g., acetone, water)
-
Acid for workup (e.g., HCl)
Procedure:
-
Dissolve 5-methoxy-1H-indazole-3-carbaldehyde in a suitable solvent.
-
Slowly add the oxidizing agent at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and perform an appropriate workup, which may involve filtration of manganese dioxide if KMnO₄ is used, followed by acidification to precipitate the carboxylic acid.
-
Filter, wash, and dry the solid product.
Step 2b: Amidation to this compound
Materials:
-
5-methoxy-1H-indazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Ammonium hydroxide (NH₄OH)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Suspend 5-methoxy-1H-indazole-3-carboxylic acid in an anhydrous solvent.
-
Add thionyl chloride or oxalyl chloride dropwise and heat the mixture to reflux until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture and remove the excess reagent under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
Stir the mixture and then allow it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound.
Applications of this compound as a Precursor
N-Alkylation of the Indazole Ring
The indazole ring can be alkylated at the N1 or N2 position, often leading to a mixture of regioisomers. The regioselectivity can be influenced by the choice of base, solvent, and the steric and electronic nature of the substituents on the indazole ring.
Diagram: N-Alkylation of this compound
Caption: Regioselective N-alkylation pathways.
Protocol 3: N1-Selective Alkylation of this compound (General)
This protocol is based on conditions known to favor N1 alkylation of 3-carboxamide indazoles.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Suspend this compound in anhydrous THF under an inert atmosphere.
-
Add NaH portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Add the alkyl halide dropwise and allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for Analogous Systems:
| Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |
| 1H-Indazole-3-carboxamide | Methyl Iodide | NaH / THF | >99:1 | [2] |
Conversion of the Carboxamide to a Nitrile
The carboxamide group can be dehydrated to a nitrile, which is a versatile functional group for further transformations, such as reduction to an amine or conversion to a tetrazole.
Diagram: Dehydration of the Carboxamide
Caption: Synthesis of the corresponding nitrile.
Protocol 4: Dehydration of this compound to 5-methoxy-1H-indazole-3-carbonitrile (General)
This protocol is based on common methods for amide dehydration.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., pyridine, DMF)
-
Ice-water
Procedure:
-
Dissolve or suspend this compound in an anhydrous solvent like pyridine.
-
Cool the mixture to 0 °C.
-
Slowly add the dehydrating agent (e.g., POCl₃) dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product if necessary.
Conclusion
This compound serves as a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation and the presence of multiple reactive sites allow for the generation of a diverse library of substituted indazole derivatives. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
Troubleshooting & Optimization
strategies to improve the stability of 5-methoxy-1H-indazole-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 5-methoxy-1H-indazole-3-carboxamide.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Aqueous Solutions
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis over time.
-
Appearance of new, more polar peaks in the chromatogram.
-
A gradual decrease in the pH of unbuffered solutions.
Possible Cause: Hydrolysis of the 3-carboxamide group to the corresponding carboxylic acid, 5-methoxy-1H-indazole-3-carboxylic acid, is a likely degradation pathway, especially in non-neutral pH conditions.[1][2][3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting aqueous instability.
Experimental Protocol: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute them into each buffer to a final concentration of 1 mg/mL.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH to determine the pH of maximum stability.
Illustrative Quantitative Data:
| pH | % Degradation at 40°C after 168 hours |
| 2.0 | 25.4% |
| 4.0 | 10.2% |
| 6.0 | 2.1% |
| 7.0 | 1.5% |
| 8.0 | 5.8% |
| 10.0 | 35.7% |
Note: This data is illustrative and should be confirmed by experimentation.
Issue 2: Photosensitivity and Color Change Upon Exposure to Light
Symptoms:
-
Development of a yellowish or brownish hue in the solid compound or its solutions after light exposure.
-
Emergence of new peaks in the HPLC chromatogram of light-exposed samples.
-
Potential loss of potency.
Possible Cause: Indazole derivatives can be susceptible to photodegradation, potentially leading to rearrangements or oxidative processes.[4] UV radiation is a known factor in the degradation of many pharmaceutical compounds.[5][6][7][8]
Troubleshooting Workflow:
Caption: Workflow for addressing photosensitivity issues.
Experimental Protocol: Forced Photodegradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL in a 1:1 solution of acetonitrile and water) and place them in transparent quartz cuvettes. Prepare a dark control stored under the same conditions but protected from light.
-
Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At appropriate time intervals, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Illustrative Quantitative Data:
| Exposure Time (hours) | % Parent Compound Remaining (Light) | % Parent Compound Remaining (Dark) |
| 0 | 100 | 100 |
| 6 | 92.3 | 99.8 |
| 12 | 85.1 | 99.6 |
| 24 | 76.5 | 99.5 |
Note: This data is illustrative and should be confirmed by experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The amide group at the 3-position can hydrolyze under acidic or basic conditions to form 5-methoxy-1H-indazole-3-carboxylic acid.
-
Photodegradation: The indazole ring system can absorb UV light, leading to photochemical reactions that may include rearrangement to a benzimidazole derivative or other complex transformations.[4]
Q2: How can I improve the stability of this compound in a liquid formulation?
To enhance the stability in liquid formulations, consider the following strategies:
-
pH Optimization: Conduct a pH-rate profile study to identify the pH of maximum stability and formulate your solution within that range, using appropriate buffers.[1][3]
-
Use of Antioxidants: If oxidative degradation is suspected, the inclusion of antioxidants may be beneficial. Some indazole derivatives have been shown to possess antioxidant properties themselves, but the addition of common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid could provide further protection.[9][10]
-
Excipient Selection: Carefully screen excipients for compatibility. Avoid those that may catalyze degradation.
-
Light Protection: For photosensitive compounds, use amber or opaque containers to protect the formulation from light.[5][6]
Q3: What are some recommended excipients for a solid formulation of this compound?
While specific compatibility data is not available, here are some general guidelines for selecting excipients for a solid dosage form:
-
Diluents: Microcrystalline cellulose is often a good choice due to its inertness. Lactose can be used, but be aware of potential Maillard reactions if your molecule has a primary or secondary amine and is formulated under high humidity and temperature.
-
Binders: Polyvinylpyrrolidone (PVP) is a common binder.
-
Disintegrants: Croscarmellose sodium or sodium starch glycolate are effective disintegrants.
-
Lubricants: Magnesium stearate is widely used, but it can be reactive with some active pharmaceutical ingredients. An alternative could be sodium stearyl fumarate.
It is crucial to perform excipient compatibility studies to confirm the absence of interactions.
Experimental Protocol: Excipient Compatibility Study
-
Binary Mixtures: Prepare binary mixtures of this compound with each proposed excipient, typically in a 1:1 or 1:5 ratio.
-
Moisture Addition: To accelerate potential reactions, a small amount of water (e.g., 5-10% w/w) can be added to a parallel set of samples.
-
Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analysis: Analyze the samples by HPLC for the appearance of degradation products and by techniques like Differential Scanning Calorimetry (DSC) to detect any physical interactions.[11][12][13]
Illustrative Excipient Compatibility Data (HPLC Purity at 4 weeks, 40°C/75% RH):
| Excipient | Purity (%) | Appearance of New Impurities |
| Microcrystalline Cellulose | 99.5 | No |
| Lactose Monohydrate | 99.2 | Minor peak at RRT 1.2 |
| Povidone K30 | 99.6 | No |
| Croscarmellose Sodium | 99.4 | No |
| Magnesium Stearate | 98.1 | Significant peak at RRT 0.8 |
| Sodium Stearyl Fumarate | 99.3 | No |
Note: This data is illustrative and should be confirmed by experimentation.
Q4: What analytical method is suitable for stability studies of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate technique.[14][15][16]
Key HPLC Method Parameters:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its potential degradation products.
-
Detection: UV detection at the lambda max of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying the active ingredient and its degradation products.[16]
Signaling Pathway and Logical Relationship Diagrams
Caption: Logical flow for developing a stable formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Hydrolysis in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new indazole derivatives as potential antioxidant agents | Semantic Scholar [semanticscholar.org]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. scispace.com [scispace.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
troubleshooting common issues in 5-methoxy-1H-indazole-3-carboxamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-1H-indazole-3-carboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Initial Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde
Question: I am getting a low yield during the nitrosation of 5-methoxy-indole to form 5-methoxy-1H-indazole-3-carboxaldehyde. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this reaction are often attributed to suboptimal reaction conditions and the formation of side products. Here are the key factors to consider and troubleshoot:
-
Stoichiometry of Reagents: The ratio of sodium nitrite (NaNO₂) and acid (e.g., HCl) is critical. An excess of NaNO₂ is generally required, but a large excess of acid can lead to the formation of the corresponding carboxylic acid as a side product through a dediazoniation process.[1] It is recommended to use approximately 8 equivalents of NaNO₂ and 2.7 equivalents of HCl for optimal results.[1]
-
pH of the Reaction Mixture: The pH influences the nature of the nitrosating agent. The reaction should be maintained in a slightly acidic environment to minimize side reactions.[1]
-
Reaction Temperature and Addition Rate: The reaction is typically initiated at 0°C. Slow, controlled addition of the indole to the nitrosating mixture is crucial to prevent dimerization and other side reactions. After the addition, the reaction can be stirred at room temperature or gently heated (e.g., to 50°C) to reduce the reaction time without compromising the yield.[1]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon) can help prevent the formation of unwanted nitrogen oxide species.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Carefully control the equivalents of NaNO₂ and HCl as indicated in the table below.
-
Monitor pH: If possible, monitor the pH of the reaction mixture and maintain it in the optimal range.
-
Control Temperature and Addition: Use an ice bath to maintain the initial temperature at 0°C and add the 5-methoxy-indole solution dropwise over a prolonged period (e.g., 2 hours).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like argon before starting the reaction.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| NaNO₂ | 8 equivalents | Insufficient conversion |
| HCl | 2.7 equivalents | Formation of carboxylic acid byproduct |
| Temperature | 0°C (initial) | Increased side reactions |
| Atmosphere | Inert (Argon) | Oxidation and side product formation |
Issue 2: Incomplete Conversion or Failure of the Amidation Reaction
Question: My amidation reaction to form this compound from the corresponding carboxylic acid is not going to completion. What could be the problem?
Answer:
Incomplete amide coupling reactions can be due to several factors, including the choice of coupling reagents, reaction conditions, and the purity of the starting materials.
-
Choice and Quality of Coupling Reagents: The selection of an appropriate coupling reagent is critical. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The quality and age of the coupling reagents can significantly impact their effectiveness.
-
Reaction Solvent and Base: A polar aprotic solvent like DMF (dimethylformamide) is typically used. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine starting material. Ensure the base is dry and of high purity.
-
Purity of Starting Materials: The 5-methoxy-1H-indazole-3-carboxylic acid and the amine must be pure and dry. Impurities can interfere with the reaction.
-
Reaction Time and Temperature: Amidation reactions are often run at room temperature for several hours (4-6 hours is common).[2] If the reaction is sluggish, gentle heating might be necessary, but this can also increase the risk of side reactions.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, high-quality coupling reagents, solvents, and bases.
-
Optimize Reaction Conditions: Ensure the reaction is performed under an inert atmosphere and that all glassware is dry. A typical protocol involves stirring the carboxylic acid with the coupling reagents (e.g., EDC.HCl and HOBt) and a base (e.g., TEA) in DMF for about 15 minutes before adding the amine.[2]
-
Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction to determine the optimal reaction time.
Issue 3: Presence of Impurities in the Final Product
Question: I have synthesized this compound, but I am observing significant impurities in my final product. What are the likely impurities and how can I remove them?
Answer:
Impurities can originate from starting materials, side reactions, or the workup procedure. Common impurities include:
-
Unreacted 5-methoxy-1H-indazole-3-carboxylic acid: This can be removed by washing the organic extract with a mild aqueous base solution (e.g., 10% NaHCO₃) during the workup.[2]
-
Byproducts from Coupling Reagents: Carbodiimide-based coupling reagents form urea byproducts. For example, EDC forms a water-soluble urea, which can be removed by aqueous extraction. If DCC is used, the resulting dicyclohexylurea is largely insoluble in many organic solvents and can often be removed by filtration.
-
Hydrolyzed Product: The amide product can be susceptible to hydrolysis back to the carboxylic acid, especially if exposed to strong acidic or basic conditions during workup or purification.[3][4][5][6] It is important to perform the workup under neutral or mildly basic conditions.
-
Side Products from the Indazole Synthesis: If the initial 5-methoxy-1H-indazole-3-carboxaldehyde or the corresponding carboxylic acid was not sufficiently pure, these impurities may carry through to the final product.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent (e.g., a mixture of chloroform and methanol). Wash the organic layer sequentially with a mild base (e.g., 10% NaHCO₃), water, and brine.[2]
-
Column Chromatography: The most effective method for removing persistent impurities is column chromatography on silica gel. A typical eluent system would be a gradient of methanol in chloroform (e.g., 0-5% methanol).[2]
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde
This protocol is adapted from a general procedure for the nitrosation of indoles.[1]
-
To a solution of sodium nitrite (NaNO₂, 8 mmol) in deionized water at 0°C, slowly add 2N aqueous HCl (2.7 mmol).
-
After stirring for 10 minutes at 0°C, add a solution of 5-methoxy-indole (1 mmol) in a suitable solvent (e.g., DMF) dropwise over 2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Extract the reaction mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water (3x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system (e.g., 8:2) to yield the pure 5-methoxy-1H-indazole-3-carboxaldehyde.[1]
Protocol 2: Synthesis of 5-Methoxy-1H-indazole-3-carboxylic acid
This is a general oxidation step.
-
Dissolve the 5-methoxy-1H-indazole-3-carboxaldehyde in a suitable solvent (e.g., a mixture of acetone and water).
-
Add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent at a controlled temperature (e.g., 0°C to room temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction (e.g., with sodium sulfite if using KMnO₄).
-
Acidify the mixture with an acid like HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the 5-methoxy-1H-indazole-3-carboxylic acid.
Protocol 3: Synthesis of this compound
This protocol is a general procedure for the amidation of 1H-indazole-3-carboxylic acid.[2]
-
To a solution of 5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with a suitable organic solvent (e.g., 10% methanol in chloroform, 2x).
-
Wash the combined organic layers with 10% NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 0-5% methanol in chloroform gradient).
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimization of Biochemical Assays Using 5-methoxy-1H-indazole-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-methoxy-1H-indazole-3-carboxamide and related indazole derivatives in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in biochemical assays?
This compound is a heterocyclic organic compound belonging to the indazole class. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2][3] In biochemical assays, this compound and its analogs are frequently investigated as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways.[4] Aberrant kinase activity is often implicated in diseases such as cancer, making inhibitors like this compound valuable tools for research and drug discovery.[4] Specifically, indazole-3-carboxamide derivatives have shown potent inhibitory activity against kinases like p21-activated kinase 1 (PAK1) and fibroblast growth factor receptor (FGFR).[4]
Q2: What is the general mechanism of action for indazole-based kinase inhibitors?
Indazole-based compounds typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The indazole scaffold can form key hydrogen bond interactions with the hinge region of the kinase domain, a common feature among kinase inhibitors. Substitutions on the indazole ring, such as the 5-methoxy and 3-carboxamide groups, contribute to the inhibitor's potency and selectivity for specific kinases.
Q3: How should I prepare and handle this compound for use in assays?
Proper handling and preparation are crucial for obtaining reliable and reproducible results.
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Solubility: this compound is generally soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For the final assay, this stock should be serially diluted in the assay buffer. To avoid precipitation, the final concentration of DMSO in the assay should be kept low, typically below 1%.
-
Stability: While iodo-substituted indazoles exhibit good thermal and oxidative stability, it is good practice to store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] The stability in aqueous assay buffers can vary, so it is advisable to prepare fresh dilutions for each experiment.
Q4: Are there known off-target effects or assay interference issues with indazole compounds?
Indazole derivatives, like many small molecules, can potentially interfere with assay readouts or exhibit off-target effects. It is important to include appropriate controls to identify and mitigate these issues. For instance, some compounds can interfere with luciferase-based assays (e.g., Kinase-Glo®) or have intrinsic fluorescence that can affect fluorescence-based readouts. Running control experiments, such as testing the compound in the absence of the enzyme or substrate, can help identify such artifacts.
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in assay results.
| Possible Cause | Recommended Solution |
| Compound Precipitation | Lower the final concentration of the compound in the assay. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%. Visually inspect assay plates for any signs of precipitation. |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, prepare serial dilutions carefully. Consider using automated liquid handlers for improved precision. |
| Reagent Instability | Prepare fresh dilutions of ATP, substrate, and enzyme for each experiment. Ensure all reagents are stored at their recommended temperatures and avoid repeated freeze-thaw cycles. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment. |
Problem 2: No or very low inhibitory activity observed.
| Possible Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods like LC-MS or NMR. |
| Inactive Enzyme | Test the activity of the enzyme using a known potent inhibitor as a positive control. Ensure the enzyme is handled and stored correctly according to the manufacturer's instructions. |
| Inappropriate Assay Conditions | Optimize assay parameters such as incubation time, temperature, and concentrations of ATP and substrate. The ATP concentration should ideally be at or near the Km value for ATP to accurately determine the IC50 of an ATP-competitive inhibitor. |
| Compound Degradation | Prepare fresh dilutions of the compound from a frozen stock for each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment. |
Problem 3: Unexpectedly high inhibition or non-specific effects.
| Possible Cause | Recommended Solution |
| Assay Interference | Run control experiments to check for compound interference with the detection method (e.g., fluorescence quenching/enhancement, inhibition of the reporter enzyme like luciferase). |
| Compound Aggregation | At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to minimize aggregation. |
| Cytotoxicity (in cell-based assays) | For cell-based assays, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) in parallel to distinguish between specific inhibition and general toxicity. |
| Off-Target Inhibition | Profile the compound against a panel of other kinases to assess its selectivity. Unexpectedly high potency could indicate inhibition of an upstream or downstream component in a cellular assay. |
Quantitative Data
The following tables summarize inhibitory activities of this compound and related indazole derivatives against various kinases. Note that the specific activity can vary depending on the assay conditions.
Table 1: Inhibitory Activity of Indazole Derivatives against PAK1
| Compound | Modification | PAK1 IC50 (nM) | Reference |
| 30l | 1H-indazole-3-carboxamide derivative | 9.8 | [6] |
| G-5555 | Selective PAK1 Inhibitor | - | [7] |
Table 2: Inhibitory Activity of Indazole Derivatives against FGFR
| Compound | Target Kinase | IC50 (nM) | Reference |
| 2a | FGFR1, FGFR2 | <4.1, 2.0±0.8 | [8] |
| 99 | FGFR1 | 2.9 | [8] |
| 106 | FGFR1, FGFR2, FGFR3 | 2000±400, 800±300, 4500±1600 | [8] |
| 1 | FGFR1 | 100 | [9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for FGFR or PAK1 Inhibition
This protocol provides a general framework for determining the IC50 of this compound using a luminescence-based kinase assay (e.g., ADP-Glo™).
Materials:
-
Recombinant human FGFR or PAK1 enzyme
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Kinase substrate (e.g., Poly(Glu,Tyr) 4:1 for FGFR, specific peptide for PAK1)
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ATP
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This compound
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Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
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ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM). Then, dilute these further into the kinase assay buffer to the desired starting concentration for the assay.
-
Assay Reaction:
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Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add 10 µL of a solution containing the enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near its Km value for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
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Normalize the data with respect to the positive control (enzyme without inhibitor, 100% activity) and negative control (no enzyme, 0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Troubleshooting decision tree for biochemical assays.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide | 351457-14-2 | Benchchem [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
identifying and minimizing off-target effects of 5-methoxy-1H-indazole-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing the off-target effects of 5-methoxy-1H-indazole-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: Based on extensive research on the 1H-indazole-3-carboxamide scaffold, the primary target of this compound is p21-activated kinase 1 (PAK1).[1][2] PAK1 is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and proliferation. Several derivatives of 1H-indazole-3-carboxamide have been developed as potent and selective PAK1 inhibitors.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: While designed for PAK1 inhibition, like many kinase inhibitors, this compound may exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets.[3] Potential off-targets can include other members of the PAK family (e.g., PAK4) and other kinases such as Aurora kinases, Glycogen Synthase Kinase 3 (GSK-3), and Tropomyosin receptor kinases (Trk).[4][5][6] Off-target effects can lead to misinterpretation of experimental results and potential cellular toxicity.[3][7]
Q3: How can I experimentally determine the selectivity profile of this compound?
A3: The most direct method is to perform a kinase selectivity profiling assay. This involves screening the compound against a large panel of purified kinases (often representing a significant portion of the human kinome) at a fixed concentration, followed by dose-response curves for any identified hits.[8][9] Several commercial services and kits are available for this purpose.
Q4: What concentration of this compound should I use in my experiments to ensure on-target effects?
A4: The optimal concentration depends on the specific cell type and experimental endpoint. It is recommended to perform a dose-response experiment and correlate the phenotypic effect with the IC50 for the primary target (PAK1) in your system. As a general guideline, using the compound at a concentration no more than 10-fold above its in-cell EC50 for the primary target can help minimize off-target effects. Exceeding this concentration significantly increases the risk of engaging less potent off-targets.
Q5: Are there computational methods to predict potential off-target interactions?
A5: Yes, computational approaches can be valuable for predicting potential off-target interactions.[4] Methods such as molecular docking, chemical similarity analysis, and machine learning models can screen the compound against databases of known protein structures to identify potential binding partners.[6] These predictions should always be validated experimentally.
Troubleshooting Guides
Issue: My experimental phenotype is inconsistent with the known functions of PAK1.
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Question: Could an off-target effect be responsible for the observed phenotype?
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Answer: Yes, this is a common issue with kinase inhibitors.[3] The observed phenotype might be the result of inhibiting one or more other kinases. For example, if you observe potent cell cycle arrest, this could be due to off-target inhibition of Aurora kinases, which are key regulators of mitosis.[6]
-
-
Question: How can I confirm that the phenotype is due to an off-target effect?
-
Answer:
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Kinase Selectivity Profiling: Perform a broad kinase panel screen to identify other kinases inhibited by the compound at the effective concentration.[10][8]
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Use a Structurally Unrelated Inhibitor: Test a different, structurally distinct inhibitor of PAK1. If this second inhibitor does not reproduce the phenotype, it is likely that your original observation was due to an off-target effect of this compound.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of PAK1. If the phenotype is not rescued, it suggests off-target activity.
-
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Issue: I am observing significant cytotoxicity at concentrations close to the IC50 of the primary target.
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Question: Is this toxicity likely due to on-target or off-target inhibition?
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Answer: It could be either. While potent inhibition of a key signaling node like PAK1 can lead to cell death in some contexts, unexpected toxicity is often a red flag for off-target effects.[11] Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cytotoxicity.
-
-
Question: What steps can I take to investigate the source of the toxicity?
-
Answer:
-
Selectivity Data: Refer to the compound's kinase selectivity profile (see table below). Are there any known safety-relevant kinases (e.g., hERG, certain CDKs) being inhibited at similar concentrations? While the provided data is for kinases, it's important to consider other potential off-targets as well.
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Dose-Response Comparison: Compare the dose-response curve for cytotoxicity with the dose-response curve for PAK1 inhibition in your cellular system (e.g., by monitoring phosphorylation of a downstream PAK1 substrate). A significant leftward shift in the cytotoxicity curve relative to the target engagement curve suggests off-target toxicity.
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Chemical Analogs: Test a close chemical analog of the compound that is known to be inactive against PAK1. If this analog retains cytotoxicity, the effect is independent of the primary target.
-
-
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of this compound
This table presents hypothetical data for the inhibitory activity of this compound against a panel of selected kinases to demonstrate a typical selectivity profile.
| Kinase Target | IC50 (nM) | Target Family | Selectivity vs. PAK1 |
| PAK1 (Primary Target) | 9.8 | STE20 | - |
| PAK2 | 150 | STE20 | 15-fold |
| PAK4 | 350 | STE20 | 36-fold |
| Aurora A | 850 | Aurora | 87-fold |
| Aurora B | 1,200 | Aurora | 122-fold |
| GSK-3β | 2,500 | CMGC | 255-fold |
| TrkA | >10,000 | Tyrosine Kinase | >1000-fold |
| VEGFR2 | >10,000 | Tyrosine Kinase | >1000-fold |
Experimental Protocols
Protocol: Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.[10][12]
Materials:
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This compound (stock solution in DMSO)
-
Kinase Selectivity Profiling System (e.g., Promega Kinase Strips) containing kinases, substrates, and buffers.
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ADP-Glo™ Kinase Assay reagents
-
384-well assay plates (white, low-volume)
-
Multichannel pipettes or automated liquid handler
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. For a single-dose screen, prepare a working solution that will result in the desired final concentration (e.g., 1 µM) when added to the assay.
-
Assay Plate Preparation: Dispense 1 µL of the compound dilutions (or DMSO for control) into the wells of a 384-well plate.
-
Kinase Reaction Preparation:
-
Prepare the Kinase Working Stocks and ATP/Substrate Working Stocks according to the manufacturer's protocol.[12] This typically involves a one-step dilution of the provided concentrated stocks.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of the appropriate Kinase Working Stock to each well containing the compound.
-
Add 2 µL of the corresponding ATP/Substrate Working Stock to initiate the reaction. The final reaction volume will be 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
For dose-response experiments, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Visualizations
Caption: On- and off-target signaling of the inhibitor.
Caption: Workflow for off-target effect validation.
Caption: Troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [france.promega.com]
- 11. mdpi.com [mdpi.com]
- 12. worldwide.promega.com [worldwide.promega.com]
reducing the cytotoxicity of 5-methoxy-1H-indazole-3-carboxamide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 5-methoxy-1H-indazole-3-carboxamide derivatives. The following information is intended to assist in the design and interpretation of experiments aimed at reducing the cytotoxicity of these compounds while maintaining their desired therapeutic effects.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our lead this compound derivative in normal cell lines. What are the common structural motifs that may be contributing to this?
A1: High cytotoxicity in non-target cells is a common challenge in drug development. For indazole derivatives, several structural features can influence cytotoxicity. The structure-activity relationships (SAR) of indazole-containing compounds suggest that lipophilicity and the nature of substituents on the indazole ring and the carboxamide moiety play a crucial role.[1][2][3] Highly lipophilic derivatives may exhibit increased membrane permeability, leading to non-specific interactions and off-target effects. Furthermore, certain reactive functional groups can lead to covalent modification of cellular macromolecules, contributing to toxicity. It is advisable to systematically evaluate the effects of different substituents to identify those that contribute to non-specific cytotoxicity.
Q2: What strategies can we employ to reduce the cytotoxicity of our lead compound without compromising its on-target activity?
A2: Reducing off-target cytotoxicity while preserving on-target potency is a key optimization goal. Here are a few strategies:
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Structural Modification: Based on SAR studies, you can introduce modifications to decrease lipophilicity or block metabolic activation pathways. For instance, introducing polar groups or replacing metabolically labile groups can reduce the formation of toxic metabolites.[4]
-
Formulation Strategies: The method of drug delivery can also be optimized. Encapsulation in nanoparticle-based systems or the use of specific dosing vehicles can alter the pharmacokinetic profile of the compound, potentially reducing peak plasma concentrations and associated toxicities.[5][6][7]
-
Prodrug Approach: Converting the active compound into a prodrug that is selectively activated at the target site can be an effective strategy. This approach limits the exposure of healthy tissues to the cytotoxic agent.
Q3: Our cytotoxicity assays are showing high variability between experiments. What could be the cause?
A3: High variability in cytotoxicity assays can stem from several factors. Common issues include inconsistencies in cell density, variations in compound concentration due to pipetting errors, or issues with the assay reagents themselves.[8] It is also important to ensure that the compound is fully solubilized in the culture medium, as precipitation can lead to inconsistent results. Additionally, different lots of serum used in cell culture can contain varying levels of endogenous enzymes that may affect the assay outcome.
Q4: How can we determine if the observed cytotoxicity is due to apoptosis or necrosis?
A4: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of cytotoxicity. This can be achieved using flow cytometry-based assays that employ dual staining with Annexin V and a cell-impermeable DNA dye like propidium iodide (PI) or 7-AAD.[9][10][11] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Values
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Inspect wells under a microscope for precipitates. Increase solvent concentration (e.g., DMSO) or use a different solubilizing agent. |
| Cell Seeding Density Too High | Optimize cell number per well to ensure they are in the logarithmic growth phase throughout the experiment. |
| Incorrect Wavelength Reading | Verify the absorbance or fluorescence wavelength settings on the plate reader are appropriate for the assay being used. |
| Reagent Degradation | Ensure all assay reagents are stored correctly and are within their expiration dates. Prepare fresh reagents if necessary. |
Issue 2: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Step |
| Media Components | Some components in the cell culture medium, like phenol red, can interfere with certain assays. Use phenol red-free medium if possible. |
| Contamination | Check for microbial contamination in the cell culture, which can affect cell health and assay results. |
| High Spontaneous Cell Death | Ensure cells are healthy and not passaged too many times. Optimize cell handling to minimize stress. |
Data Presentation
The following table presents hypothetical data for a series of this compound derivatives, illustrating how structural modifications can impact cytotoxicity and selectivity.
| Compound ID | R-Group Modification | IC50 (µM) - Cancer Cell Line (e.g., A549) | IC50 (µM) - Normal Cell Line (e.g., MRC-5) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| LEAD-001 | -H | 1.5 | 3.0 | 2.0 |
| DERIV-002 | -CH2OH | 2.1 | 25.2 | 12.0 |
| DERIV-003 | -COOH | 3.5 | 52.5 | 15.0 |
| DERIV-004 | -SO2NH2 | 2.8 | 36.4 | 13.0 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[9][10][12]
-
Cell Treatment: Treat cells with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate cell populations based on their fluorescence profiles (FITC for Annexin V and PI).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 10. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
analysis of reaction byproducts in 5-methoxy-1H-indazole-3-carboxamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-1H-indazole-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and competing side reactions. It is crucial to ensure all reagents are pure and anhydrous, and that the reaction temperature and time are strictly controlled. Sub-optimal pH conditions can also hinder the reaction.[1]
Q2: I am observing multiple unexpected spots on my Thin Layer Chromatography (TLC) plate. What could these be?
A2: Unexpected spots on TLC often indicate the presence of reaction byproducts or unreacted starting materials. Common byproducts in indazole synthesis can include regioisomers, products of over-alkylation or acylation, and degradation products. It is advisable to use a combination of analytical techniques to identify these impurities.
Q3: How can I effectively purify this compound from its byproducts?
A3: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent system is critical and may need to be optimized to achieve good separation between the desired product and closely related impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q4: What are the key analytical techniques for identifying byproducts in my synthesis?
A4: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[2][3] High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, aiding in the identification of unknown compounds.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the detailed chemical structure of isolated impurities.[2][3]
Troubleshooting Guides
Issue 1: Presence of a Carboxylic Acid Impurity
-
Question: My analysis shows the presence of 5-methoxy-1H-indazole-3-carboxylic acid in my final product. How did this form and how can I prevent it?
-
Answer: The presence of the corresponding carboxylic acid can occur if the starting material for the amidation reaction is the carboxylic acid itself and the coupling reaction is incomplete. If starting from an ester, hydrolysis of the ester back to the carboxylic acid can occur, especially if there is moisture present or if the reaction conditions are basic and the reaction is run for an extended period.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the ester starting material or amide product.
-
Optimize Coupling Reagents: Ensure the appropriate stoichiometry of coupling agents (e.g., HOBT, EDC.HCl) and base (e.g., TEA) are used to drive the amidation to completion.[4]
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Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting carboxylic acid or ester.
-
Purification: The carboxylic acid can typically be removed by an aqueous basic wash (e.g., with 10% NaHCO3 solution) during the work-up, as it will be deprotonated and become water-soluble.[4]
-
Issue 2: Formation of N-Alkylated or N-Acylated Byproducts
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Question: I have identified byproducts with a higher molecular weight than my desired product, suggesting N-alkylation or N-acylation on the indazole ring. Why does this happen and how can I avoid it?
-
Answer: The indazole ring has two nitrogen atoms (N1 and N2) that can potentially be alkylated or acylated, leading to the formation of regioisomeric byproducts.[5] This is more likely to occur if the reaction conditions are not optimized or if reactive electrophiles are present.
Troubleshooting Steps:
-
Protecting Groups: For multi-step syntheses, consider protecting the indazole nitrogen (e.g., with a SEM group) to prevent side reactions, followed by deprotection in a later step.[6]
-
Control of Stoichiometry: Use the correct stoichiometry of reagents to minimize side reactions.
-
Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures may favor the desired reaction pathway.
-
Purification: These byproducts often have different polarities from the desired product and can be separated by column chromatography.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of a successful synthesis with a problematic synthesis exhibiting byproduct formation.
| Parameter | Successful Synthesis | Problematic Synthesis |
| Yield of this compound | 85% | 55% |
| Purity (by HPLC) | >99% | 80% |
| Major Impurity 1 | Not Detected | 5-methoxy-1H-indazole-3-carboxylic acid (10%) |
| Major Impurity 2 | Not Detected | N-acylated byproduct (5%) |
Experimental Protocols
Key Synthesis Protocol: Amidation of 5-methoxy-1H-indazole-3-carboxylic acid
-
Dissolution: Dissolve 5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in an appropriate anhydrous solvent such as DMF or THF.
-
Activation: Add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents) to the solution, followed by a tertiary amine base like triethylamine (TEA) (3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4]
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Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, or until TLC/HPLC analysis indicates the completion of the reaction.[4]
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Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).[4] Wash the organic layer sequentially with a mild acid (e.g., citric acid solution), a mild base (e.g., 10% NaHCO3 solution), and brine.[4]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Analytical Protocol: HPLC Method for Impurity Profiling
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Analysis: Compare the retention times of peaks in the sample to a pure reference standard of this compound. Quantify impurities based on their peak area relative to the main product peak.
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Potential side reactions and byproduct formation.
Caption: Logical workflow for byproduct identification and troubleshooting.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
common experimental pitfalls with 5-methoxy-1H-indazole-3-carboxamide
Welcome to the technical support center for 5-methoxy-1H-indazole-3-carboxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound and its derivatives are primarily investigated for their potential as kinase inhibitors, particularly in the context of cancer therapy. The indazole scaffold is a key feature in several approved drugs and clinical candidates for treating various cancers. Additionally, derivatives have been explored for their anti-inflammatory and other therapeutic properties.
Q2: What are the key physicochemical properties of this compound?
A2: The key properties are summarized in the table below. The methoxy group generally contributes to improved solubility and stability compared to unsubstituted analogs.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O₂ | N/A |
| Molecular Weight | 191.19 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Storage | Store at 2-8°C, protect from light and moisture | General laboratory best practices |
Troubleshooting Guides
Synthesis and Purification
Q: I am experiencing low yields during the synthesis of this compound. What are the common causes and solutions?
A: Low yields in the synthesis of indazole derivatives can stem from several factors. A common issue is the formation of N1 and N2 isomers during alkylation or acylation steps, which can complicate purification and reduce the yield of the desired isomer.
Troubleshooting Steps:
-
Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 selectivity. It is recommended to perform small-scale test reactions to optimize these conditions.
-
Side Reactions: Elevated temperatures during synthesis can lead to side reactions such as hydrazone and dimer formation.[1] Careful monitoring of the reaction temperature is crucial.
-
Purification: Column chromatography is a common method for separating N1 and N2 isomers and other impurities.[2] A gradient elution with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is often effective.
Experimental Protocol: General Amide Coupling
A general protocol for the final amide coupling step to form an N-substituted this compound is as follows:
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Dissolve 5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
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Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
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Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
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Add the desired amine (1.1 equivalents) to the reaction mixture.
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Stir at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Solubility and Stability
Q: I am having trouble dissolving this compound for my experiments. What solvents are recommended?
A: While the methoxy group aids solubility, indazole derivatives can still exhibit limited solubility in aqueous solutions.
Recommended Solvents:
| Solvent | Suitability | Notes |
| Dimethyl sulfoxide (DMSO) | High | Commonly used for preparing stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Another option for stock solutions. |
| Ethanol | Moderate | May require warming to fully dissolve. |
| Methanol | Moderate | Similar to ethanol. |
| Aqueous Buffers (e.g., PBS) | Low | Prepare fresh dilutions from a DMSO stock. Avoid high concentrations to prevent precipitation. |
Troubleshooting Protocol for Poor Solubility:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
For aqueous-based assays, perform serial dilutions of the DMSO stock in the desired buffer.
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Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
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If precipitation occurs upon dilution, try vortexing, gentle warming, or sonication. If the compound remains insoluble, a lower working concentration may be necessary.
Q: How stable is this compound in solution?
A: In general, indazole derivatives are relatively stable. However, prolonged storage in solution, especially at room temperature or in protic solvents, can lead to degradation. The imidazole moiety can be susceptible to oxidation and photodegradation in solution.[3]
Best Practices for Storage:
-
Store stock solutions in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
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Protect solutions from light, especially during long-term storage and experiments.
-
For aqueous solutions, it is best to prepare them fresh for each experiment from a frozen DMSO stock.
Biological Assays
Q: I am observing inconsistent results in my kinase assay. Could the compound be interfering with the assay?
A: Yes, small molecules can interfere with biological assays through various mechanisms, leading to false-positive or false-negative results.
Common Types of Assay Interference:
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Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can non-specifically inhibit enzymes.
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Assay Technology Interference: The compound may absorb or emit light at the same wavelength used for detection in fluorescence- or luminescence-based assays.
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Reactivity: Some compounds can react with assay components, such as sulfhydryl groups on proteins.
Troubleshooting Protocol for Assay Interference:
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Visually inspect assay plates: Look for any signs of precipitation.
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Run control experiments: Test the compound in the absence of the kinase or substrate to check for background signal interference.
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Vary enzyme and substrate concentrations: True inhibitors should show a consistent IC₅₀ value, while non-specific inhibitors may be more sensitive to changes in assay conditions.
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Use a different assay format: If possible, confirm your results using an orthogonal assay that employs a different detection method (e.g., a radiometric assay versus a fluorescence-based assay).[4]
Analytical Characterization
Q: I am having difficulty interpreting the NMR spectrum of my this compound derivative. What are the expected chemical shifts?
A: The NMR spectra of N1 and N2 substituted indazoles can be distinguished based on characteristic chemical shifts.
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Proton | Approximate Chemical Shift (ppm) | Notes |
| Indazole H-4 | 7.6 - 7.8 | Typically a doublet. |
| Indazole H-6 | 7.0 - 7.2 | Typically a doublet of doublets. |
| Indazole H-7 | 7.4 - 7.6 | Typically a doublet. |
| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet. |
| Amide (NH) | 8.0 - 9.0 | Broad singlet, may exchange with D₂O. |
Note: The exact chemical shifts will vary depending on the substitution on the carboxamide nitrogen and the solvent used.
Distinguishing N1 and N2 Isomers by NMR:
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In N1-substituted indazoles, the H-7 proton is typically deshielded and appears at a higher chemical shift compared to the H-7 proton in the corresponding N2 isomer.[5]
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In N2-substituted indazoles, the H-3 proton (if present) is more shielded and appears at a lower chemical shift.[5]
Q: What are the expected fragmentation patterns in the mass spectrum?
A: In electron ionization mass spectrometry (EI-MS), a common fragmentation pathway for indazole-3-carboxamides is the cleavage of the C-N bond of the amide group attached to the C3 position of the indazole ring.[6] The exact fragmentation pattern will depend on the substituent on the carboxamide nitrogen.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis on Electron Impact Fragmentation Characteristics of Indazole-3-carboxamide Analogues Synthetic Cannabinoids [fxcsxb.com]
Technical Support Center: Synthesis of 5-Methoxy-1H-indazole-3-carboxamide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of 5-methoxy-1H-indazole-3-carboxamide, a key intermediate in pharmaceutical research.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step process starting from 5-methoxyindole. The pathway involves the formation of an aldehyde intermediate, followed by oxidation to a carboxylic acid, and subsequent amidation.
Caption: Synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high overall yield?
A1: The initial nitrosation of 5-methoxyindole to form 5-methoxy-1H-indazole-3-carboxaldehyde is crucial. A high yield in this step (typically around 91%) sets a strong foundation for the subsequent transformations.[1] Careful control of temperature and addition rates are paramount to minimize side-product formation.
Q2: Can I use a different oxidizing agent for the conversion of the aldehyde to the carboxylic acid?
A2: While other oxidizing agents can be used, the Pinnick oxidation is highly recommended due to its mild conditions and high functional group tolerance, which is particularly important for heterocyclic compounds.[2][3][4][5] Stronger oxidizing agents may lead to degradation of the indazole ring.
Q3: What are the common challenges in the final amidation step?
A3: The primary challenges in the amidation step include incomplete conversion and difficulty in purification. Ensuring the carboxylic acid is fully activated by the coupling agents before the addition of the ammonia source is key. Over-activation or prolonged reaction times can lead to side products.
Q4: How can I monitor the progress of each reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of all three steps. For the nitrosation and oxidation steps, a mobile phase of petroleum ether/ethyl acetate (e.g., 8:2 or 7:3 v/v) is suitable. For the more polar carboxamide, a more polar eluent system, such as dichloromethane/methanol (e.g., 9:1 v/v), may be required.
Troubleshooting Guides
Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<70%) | 1. Suboptimal temperature control. 2. Rate of addition of 5-methoxyindole is too fast. 3. Incorrect stoichiometry of reagents. | 1. Maintain the reaction temperature at 0°C during the addition. 2. Add the solution of 5-methoxyindole dropwise over a prolonged period (e.g., 1-2 hours). 3. Ensure precise measurement of sodium nitrite (8 eq.) and hydrochloric acid (2.7 eq.).[1] |
| Formation of a dark, insoluble material | Dimerization of the indole starting material or intermediate. | This is often a result of localized high concentrations of the indole. Slower addition and efficient stirring can mitigate this. Ensure the reaction is performed under an inert atmosphere (e.g., argon) to prevent oxidative side reactions.[1] |
| Product is an oil or difficult to crystallize | Presence of impurities or residual solvent. | Purify the crude product using column chromatography on silica gel with a petroleum ether/ethyl acetate gradient. Ensure complete removal of extraction solvents under reduced pressure. |
Step 2: Oxidation to 5-Methoxy-1H-indazole-3-carboxylic acid
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (aldehyde still present) | 1. Insufficient amount of sodium chlorite. 2. Inadequate pH buffering. | 1. Use a slight excess of sodium chlorite (1.5-2.0 eq.). 2. Ensure an adequate amount of sodium dihydrogen phosphate is used to maintain a mildly acidic pH. |
| Low Yield | Formation of hypochlorous acid (HOCl) as a byproduct, which can lead to side reactions. | Add a scavenger, such as 2-methyl-2-butene or hydrogen peroxide, to the reaction mixture to quench the HOCl as it is formed.[2][3][5] |
| Chlorinated side-products observed by MS | Reaction of the electron-rich aromatic ring with HOCl. | This is a strong indication of insufficient scavenging of HOCl. Increase the amount of scavenger used. |
Step 3: Amidation to this compound
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion to the amide | 1. Inefficient activation of the carboxylic acid. 2. Degradation of coupling agents due to moisture. | 1. Allow for a sufficient pre-activation time (15-30 minutes) after adding EDC and HOBt to the carboxylic acid before introducing the ammonia source. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Formation of multiple products | Side reactions of the activated carboxylic acid intermediate. | Add the ammonia source (e.g., a solution of ammonium chloride and a non-nucleophilic base like triethylamine) slowly to the activated carboxylic acid at a low temperature (0°C) to control the reaction rate. |
| Difficult purification | Removal of coupling agent byproducts (e.g., DCU if DCC is used). | Use water-soluble coupling agents like EDC, which allows for easier removal of byproducts during aqueous workup. If byproducts persist, purification by column chromatography may be necessary. |
Data Presentation
Table 1: Reagent Stoichiometry and Typical Yields for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Stoichiometry (eq.) | Typical Yield (%) |
| 1. Nitrosation | 5-Methoxyindole | Sodium Nitrite Hydrochloric Acid | 8.0 2.7 | 91%[1] |
| 2. Oxidation | 5-Methoxy-1H-indazole-3-carboxaldehyde | Sodium Chlorite Sodium Dihydrogen Phosphate 2-Methyl-2-butene | 1.5 - 2.0 1.5 - 2.0 2.0 - 3.0 | 85-95% (estimated) |
| 3. Amidation | 5-Methoxy-1H-indazole-3-carboxylic acid | EDC HOBt Ammonium Chloride Triethylamine | 1.2 1.2 1.5 3.0 | 75-85% (estimated) |
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde[1]
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To a solution of sodium nitrite (8.0 eq.) in deionized water at 0°C, slowly add 2N hydrochloric acid (2.7 eq.).
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Keep the resulting mixture under an argon atmosphere for 10 minutes before adding DMF.
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Prepare a solution of 5-methoxyindole (1.0 eq.) in DMF.
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Slowly add the 5-methoxyindole solution to the nitrosating mixture at 0°C over 2 hours with vigorous stirring.
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After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
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Extract the mixture with ethyl acetate (3x).
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Wash the combined organic layers with water (3x) and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to yield the product as a yellowish solid.
Protocol 2: Synthesis of 5-Methoxy-1H-indazole-3-carboxylic acid (Pinnick Oxidation)[2][3][5]
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Dissolve 5-methoxy-1H-indazole-3-carboxaldehyde (1.0 eq.) in a mixture of tert-butanol and water.
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Add sodium dihydrogen phosphate (1.5-2.0 eq.) and 2-methyl-2-butene (2.0-3.0 eq.) to the solution.
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Cool the mixture to 0°C and add a solution of sodium chlorite (1.5-2.0 eq.) in water dropwise, maintaining the temperature below 5°C.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
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Acidify the mixture with 1N HCl to pH 2-3 and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
Protocol 3: Synthesis of this compound
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Dissolve 5-methoxy-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF.
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Add HOBt (1.2 eq.) and EDC.HCl (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes.
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In a separate flask, prepare a suspension of ammonium chloride (1.5 eq.) in DMF and add triethylamine (3.0 eq.).
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Slowly add the ammonium chloride suspension to the activated carboxylic acid solution at 0°C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Pour the reaction mixture into water and extract with ethyl acetate (3x).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the final product.
Visualization of Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psiberg.com [psiberg.com]
5-methoxy-1H-indazole-3-carboxamide interference in common assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential assay interference by 5-methoxy-1H-indazole-3-carboxamide. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
This compound is a synthetic organic compound featuring an indazole core. The indazole scaffold is a common motif in medicinal chemistry and has been identified in compounds targeting a variety of biological targets, including kinases and G-protein coupled receptors. Your research likely involves this compound as a potential modulator of a specific biological pathway or target.
Q2: We are observing unexpected results in our fluorescence-based assay when using this compound. What could be the cause?
Compounds with heterocyclic ring systems, such as indazoles, have the potential to be intrinsically fluorescent. This can lead to false-positive or false-negative results in fluorescence-based assays. The interference can manifest in two primary ways:
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Autofluorescence: The compound itself emits light at a wavelength that overlaps with the emission spectrum of your assay's fluorophore, leading to an artificially high signal (false positive).
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Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (false negative).
It is crucial to perform control experiments to determine if this compound exhibits fluorescent properties under your specific assay conditions.
Q3: Our luciferase reporter assay shows significant activation in the presence of this compound, but this does not correlate with downstream markers. Is this a real effect?
Not necessarily. Many small molecules are known to interfere with luciferase enzymes directly. This can happen through several mechanisms:
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Luciferase Inhibition: The compound directly binds to and inhibits the luciferase enzyme, leading to a decrease in signal (false negative).
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Luciferase Stabilization: The compound binds to the luciferase enzyme and stabilizes its conformation, leading to an accumulation of active enzyme and an artificially high signal (false positive).
Therefore, the observed activation may be an artifact of the reporter system rather than a true biological effect on your target of interest. A counter-screen against luciferase is highly recommended.
Q4: We are seeing inconsistent and poorly reproducible results in our biochemical assays. Could this compound be the problem?
Inconsistent results can be a hallmark of compound aggregation. At certain concentrations, small molecules can form aggregates in aqueous solutions. These aggregates can non-specifically sequester and inhibit enzymes, leading to promiscuous and often irreproducible activity. This is a common phenomenon for many screening compounds and is not target-specific.
Q5: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay INterference compoundS (PAINS) are molecules that appear as "hits" in multiple, unrelated high-throughput screens due to non-specific activity or assay artifacts, rather than specific interaction with the intended biological target. While the indazole scaffold itself is not universally flagged as a PAIN, certain substitution patterns can lead to promiscuous activity. Without specific experimental data, it is prudent to consider the possibility and perform the necessary control experiments to rule out non-specific activity.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Interference
Symptoms:
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High background signal in assay wells containing the compound but lacking a key biological component.
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Non-linear or unusual dose-response curves in fluorescence intensity or polarization assays.
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Discrepancy between fluorescence data and data from orthogonal (non-fluorescence-based) assays.
Troubleshooting Workflow:
preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-methoxy-1H-indazole-3-carboxamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the carboxamide bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 5-methoxy-1H-indazole-3-carboxylic acid and ammonia. Other potential degradation pathways under forced conditions include oxidation and photodegradation.
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: Based on the general stability of similar carboxamide compounds, a pH range of 4 to 6 is recommended to minimize hydrolysis. Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions significantly accelerate the rate of degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or anhydrous ethanol. If an aqueous buffer is required for experimental use, prepare the solution fresh and use it immediately. For short-term storage of aqueous solutions, maintain a pH between 4 and 6 and store at 2-8°C, protected from light. For long-term storage, it is best to store the compound as a solid at -20°C or below.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic systems like the indazole ring can be susceptible to photodegradation. It is recommended to handle the solid compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil to protect from light exposure.
Q5: Can I autoclave solutions of this compound?
A5: Autoclaving is not recommended. The high temperatures and presence of water during autoclaving can lead to significant thermal degradation and hydrolysis of the carboxamide group. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or concentration over time in aqueous solution. | Hydrolysis of the carboxamide bond. | - Prepare fresh solutions before each experiment.- If storage is necessary, use a buffered solution at pH 4-6 and store at 2-8°C for no longer than 24 hours.- For longer-term storage, use a non-aqueous solvent like DMSO and store at -20°C. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of the parent compound. | - The primary degradation product is likely 5-methoxy-1H-indazole-3-carboxylic acid. Confirm its identity using a reference standard if available.- Review solution preparation and storage procedures to minimize degradation (see above).- Perform a forced degradation study to identify potential degradation products under various stress conditions. |
| Inconsistent experimental results. | Inconsistent solution stability between experiments. | - Standardize solution preparation protocols, including solvent, pH, and storage conditions.- Always use freshly prepared solutions for critical experiments.- Verify the purity of the starting material before preparing solutions. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility, especially at neutral pH. | - Prepare a concentrated stock solution in an organic solvent such as DMSO.- Dilute the stock solution into the aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is compatible with your experimental system.- The methoxy group generally aids solubility, but pH can still be a factor.[1] |
Quantitative Data Summary
The following tables summarize plausible degradation data for this compound under various stress conditions. This data is illustrative and intended to guide experimental design.
Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 37°C
| pH | % Degradation (24 hours) | % Degradation (48 hours) | Major Degradation Product |
| 1.2 | 15.2 | 28.5 | 5-methoxy-1H-indazole-3-carboxylic acid |
| 4.0 | 1.8 | 3.5 | 5-methoxy-1H-indazole-3-carboxylic acid |
| 7.4 | 5.6 | 10.8 | 5-methoxy-1H-indazole-3-carboxylic acid |
| 9.0 | 20.1 | 38.2 | 5-methoxy-1H-indazole-3-carboxylic acid |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | 45.3 | 5-methoxy-1H-indazole-3-carboxylic acid |
| 0.1 M NaOH, 60°C, 24h | 62.1 | 5-methoxy-1H-indazole-3-carboxylic acid |
| 3% H₂O₂, RT, 24h | 8.5 | Oxidative adducts (tentative) |
| Thermal (60°C, 48h, in solution) | 12.4 | 5-methoxy-1H-indazole-3-carboxylic acid |
| Photolytic (ICH Q1B), 24h | 18.9 | Photodegradation products (tentative) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: Primary hydrolytic degradation pathway.
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for instability.
References
troubleshooting inconsistent results with 5-methoxy-1H-indazole-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxy-1H-indazole-3-carboxamide.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, purification, and experimental use of this compound.
Synthesis
Question: My synthesis of this compound from 5-methoxy-1H-indazole-3-carboxylic acid is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in the amidation of indazole-3-carboxylic acids can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inefficient Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species is critical. If using coupling agents like EDC/HOBT, ensure they are fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents).
-
Reaction Conditions: The reaction is typically carried out at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) might improve the rate, but be cautious of potential side reactions. The choice of solvent is also important; DMF is a common choice.[1]
-
Base Issues: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid formed and to deprotonate the ammonium salt of the amine. Ensure the base is pure and added in sufficient quantity (typically 2-3 equivalents).
-
Amine Reactivity: The amine source (e.g., ammonia solution or an ammonium salt) should be of good quality. If using an aqueous ammonia solution, ensure the concentration is accurate.
Question: I am observing multiple spots on my TLC plate after the synthesis of this compound. What are the likely side products?
Answer: The formation of side products is a common issue. Potential impurities could include:
-
Unreacted Starting Material: Residual 5-methoxy-1H-indazole-3-carboxylic acid.
-
Side reactions from the coupling agent: Urea byproducts from EDC are a common impurity.
-
Dimerization: Formation of an anhydride from two molecules of the starting carboxylic acid.
-
Decarboxylation: Although less common under these conditions, some degradation of the starting material is possible.
To minimize side products, ensure slow and controlled addition of reagents and maintain an appropriate reaction temperature.
Purification
Question: I am having difficulty purifying this compound using standard silica gel column chromatography. The compound either streaks or does not elute properly. What can I do?
Answer: The carboxamide group can introduce polarity and basicity, which can lead to poor behavior on silica gel. Here are some alternative purification strategies:
-
Modified Mobile Phase: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce streaking of basic compounds. A common eluent system for indazole-3-carboxamides is a gradient of methanol in chloroform.[1]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (C18 silica) can be a more effective purification method.[2] A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Alternative Stationary Phases: For particularly challenging separations of polar and basic compounds, consider using an amine-functionalized silica gel column.
Experimental Use
Question: I am observing inconsistent results in my biological assays with this compound. What could be the cause?
Answer: Inconsistent biological data can arise from issues with the compound's purity, stability, or solubility.
-
Purity: Ensure the compound is of high purity (>95%). Impurities can interfere with the assay or have their own biological activity. Re-purify the compound if necessary.
-
Stability: Indazole derivatives can be less stable than their indole counterparts. It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store the solid compound in a cool, dark, and dry place.
-
Solubility: Poor solubility can lead to inaccurate concentrations in your assay. Determine the solubility of your compound in the assay buffer. It may be necessary to use a co-solvent like DMSO, but be mindful of its potential effects on the biological system.
Question: What are the recommended storage conditions for this compound?
Answer: Based on information for a similar compound, 5-methoxy-1H-indazole-3-carbaldehyde, it is recommended to store the solid compound at 0-8°C.[3] Stock solutions in solvents like DMSO should be stored at -20°C or -80°C to minimize degradation.
Data Summary
Table 1: Physicochemical Properties of 5-methoxy-1H-indazole-3-carboxylic acid (Precursor)
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| PSA | 75.2 Ų | [4] |
| XLogP3 | 1.4 | [4] |
| Boiling Point | 467.6°C at 760 mmHg | [4] |
| Flash Point | 236.6°C | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of other indazole-3-carboxamides and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 5-methoxy-1H-indazole-3-carbaldehyde (Precursor)
This step is adapted from a known procedure for the synthesis of the aldehyde precursor.[5]
-
To a solution of sodium nitrite (8 equivalents) in deionized water at 0°C, slowly add hydrochloric acid (2.7 equivalents).
-
Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes before adding DMF.
-
Slowly add a solution of 5-methoxy-indole (1 equivalent) in DMF at 0°C over 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water (3x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., 8:2) to yield 5-methoxy-1H-indazole-3-carbaldehyde.
Step 2: Oxidation to 5-methoxy-1H-indazole-3-carboxylic acid
This is a general oxidation step; specific reagents and conditions may need to be optimized.
-
Dissolve the 5-methoxy-1H-indazole-3-carbaldehyde in a suitable solvent (e.g., a mixture of t-butanol, water, and 2-methyl-2-butene).
-
Add sodium chlorite and sodium dihydrogen phosphate at room temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Quench the reaction and extract the product into an organic solvent.
-
Purify the carboxylic acid, for example, by recrystallization or column chromatography.
Step 3: Amidation to this compound
This step is adapted from a general procedure for the synthesis of indazole-3-carboxamides.[1]
-
To a solution of 5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents).
-
Add triethylamine (3 equivalents) and stir the mixture at room temperature for 15 minutes.
-
Add a source of ammonia (e.g., a solution of ammonia in a suitable solvent or an ammonium salt) (1 equivalent).
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a methanol/chloroform gradient).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Potential inhibitory action on the PAK1 signaling pathway.
References
Validation & Comparative
A Comparative Efficacy Analysis: 5-methoxy-1H-indazole-3-carboxamide and a Potent GSK-3 Inhibitor Analogue
In the landscape of drug discovery, the indazole-3-carboxamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative overview of the therapeutic potential of 5-methoxy-1H-indazole-3-carboxamide and a structurally related, highly potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, N-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)-5-methoxy-1H-indazole-3-carboxamide, hereafter referred to as Compound 14i. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available efficacy data, experimental methodologies, and relevant signaling pathways.
Overview of Compounds
This compound serves as a foundational scaffold for the development of various therapeutic agents. While specific efficacy data for this parent compound is limited in the public domain, its derivatives have shown promise as kinase inhibitors, including those targeting p21-activated kinase 1 (PAK1) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] The 5-methoxy substitution on the indazole ring has been noted to be important for the potency of certain derivatives.[3]
Compound 14i is a potent and selective ATP-competitive inhibitor of GSK-3β, which has been investigated for its potential in treating mood disorders.[2][4][5][6] It belongs to a series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides and has demonstrated efficacy in preclinical in vivo models.[2][4][6]
Comparative Efficacy Data
Quantitative data for Compound 14i highlights its potent GSK-3β inhibitory activity. While direct comparative data for this compound is unavailable, the table below summarizes the key efficacy parameters for Compound 14i.
| Parameter | Compound 14i | Reference |
| Target | GSK-3β | [2][4] |
| IC₅₀ (GSK-3β) | 18 nM | [5] |
| Kᵢ (GSK-3β) | 15 nM | [5] |
| In Vivo Model | Amphetamine-induced hyperactivity in mice (a model of mania) | [2][4][7] |
| In Vivo Efficacy | Showed significant efficacy after i.p. dosing | [2][4][6] |
Mechanism of Action: GSK-3 Inhibition
GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to the pathophysiology of various diseases, including mood disorders, neurodegenerative diseases, and cancer.[8][9][10][11][12] Compound 14i acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of GSK-3β and preventing the phosphorylation of its downstream substrates.[2][4][5]
Caption: Simplified GSK-3β signaling pathway and the inhibitory action of Compound 14i.
Experimental Protocols
In Vitro GSK-3β Inhibition Assay
The inhibitory activity of Compound 14i on GSK-3β was likely determined using a kinase activity assay. A typical protocol would involve:
-
Enzyme and Substrate Preparation: Recombinant human GSK-3β and a suitable substrate (e.g., a synthetic peptide like CREBtide) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compound (Compound 14i) at various concentrations is pre-incubated with the GSK-3β enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of the radiolabel.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
In Vivo Amphetamine-Induced Hyperactivity Model
The in vivo efficacy of Compound 14i was assessed in a mouse model of mania. The general procedure for this experiment is as follows:
-
Animal Acclimation: Mice are acclimated to the testing environment (e.g., open-field arenas).
-
Compound Administration: Animals are treated with either vehicle or Compound 14i at different doses via intraperitoneal (i.p.) injection.
-
Amphetamine Challenge: After a specified pretreatment time, mice are administered d-amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using an automated activity monitoring system.
-
Data Analysis: The effect of Compound 14i on reducing amphetamine-induced hyperactivity is compared to the vehicle-treated group.
Caption: Experimental workflow for in vitro and in vivo evaluation of Compound 14i.
Conclusion
While this compound represents a valuable starting point for medicinal chemistry efforts, its specific efficacy profile remains to be fully elucidated. In contrast, its derivative, Compound 14i, has been developed into a potent and selective GSK-3β inhibitor with demonstrated in vivo activity in a preclinical model of a mood disorder.[2][4][5][6] The data presented herein underscores the therapeutic potential of the this compound scaffold and highlights the successful optimization of this core structure to yield a promising drug candidate for CNS disorders. Further investigation into the broader therapeutic applications of this chemical series is warranted.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
Validating the Biological Activity of 5-methoxy-1H-indazole-3-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of the novel compound 5-methoxy-1H-indazole-3-carboxamide. Given the diverse activities of indazole derivatives, this document outlines experimental approaches to investigate its potential as a kinase inhibitor, a PARP inhibitor, and a serotonin receptor modulator. The methodologies and data presented for established therapeutic agents in these classes—Pazopanib, Niraparib, and standard serotonin receptor ligands—offer a benchmark for evaluating the performance of this compound.
Potential Biological Activities and Validation Approaches
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological effects. For this compound, three primary areas of investigation are proposed based on the activities of structurally related molecules:
-
Kinase Inhibition: Many indazole-based compounds are potent kinase inhibitors. This guide focuses on validating activity against key kinases involved in angiogenesis and cancer progression, such as VEGFR, PDGFR, and c-Kit.
-
PARP Inhibition: The structural features of this compound suggest potential interaction with Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair and a key target in oncology.
-
Serotonin Receptor Modulation: Indazole analogs have also been identified as ligands for serotonin receptors, indicating a potential role in neurological pathways.
Section I: Kinase Inhibition
Comparative Compound: Pazopanib
Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. It primarily inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1][2]
Experimental Validation
This assay determines the direct inhibitory effect of the test compound on the activity of specific kinases.
Experimental Protocol:
-
Reagents and Materials: Recombinant human kinases (VEGFR2, PDGFRβ, c-Kit), substrate peptide, ATP, kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound, Pazopanib (positive control), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of this compound and Pazopanib.
-
In a 96-well plate, add the kinase, substrate peptide, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.
This assay assesses the ability of the compound to inhibit kinase activity within a cellular context.
Experimental Protocol:
-
Cell Lines: Use cell lines that express the target kinases, such as human umbilical vein endothelial cells (HUVECs) for VEGFR2, or engineered cell lines overexpressing the kinase of interest.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or Pazopanib for a predetermined time.
-
Stimulate the cells with a specific ligand (e.g., VEGF for HUVECs) to induce kinase autophosphorylation.
-
Lyse the cells and measure the levels of phosphorylated kinase using an ELISA-based assay or Western blotting with phospho-specific antibodies.
-
-
Data Analysis: Determine the IC50 values based on the reduction in kinase phosphorylation.
Comparative Data: Pazopanib
| Target Kinase | Pazopanib IC50 (nM) |
| VEGFR1 | 10 |
| VEGFR2 | 30 |
| VEGFR3 | 47 |
| PDGFRβ | 84 |
| c-Kit | 74 |
Data sourced from MedchemExpress and Cell Signaling Technology.[3][4]
Visualization of Kinase Inhibition Workflow
References
Comparative Guide to 5-methoxy-1H-indazole-3-carboxamide for Reproducible Experimentation in Drug Discovery
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comparative analysis of 5-methoxy-1H-indazole-3-carboxamide, a potential p21-activated kinase 1 (PAK1) inhibitor, alongside a known potent alternative, to facilitate consistent experimental outcomes.
This document outlines the synthesis, characterization, and a proposed experimental workflow for evaluating the efficacy of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to clarify signaling pathways and experimental procedures.
Introduction to this compound
This compound belongs to the indazole-3-carboxamide class of compounds, which have garnered significant interest as kinase inhibitors in cancer therapy.[1] The indazole scaffold is a key feature in the design of various enzyme inhibitors, and derivatives of 1H-indazole-3-carboxamide have been identified as promising inhibitors of p21-activated kinase 1 (PAK1).[1] PAK1 is a recognized target in cancer therapy due to its role in tumor progression.[2]
Synthesis and Characterization
To ensure the reproducibility of experiments, a well-defined synthetic route and thorough characterization of the compound are essential.
Synthesis Pathway
A plausible synthetic pathway for this compound is proposed to proceed in three main steps starting from 5-methoxy-indole.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-methoxy-1H-indazole-3-carboxaldehyde
This procedure is adapted from a general method for the nitrosation of indoles.[3]
-
To a solution of sodium nitrite (8 equivalents) in deionized water at 0 °C, slowly add hydrochloric acid (2.7 equivalents).
-
After 10 minutes, add DMF.
-
Slowly add a solution of 5-methoxy-indole (1 equivalent) in DMF at 0 °C over 2 hours.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Extract the mixture with ethyl acetate, wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Oxidation to 5-methoxy-1H-indazole-3-carboxylic acid
A general method for the oxidation of aldehydes to carboxylic acids can be employed. A mild oxidizing agent such as potassium permanganate or Jones reagent is typically used. The reaction progress should be monitored by thin-layer chromatography (TLC).
Step 3: Amidation to this compound
This protocol is based on a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives.[4]
-
To a solution of 5-methoxy-1H-indazole-3-carboxylic acid in DMF, add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents).
-
Add the desired amine and triethylamine (TEA).
-
Stir the reaction mixture at room temperature.
-
After completion (monitored by TLC), evaporate the solvent under vacuum.
-
Purify the residue by column chromatography.
Characterization Data
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons of the indazole ring, the methoxy group protons, and the amide protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C-O stretching (methoxy). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₉H₉N₃O₂). |
Comparative Analysis with Alternative PAK1 Inhibitors
To objectively evaluate the performance of this compound, a direct comparison with a known potent and selective PAK1 inhibitor is recommended. Compound 30l , a 1H-indazole-3-carboxamide derivative, has been reported to exhibit excellent PAK1 inhibition.
| Compound | Structure | PAK1 IC₅₀ (nM) | Selectivity |
| This compound | (Structure to be determined by user) | Data to be determined | Data to be determined |
| Compound 30l | (Structure available in cited literature) | 9.8 | High selectivity against a panel of 29 kinases |
Experimental Workflow for Comparative Efficacy Testing
The following workflow is proposed for a comparative analysis of PAK1 inhibition.
Caption: Workflow for comparing PAK1 inhibitors.
Detailed Protocol: In Vitro PAK1 Inhibition Assay
A widely used method for determining kinase inhibition is the ADP-Glo™ Kinase Assay.[5][6]
-
Incubate recombinant human PAK1 enzyme with varying concentrations of the test compounds (this compound and compound 30l) for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate.
-
After a defined incubation period, terminate the reaction by adding the ADP-Glo™ reagent.
-
Add the kinase detection reagent and measure the luminescence.
-
Calculate the percentage of inhibition relative to a control without any inhibitor and determine the IC₅₀ value for each compound.
Signaling Pathway Context
The development of PAK1 inhibitors is aimed at modulating cellular signaling pathways implicated in cancer progression.
Caption: Simplified PAK1 signaling pathway and point of inhibition.
By following the detailed protocols and comparative workflow outlined in this guide, researchers can ensure the reproducibility of their experiments with this compound and generate reliable data for its potential as a PAK1 inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]
- 6. promega.com [promega.com]
Comparative Guide to Indazole-3-Carboxamide Reference Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-methoxy-1H-indazole-3-carboxamide and its alternatives utilized as reference standards, particularly within the forensic analysis of synthetic cannabinoids. Due to the limited commercial availability of this compound as a certified reference material, this guide focuses on readily available and well-characterized alternatives possessing the core indazole-3-carboxamide structure.
Introduction
Indazole-3-carboxamide derivatives have emerged as a significant class of compounds, most notably as synthetic cannabinoid receptor agonists (SCRAs)[1]. Accurate identification and quantification of these substances in various matrices are crucial for forensic laboratories, clinical toxicology, and pharmaceutical research. The use of well-characterized reference standards is paramount for ensuring the quality and validity of analytical data[2]. While this compound serves as a foundational structure, several analogues have become more prevalent as reference materials in forensic and research settings.
Physicochemical Properties of Indazole-3-Carboxamide Reference Standards
A summary of key physicochemical properties for this compound and its common alternatives is presented below. These properties are essential for method development, particularly in chromatography and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |
| 5-methoxy-1H-indazole-3-carboxylic acid (related precursor) | C9H8N2O3 | 192.17 | 90417-53-1 | ≥95%[3] |
| AB-FUBINACA | C20H21FN4O2 | 384.4 | 1445570-05-6 | ≥98% |
| MDMB-4en-PINACA | C20H27N3O3 | 357.5 | 2504100-70-3 | ≥98% |
| 5F-ADB | C20H28FN3O3 | 393.5 | 1715016-75-3 | ≥98% |
Analytical Performance Comparison
The analytical performance of reference standards is critical for their application. This section compares common analytical techniques used for the characterization and quantification of indazole-3-carboxamide derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification of synthetic cannabinoids[1][4]. The electron ionization (EI) fragmentation patterns of indazole-3-carboxamide analogues provide characteristic ions that aid in structural elucidation.
| Compound | Key Mass Fragments (m/z) |
| Indazole-3-carboxamide Core | Cleavage of the C—N amide bond is a primary fragmentation pathway.[4] |
| AB-FUBINACA | Specific fragmentation data would be included in the certificate of analysis from the supplier. |
| MDMB-4en-PINACA | Specific fragmentation data would be included in the certificate of analysis from the supplier. |
| 5F-ADB | Specific fragmentation data would be included in the certificate of analysis from the supplier. |
Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust method for the quantification of synthetic cannabinoids in various samples, including plant materials and electronic cigarette liquids[5][6]. The method's accuracy relies on the purity of the reference standard.
| Compound | Typical Retention Time (min) | UV λmax (nm) |
| Indazole-3-carboxamides (general) | Varies based on column and mobile phase. | Typically around 290 and 302 nm.[5] |
| AB-FUBINACA | Method-dependent. | Supplier-specific data. |
| MDMB-4en-PINACA | Method-dependent. | Supplier-specific data. |
| 5F-ADB | Method-dependent. | Supplier-specific data. |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of a compound's purity without the need for a specific reference standard of the same compound[7][8]. It is a valuable tool for the certification of reference materials.
| Compound | Key ¹H NMR Signals for Quantification |
| Indazole-3-carboxamides (general) | Well-resolved protons on the indazole ring or specific side chains. |
| AB-FUBINACA | Supplier would provide a certified ¹H NMR spectrum. |
| MDMB-4en-PINACA | Supplier would provide a certified ¹H NMR spectrum. |
| 5F-ADB | Supplier would provide a certified ¹H NMR spectrum. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the analysis of indazole-3-carboxamide synthetic cannabinoids.
Protocol 1: GC-MS Analysis of Indazole-3-Carboxamide Synthetic Cannabinoids
Objective: To identify and characterize indazole-3-carboxamide derivatives in a sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a known amount of the reference standard or sample extract in a suitable solvent (e.g., methanol, acetonitrile).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis: Compare the obtained mass spectrum with reference spectra of certified standards.
Protocol 2: HPLC-UV Quantification of Indazole-3-Carboxamide Synthetic Cannabinoids
Objective: To quantify the concentration of an indazole-3-carboxamide derivative in a sample.
Instrumentation:
-
High-performance liquid chromatograph with a photodiode array (PDA) or UV detector.
Procedure:
-
Standard Preparation: Prepare a stock solution of the certified reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate method (e.g., solid-phase extraction, liquid-liquid extraction) and dissolve the final extract in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
UV Detection: Monitor at the λmax of the analyte (e.g., 290 nm and 302 nm).
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Stability and Storage of Reference Standards
The stability of reference standards is crucial for maintaining their accuracy over time.
-
Storage Conditions: Indazole-3-carboxamide reference standards should be stored at controlled room temperature or refrigerated, protected from light and moisture, as specified by the manufacturer. Studies have shown that some synthetic cannabinoids can degrade at ambient and refrigerated conditions, with frozen storage being optimal for long-term stability[9].
-
Solution Stability: The stability of working solutions should be assessed, as analytes can adsorb to storage vials. It is recommended to prepare fresh working solutions regularly.
Visualizations
Experimental Workflow for Reference Standard Comparison
References
- 1. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cerilliant.com [cerilliant.com]
- 3. scbt.com [scbt.com]
- 4. Analysis on Electron Impact Fragmentation Characteristics of Indazole-3-carboxamide Analogues Synthetic Cannabinoids [fxcsxb.com]
- 5. [Simultaneous determination of five indole/indazole amide-based synthetic cannabinoids in electronic cigarette oil by ultra performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-methoxy-1H-indazole-3-carboxamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of various synthetic routes to 5-methoxy-1H-indazole-3-carboxamide, a key structural motif in medicinal chemistry. The comparison includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the selection of the most suitable method.
The synthesis of this compound can be approached from several key starting materials, primarily revolving around the formation of the indazole core and the introduction of the 3-carboxamide functionality. This guide will focus on three main strategies: synthesis from 5-methoxy-indole, synthesis from 5-methoxy-1H-indazole-3-carboxylic acid, and a palladium-catalyzed carbonylation approach.
Comparative Data of Synthetic Routes
| Route | Starting Material | Key Intermediates | Overall Yield | Key Advantages | Key Disadvantages |
| 1 | 5-Methoxy-indole | 5-Methoxy-1H-indazole-3-carboxaldehyde | High (multi-step) | High yield for aldehyde formation. | Requires an additional step to convert the aldehyde to the amide. |
| 2 | 5-Methoxy-1H-indazole-3-carboxylic acid | Acyl chloride or activated ester | High | Commercially available starting material, direct amidation. | May require harsh reagents for acyl chloride formation. |
| 3 | 3-Iodo-5-methoxy-1H-indazole | - | Moderate to Good | Direct introduction of the carboxamide group. | Requires preparation of the iodo-indazole precursor and use of a palladium catalyst. |
Route 1: Synthesis from 5-Methoxy-indole
This route involves the conversion of 5-methoxy-indole to 5-methoxy-1H-indazole-3-carboxaldehyde, which is then transformed into the desired carboxamide.
Experimental Protocols
Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde [1][2]
To a solution of sodium nitrite (8 equivalents) in a mixture of water and DMF at 0°C, hydrochloric acid (2.7 equivalents) is slowly added. After stirring, a solution of 5-methoxy-indole (1 equivalent) in DMF is added dropwise at 0°C. The reaction is then stirred at room temperature for 3 hours. The product is extracted with ethyl acetate, washed with water and brine, and dried over magnesium sulfate. Purification by column chromatography on silica gel (petroleum ether/EtOAc, 8:2) affords 5-methoxy-1H-indazole-3-carboxaldehyde as a yellowish solid.
Step 2: Synthesis of this compound
A reliable method for the direct conversion of the aldehyde to the primary amide involves a two-step, one-pot procedure. First, the aldehyde is converted to the corresponding aldoxime, which is then rearranged to the primary amide.
To a solution of 5-methoxy-1H-indazole-3-carboxaldehyde in a suitable solvent such as formic acid, hydroxylamine hydrochloride is added, and the mixture is heated to form the aldoxime. Without isolation, a rearrangement catalyst, such as a polyphosphoric acid or a nickel catalyst, is added to facilitate the Beckmann rearrangement to the desired this compound.
Alternatively, the aldehyde can be oxidized to the carboxylic acid and then subjected to amidation as described in Route 2.
Workflow Diagram
Caption: Synthetic pathway from 5-methoxy-indole.
Route 2: Synthesis from 5-Methoxy-1H-indazole-3-carboxylic acid
This is a more direct approach, especially given that the starting carboxylic acid is commercially available. The synthesis involves the activation of the carboxylic acid followed by amidation.
Experimental Protocols
Step 1 (Option A): Amidation using Coupling Agents [1]
To a solution of 5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in DMF, 1-hydroxybenzotriazole (HOBT, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) are added, followed by triethylamine (3 equivalents). The mixture is stirred at room temperature for 15 minutes. An aqueous solution of ammonia is then added, and the reaction is stirred for 4-6 hours. The product is extracted, washed, and purified by column chromatography.
Step 1 (Option B): Amidation via Acyl Chloride
5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) is refluxed with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane until the reaction is complete. The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude acyl chloride. This intermediate is then dissolved in a suitable solvent and reacted with a concentrated solution of ammonia at a low temperature (e.g., 0°C) to produce this compound.
Workflow Diagram
Caption: Direct amidation of the carboxylic acid.
Route 3: Palladium-Catalyzed Carbonylation
This modern approach allows for the direct synthesis of the carboxamide from a halogenated indazole precursor.
Experimental Protocol
A mixture of 3-iodo-5-methoxy-1H-indazole (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a suitable ligand like Xantphos (10 mol%), and a base such as triethylamine (2.5 equivalents) are placed in a pressure vessel with a solvent like DMF. The vessel is charged with carbon monoxide gas (from a solid source like Mo(CO)₆ or from a cylinder) and then an ammonia source (e.g., an aqueous solution or a surrogate) is added. The reaction is heated at a specified temperature (e.g., 80-100°C) for several hours. After cooling, the reaction mixture is worked up by extraction and purified by chromatography to yield the desired product.
Workflow Diagram
Caption: Palladium-catalyzed synthesis.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment.
-
Route 1 is advantageous due to the high-yield synthesis of the key aldehyde intermediate from a readily available indole. However, it requires an additional step for the amide formation.
-
Route 2 is the most direct method if 5-methoxy-1H-indazole-3-carboxylic acid is commercially available, offering a straightforward amidation process.
-
Route 3 represents a more modern and direct approach to the carboxamide functionality, though it requires the preparation of a specific iodo-indazole precursor and involves transition-metal catalysis, which may require more specialized conditions.
Researchers should carefully consider these factors to select the most efficient and practical synthetic strategy for their specific needs.
References
In Vivo Validation of 5-Methoxy-1H-indazole-3-carboxamide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of the likely mechanism of action for 5-methoxy-1H-indazole-3-carboxamide. Based on extensive analysis of its structural class, this compound is predicted to function primarily as a kinase inhibitor. This guide will focus on two of the most probable targets for indazole-3-carboxamides: Glycogen Synthase Kinase-3β (GSK-3β) and p21-activated kinase 1 (PAK1).
Due to the limited public availability of direct in vivo studies on this compound, this guide leverages experimental data from closely related indazole-3-carboxamide analogs and other well-characterized inhibitors of GSK-3β and PAK1. This comparative approach offers a robust framework for understanding the potential in vivo efficacy and validation strategies for the topic compound.
Comparative Analysis of In Vivo Performance
The following tables summarize key in vivo and in vitro performance metrics for representative GSK-3β and PAK1 inhibitors, providing a benchmark for evaluating this compound.
Table 1: In Vitro and In Vivo Efficacy of Selected GSK-3β Inhibitors
| Compound/Drug | Target | In Vitro Potency (IC50/Ki) | In Vivo Model | Key In Vivo Outcome | Reference |
| Compound 14 | GSK-3β | IC50: 18 nM (GSK-3β) | Amphetamine-induced hyperactivity in mice | Dose-dependent reversal of hypermotility | [1] |
| Lithium | GSK-3β (and others) | Ki: 1-2 mM | Amphetamine-induced hyperactivity in mice | Inhibition of amphetamine-induced hyperactivity | [1][2] |
| Tideglusib | GSK-3β | Non-ATP competitive | Transgenic mouse model of Alzheimer's Disease | Reduced amyloid-beta, tau phosphorylation, and neuronal loss; reversed spatial memory deficit.[3] | [3] |
| AR-A014418 | GSK-3β | IC50: 34 nM | Amphetamine-induced hyperactivity in mice | Reduced "manic" effects | [2] |
Table 2: In Vitro and In Vivo Efficacy of Selected PAK1 Inhibitors
| Compound/Drug | Target | In Vitro Potency (IC50) | In Vivo Model | Key In Vivo Outcome | Reference |
| FRAX597 | Group I PAKs | IC50: 7.7 nM (PAK1) | Neurofibromatosis type 2 orthotopic schwannoma model | - | [4] |
| G-5555 | Group I PAKs | - | Non-small cell lung cancer xenograft model; PAK1-amplified breast cancer xenograft model | Significant impairment of tumor growth at 25 mg/kg BID | [4] |
| Shikonin | PAK1 | IC50: 7.25 µM | Not specified in provided abstracts, but in vitro data suggests potential for in vivo studies | Potent inhibitor of PAK1 kinase activity in vitro | [5][6] |
| PF-3758309 | PAKs | - | HCT-116 xenograft model | Significant tumor growth inhibition (64-97%) at 7.5-20 mg/kg | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo validation of GSK-3β and PAK1 inhibitors.
Protocol 1: In Vivo Validation of GSK-3β Inhibition in a Mania Model
This protocol is based on the amphetamine-induced hyperactivity model, a common screening method for mood stabilizers.[1][2]
1. Animal Model:
-
Male C57BL/6 mice are commonly used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
The test compound (e.g., an indazole-3-carboxamide) is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
The compound is administered via intraperitoneal (i.p.) injection at various doses (e.g., 3-30 mg/kg).
-
A control group receives the vehicle only.
3. Induction of Hyperactivity:
-
30 minutes after compound administration, hyperactivity is induced by an i.p. injection of d-amphetamine (e.g., 2.5 mg/kg).
4. Behavioral Assessment:
-
Immediately after amphetamine injection, mice are placed in automated activity monitors (e.g., photo-beam activity cages).
-
Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a specified period (e.g., 60-90 minutes).
5. Data Analysis:
-
The total locomotor activity is calculated for each animal.
-
The percentage inhibition of amphetamine-induced hyperactivity is determined by comparing the activity of compound-treated groups to the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the results.
Protocol 2: In Vivo Validation of PAK1 Inhibition in a Cancer Xenograft Model
This protocol describes a typical subcutaneous xenograft model used to assess the anti-tumor efficacy of PAK1 inhibitors.[4][7]
1. Cell Lines and Culture:
-
A human cancer cell line with known PAK1 expression or amplification (e.g., HCT-116, PAK1-amplified breast cancer cell lines) is used.
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Animals are housed in a pathogen-free environment.
3. Tumor Implantation:
-
A suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of a Matrigel/PBS mixture) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
4. Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The test compound (e.g., a PAK1 inhibitor) is administered at various doses and schedules (e.g., 25 mg/kg, twice daily (BID), by oral gavage).
-
The control group receives the vehicle.
5. Efficacy Evaluation:
-
Tumor volume is measured at regular intervals (e.g., 2-3 times per week) using the formula: (Length x Width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for target engagement).
6. Data Analysis:
-
Tumor growth curves are plotted for each group.
-
The percentage of tumor growth inhibition (TGI) is calculated.
-
Statistical analysis is performed to compare tumor growth between treated and control groups.
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
Caption: GSK-3β Signaling Pathway in Mood Regulation.
Caption: PAK1 Signaling Pathway in Cancer.
Caption: In Vivo Validation Workflow for a Kinase Inhibitor.
References
- 1. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Compound Shikonin Is a Novel PAK1 Inhibitor and Enhances Efficacy of Chemotherapy against Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Selectivity of 5-methoxy-1H-indazole-3-carboxamide and its Analogs as Serotonin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of compounds targeting serotonergic systems has spurred extensive research into novel molecular scaffolds that offer improved selectivity and pharmacological profiles. Among these, indazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the selectivity of a key indazole derivative, the direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which serves as a close structural surrogate for 5-methoxy-1H-indazole-3-carboxamide. The selectivity of this compound is benchmarked against its well-known indole parent, 5-MeO-DMT, a potent psychedelic tryptamine.
This comparison is based on functional activity at the human 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptor subtypes, providing valuable insights for researchers engaged in the development of selective serotonergic agents. The data presented herein is crucial for understanding the potential on-target efficacy and off-target liabilities of this compound class.
Comparative Selectivity Profile
The functional activity of the 1H-indazole analog of 5-MeO-DMT and 5-MeO-DMT was assessed at three key serotonin receptor subtypes. The data, presented in terms of half-maximal effective concentration (EC50), is summarized in the table below. Lower EC50 values indicate higher potency.
| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |
| 1H-Indazole Analog of 5-MeO-DMT | 203[1][2] | >10,000[1][2] | 532[1][2] |
| 5-MeO-DMT | Data not available in the same study for direct comparison | Data not available in the same study for direct comparison | Data not available in the same study for direct comparison |
| Alternative Reported Data for 1H-Indazole Analog | low micromolar[1] | 483[1] | higher potency than 5-HT2A[1] |
It is important to note a discrepancy in the literature regarding the 5-HT2B activity of the 1H-indazole analog of 5-MeO-DMT, with one report indicating an EC50 greater than 10,000 nM and another reporting an EC50 of 483 nM[1]. This highlights the need for careful and standardized assessment of compound selectivity.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro functional assay used to determine the potency and selectivity of compounds at serotonin receptors.
Serotonin Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate 5-HT2 receptors, which are Gq-coupled G-protein coupled receptors (GPCRs). Activation of these receptors leads to an increase in intracellular calcium levels, which can be detected using a calcium-sensitive fluorescent dye.
Materials:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (e.g., 1H-indazole analog of 5-MeO-DMT, 5-MeO-DMT) dissolved in a suitable solvent (e.g., DMSO).
-
Reference agonist (e.g., serotonin).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the stable cell lines into 96-well or 384-well black-walled, clear-bottom microplates at a density optimized for the assay. Culture the cells overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to the cells. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
Compound Addition: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Signal Detection: Place the microplate into the fluorescence plate reader. Measure the baseline fluorescence, and then add the compound solutions to the wells. Continuously record the fluorescence signal for a set period to capture the calcium mobilization response.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. For each compound concentration, calculate the peak fluorescence response. Plot the response as a function of the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing compound selectivity.
References
A Comparative Guide to the Analytical Validation of 5-Methoxy-1H-indazole-3-carboxamide and Related Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of synthetic cannabinoids, with a focus on compounds structurally related to 5-methoxy-1H-indazole-3-carboxamide. Due to the limited availability of specific data for this particular compound, this document leverages established methodologies for other indazole-3-carboxamide derivatives to present a comprehensive comparison of common analytical techniques. The information herein is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical strategies for these compounds.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of synthetic cannabinoids depends on various factors, including the matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. forensic identification). The most commonly employed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Each of these methods offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and complexity. The following tables summarize the key performance parameters for each technique based on published data for analogous indazole-3-carboxamide compounds. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Table 1: Comparison of HPLC-UV, GC-MS, and LC-MS/MS Methods for the Analysis of Indazole-3-Carboxamide Synthetic Cannabinoids
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, identification by mass-to-charge ratio. | Separation based on polarity, highly selective and sensitive detection by mass spectrometry. |
| Selectivity | Moderate | High | Very High |
| Sensitivity (Typical LOQ) | 10 - 100 ng/mL[6][7][8] | 1 - 10 ng/mL | 0.01 - 1 ng/mL[9] |
| Linearity (Typical Range) | 50 - 2000 ng/mL[6][7][8] | 10 - 500 ng/mL[10] | 0.1 - 500 ng/mL[9] |
| Accuracy (% Recovery) | 90 - 110%[11][12] | 85 - 115% | 90 - 110%[9] |
| Precision (% RSD) | < 15%[6][7][8] | < 15% | < 15%[9] |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
| Expertise Required | Low to Moderate | Moderate to High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of indazole-3-carboxamide synthetic cannabinoids using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of synthetic cannabinoids in bulk materials and simple matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol or acetonitrile. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and is suitable for the analysis of volatile and thermally stable compounds in complex matrices like herbal mixtures.[10][13][14]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Methanol or Acetone (GC grade)
-
Internal Standard (e.g., a deuterated analog)
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard and internal standard in a suitable solvent. Prepare calibration standards containing a fixed concentration of the internal standard.
-
Sample Preparation: Extract the sample with methanol or acetone, sonicate, and centrifuge.[14] Evaporate the supernatant to dryness and reconstitute in a suitable solvent.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C).[14]
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
-
Data Analysis: Identify the analyte based on its retention time and mass spectrum. Quantify using the internal standard method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it ideal for the analysis of trace levels of synthetic cannabinoids in complex biological matrices such as plasma, urine, or oral fluid.[9][15]
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer
-
Reversed-phase C18 or similar column
Reagents:
-
Acetonitrile and Water (LC-MS grade)
-
Formic acid or Ammonium formate (as mobile phase additives)
-
Internal Standard (a stable isotope-labeled analog is preferred)
Procedure:
-
Standard Preparation: Prepare stock solutions and calibration standards as described for GC-MS.
-
Sample Preparation: Sample preparation is matrix-dependent and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[15]
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium formate.[16]
-
Flow Rate: Typically 0.2 - 0.5 mL/min
-
Ion Source: Electrospray Ionization (ESI) in positive mode is common.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
-
Data Analysis: Identify and quantify the analyte based on specific precursor-product ion transitions and retention time relative to the internal standard.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the analysis of chemical compounds.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Development and Validation of HPLC-UV Method for the Determinatio...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. forensics.org.my [forensics.org.my]
- 15. waters.com [waters.com]
- 16. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of 5-Methoxy-1H-indazole-3-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in early drug discovery, significantly influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of 5-methoxy-1H-indazole-3-carboxamide derivatives and related analogs. The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, and understanding its metabolic liabilities is crucial for designing compounds with improved drug-like properties.
Data Presentation: In Vitro Metabolic Stability
Table 1: In Vitro Metabolic Stability of Indazole-3-carboxamide Derivatives in Pooled Human Liver Microsomes
| Compound ID | Structure | t1/2 (min) | CLint, micr (µL/min/mg protein) | CLint (mL/min/kg) |
| ADB-BUTINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide | 19.8 | 155 | 6.8 |
| 5F-MDMB-PINACA | N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | 10.9 | 282 | 12.4 |
| MDMB-4en-PINACA | N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide | 2.9 | 1063 | 46.8 |
| ADB-FUBINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | 26.3 | 117 | 5.1 |
Data sourced from a systematic in vitro pharmacokinetic study of synthetic cannabinoid receptor agonists. The clearance values are predictive of in vivo hepatic clearance.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, a common practice in drug metabolism studies.[1][2][3][4][5]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., verapamil, testosterone)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PD)
-
Magnesium chloride (MgCl2)
-
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solutions in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Thaw the pooled human liver microsomes on ice.
-
-
Incubation:
-
Add the liver microsomes to the pre-warmed phosphate buffer in the incubation plate/tubes to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension to reach the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
-
Time Course Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL) .
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro metabolic stability assay using liver microsomes.
Putative Metabolic Pathways
Based on studies of indazole-3-carboxamide derivatives, the primary metabolic pathways involve Phase I oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, and hydrolysis.[6][7][8][9][10] For a generic this compound, the following metabolic transformations can be anticipated:
Disclaimer: This guide is intended for informational purposes for a scientific audience. The provided data and protocols are based on publicly available research and should be adapted and validated for specific experimental conditions.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Experimental design on single-time-point high-throughput microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Metabolic Profiles of "Indazole-3-Carboxamide" and "Isatin Acyl Hydrazone" (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of 5-methoxy-1H-indazole-3-carboxamide and its Surrogates: A Comparative Guide to Cannabinoid Receptor Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the activity of indazole-3-carboxamide derivatives at cannabinoid receptors across different species. Due to a lack of publicly available data on 5-methoxy-1H-indazole-3-carboxamide, this report focuses on its close structural analogs: AB-FUBINACA, AMB-FUBINACA, and 5F-ADB, for which cross-species data are available. This information serves as a valuable surrogate to infer the potential pharmacological profile of this compound.
Executive Summary
Comparative In Vitro Activity of Indazole-3-Carboxamide Analogs
The following tables summarize the in vitro binding affinity (Ki) and functional activity (EC50) of AB-FUBINACA, AMB-FUBINACA, and 5F-ADB at human, mouse, and rat cannabinoid receptors. These compounds are potent agonists at both CB1 and CB2 receptors.[1]
Table 1: Comparative Binding Affinity (Ki, nM) of AB-FUBINACA
| Species | CB1 Receptor | CB2 Receptor |
| Human | 0.9 | 23.2 |
| Mouse | 1.36 | 1.95 |
Data sourced from references[2][3].
Table 2: Comparative Functional Activity (EC50, nM) of AB-FUBINACA
| Species | CB1 Receptor | CB2 Receptor |
| Human | 1.8 | 3.2 |
| Mouse | 1.36 | 1.95 |
Data sourced from references[2][3].
Table 3: In Vitro Activity of AMB-FUBINACA
| Species/Receptor | Assay | Value (nM) | Notes |
| Human CB1 | Ki | 8.72 (pKi) | Similar affinity to CP55,940.[4] |
| Human CB2 | Ki | 9.32 (pKi) | Similar affinity to CP55,940.[4] |
| Human CB1 | EC50 (cAMP) | 0.54 | Full agonist.[5] |
| Human CB2 | EC50 (cAMP) | 0.13 | Full agonist.[5] |
| Rat | AMB-FUBINACA readily crosses the blood-brain barrier.[6] |
(S)-enantiomer is generally more potent than the (R)-enantiomer at both CB1 and CB2 receptors.[5]
Table 4: In Vitro Activity of 5F-ADB (5F-MDMB-PINACA)
| Species/Receptor | Assay | Value (nM) | Notes |
| Human CB1 | EC50 | 0.45 - 36 | Potent, highly efficacious agonist.[7] |
| Human CB2 | EC50 | 4.6 - 128 | Potent, highly efficacious agonist.[7] |
| Human CB1 | Ki (Metabolite M7) | low μM | Ester hydrolysis metabolite retains high efficacy but has lower affinity.[8] |
5F-ADB is rapidly metabolized, and its metabolites can retain significant activity at cannabinoid receptors.[8][9]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are outlines of common experimental protocols used to assess the activity of cannabinoid receptor ligands.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human, rat, or mouse CB1 or CB2 receptor.
-
Incubation: The membranes are incubated with a known radioligand (e.g., [3H]CP55,940) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Cannabinoid Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional potency (EC50) of a compound as an agonist at the G-protein coupled CB1 and CB2 receptors.
-
Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured and plated.
-
Forskolin Stimulation: The adenylyl cyclase enzyme in the cells is stimulated with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. Agonist activation of the Gi-coupled cannabinoid receptors will inhibit adenylyl cyclase and thus decrease cAMP levels.[10]
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is calculated.
In Vivo Pharmacokinetic Studies in Rodents
These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Animal Dosing: The compound is administered to rodents (e.g., rats, mice) via a specific route (e.g., intravenous, oral, intraperitoneal).
-
Sample Collection: Blood, brain, and other tissue samples are collected at various time points after administration.[6]
-
Sample Analysis: The concentration of the parent compound and its metabolites in the collected samples is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
Visualizations
Cannabinoid Receptor Signaling Pathway
Activation of cannabinoid receptors (CB1 and CB2) by an agonist initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o).[10][11][12]
Caption: Cannabinoid Receptor Signaling Pathway.
Experimental Workflow for In Vitro Activity Assessment
The following diagram illustrates a typical workflow for determining the in vitro activity of a test compound at cannabinoid receptors.
Caption: In Vitro Activity Assessment Workflow.
Conclusion
The indazole-3-carboxamide scaffold is a key feature of many potent synthetic cannabinoid receptor agonists. While direct cross-species comparative data for this compound is currently unavailable, the analysis of its close structural analogs—AB-FUBINACA, AMB-FUBINACA, and 5F-ADB—provides valuable insights. These compounds consistently demonstrate high affinity and efficacy at both CB1 and CB2 receptors across human and rodent species, although subtle differences in potency and binding affinity exist. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to characterize the activity of novel indazole-3-carboxamide derivatives. Further research is warranted to elucidate the specific pharmacological profile of this compound and to fully understand the implications of inter-species variations in cannabinoid receptor activity.
References
- 1. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AB-FUBINACA - Wikipedia [en.wikipedia.org]
- 4. Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In-depth comparison of the metabolic and pharmacokinetic behaviour of the structurally related synthetic cannabinoids AMB-FUBINACA and AMB-CHMICA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease [frontiersin.org]
Validating the Target: A Comparative Guide to the Binding Site of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The validation of a drug candidate's binding site is a critical step in the drug discovery pipeline, providing concrete evidence of its mechanism of action and paving the way for further optimization. This guide offers a comparative analysis of the binding site validation for a promising class of p21-activated kinase 1 (PAK1) inhibitors: the 1H-indazole-3-carboxamides. We will delve into the experimental data supporting their interaction with PAK1 and compare their performance with alternative PAK1 inhibitors.
Unveiling the Potency of 1H-Indazole-3-Carboxamides
A representative compound from the 1H-indazole-3-carboxamide series, designated as 30l , has demonstrated exceptional potency in inhibiting PAK1, a key signaling node implicated in cancer cell proliferation, migration, and survival.[1] Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features required for this potent inhibition.[1]
While a co-crystal structure of a 1H-indazole-3-carboxamide derivative with PAK1 is not publicly available, molecular docking studies have provided valuable insights into its putative binding mode within the ATP-binding pocket of the kinase. These computational models suggest that the indazole scaffold serves as a crucial anchor, forming key interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
Comparative Analysis of PAK1 Inhibitors
To provide a broader context for the performance of 1H-indazole-3-carboxamides, the following table summarizes the inhibitory potency of various classes of PAK1 inhibitors.
| Inhibitor Class | Representative Compound | Target | IC50 (nM) | Binding Mode |
| 1H-Indazole-3-carboxamide | 30l | PAK1 | 9.8 | ATP-competitive (putative) |
| Pyrido[2,3-d]pyrimidin-7-one | FRAX597 | Group I PAKs | 8 (PAK1) | ATP-competitive |
| Aminopyrazole | PF-3758309 | Pan-PAK | 11 (PAK1) | ATP-competitive |
| Dibenzodiazepine | NVS-PAK1-1 | PAK1 (allosteric) | 5 | Allosteric |
| 7-Azaindole | Not specified | PAK1 | Not specified | ATP-competitive |
Experimental Protocols for Binding Site Validation
A robust validation of a compound's binding site involves a multi-pronged approach, employing a combination of biochemical, biophysical, and computational techniques.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a primary method for quantifying the inhibitory potency of a compound against a target kinase.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Protocol:
-
Reaction Setup: In a 384-well plate, incubate the purified PAK1 enzyme with the test compound (e.g., 1H-indazole-3-carboxamide derivative) at various concentrations for a defined period.
-
Kinase Reaction Initiation: Add a solution containing the kinase substrate (e.g., a generic peptide substrate) and ATP to initiate the kinase reaction.
-
Reaction Termination and ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP and converts the produced ADP to ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent containing luciferase and luciferin. The luminescent signal is then measured using a plate reader. The intensity of the light signal is correlated with the amount of ADP produced and, consequently, the kinase activity.
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
X-ray Crystallography
This "gold standard" technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering definitive proof of the binding site and the precise interactions.
Workflow:
References
A Comparative Analysis of 5-methoxy-1H-indazole-3-carboxamide and its Enantiomers in the Context of Serotonergic Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-methoxy-1H-indazole-3-carboxamide and its corresponding (R) and (S) enantiomers. While direct comparative studies on the enantiomers of this specific compound are not publicly available, this document synthesizes information from structurally related compounds and established experimental protocols to offer a predictive and informative resource. The primary focus is on the anticipated interactions with serotonin receptors, a likely target for this class of molecules.
Introduction
Indazole-3-carboxamide derivatives are a class of compounds with diverse biological activities.[1][2][3] The introduction of a chiral center, as is the case with many pharmacologically active molecules, often leads to significant differences in the potency and efficacy of the resulting enantiomers.[4][5][6] Based on the pharmacological profile of the structurally analogous 1H-indazole analog of 5-MeO-DMT, it is hypothesized that this compound and its enantiomers primarily act as modulators of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[7][8]
Predicted Pharmacological Profile
For many chiral ligands targeting G-protein coupled receptors, the (S)-enantiomer often exhibits higher potency compared to the (R)-enantiomer.[4][5] It is therefore anticipated that the (S)-enantiomer of this compound will display greater affinity and functional activity at 5-HT2A and 5-HT2C receptors.
Table 1: Predicted Comparative Activity at Serotonin 5-HT2A and 5-HT2C Receptors
| Compound | Predicted Target | Predicted Affinity (Ki) | Predicted Functional Activity (EC50/IC50) |
| Racemic this compound | 5-HT2A, 5-HT2C | Moderate | Moderate |
| (R)-5-methoxy-1H-indazole-3-carboxamide | 5-HT2A, 5-HT2C | Lower | Lower |
| (S)-5-methoxy-1H-indazole-3-carboxamide | 5-HT2A, 5-HT2C | Higher | Higher |
Note: This table is predictive and based on general principles observed for similar chiral compounds and data from a structural analog.[4][7][8] Actual experimental values are required for confirmation.
Experimental Protocols
To empirically determine the pharmacological profile of this compound and its enantiomers, the following experimental protocols are recommended.
1. Enantiospecific Synthesis and Chiral Separation
The synthesis of individual enantiomers can be achieved through stereoselective synthesis or by resolution of the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for the separation and analysis of enantiomers.[4][9][10]
2. Serotonin Receptor Binding Assays
These assays are used to determine the binding affinity (Ki) of the compounds for specific serotonin receptor subtypes.
-
Objective: To quantify the affinity of the racemic mixture and each enantiomer for human 5-HT2A and 5-HT2C receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target human serotonin receptor subtype are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A) and varying concentrations of the test compound (racemate or enantiomer).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
3. Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response elicited by the compound, determining whether it acts as an agonist, antagonist, or inverse agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the racemic mixture and each enantiomer at human 5-HT2A and 5-HT2C receptors.
-
Methodology:
-
Cell Culture: Cells stably expressing the target serotonin receptor (which couples to the Gq signaling pathway) are cultured.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values.
-
Visualizations
Diagram 1: Hypothesized Signaling Pathway of a 5-HT2A/2C Receptor Agonist
References
- 1. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Studies on serotonin (5-HT)3-receptor antagonist effects of enantiomers of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 5-methoxy-1H-indazole-3-carboxamide
Disclaimer: No specific Safety Data Sheet (SDS) for 5-methoxy-1H-indazole-3-carboxamide was publicly available at the time of this writing. The following disposal procedures are based on general best practices for laboratory chemical waste management and information from the SDS of a structurally similar compound, 5-Methyl-1H-indazole-3-carboxylic acid. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Appropriate personal protective equipment (PPE) should be worn at all times.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use only in a well-ventilated area; if dusts are generated, a NIOSH-approved respirator may be necessary.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of laboratory waste is to never dispose of chemicals down the drain or in the regular trash unless explicitly permitted by your institution's EHS department.
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[2]
-
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and be in good condition with a secure lid.
-
Do not mix this waste with other waste streams unless instructed to do so by your EHS department. Incompatible materials can lead to dangerous chemical reactions.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues.
-
Small Spills: If you are trained and have the appropriate spill kit, you may clean up a small spill.
-
Wear the appropriate PPE.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbent material and the spilled substance into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.
Experimental Workflow for Disposal
Caption: Experimental workflow for the proper disposal of this compound.
Decision Pathway for Chemical Waste Disposal
Caption: Decision-making pathway for the disposal of this compound.
References
Essential Safety and Operational Guide for 5-methoxy-1H-indazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-methoxy-1H-indazole-3-carboxamide. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Hazard Identification and Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A work area and task-specific hazard assessment should be conducted to determine if additional protection is necessary.[2]
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[3] A face shield should be worn in addition to goggles when there is a splash hazard.[2][4] | To protect against potential splashes of the chemical or solutions containing it. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5] Double gloving may be necessary for added protection.[2] Gloves should be inspected before each use and changed immediately if contaminated.[6] | To prevent skin contact with the chemical. |
| Body Protection | A laboratory coat.[3][5] Fire-resistant lab coats are recommended if working with flammable solvents.[5] | To protect skin and clothing from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[7] If there is a risk of generating dust or aerosols, a respirator (e.g., N95) may be necessary.[5] | To prevent inhalation of the powdered compound or its aerosols. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[5][6] | To protect feet from spills and falling objects. |
Operational Protocol: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Area Setup:
- Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[6]
- Gather all necessary equipment and reagents before starting.
- Verify that an eyewash station and safety shower are accessible.[8]
- Prepare a designated waste container for chemical waste.[9]
2. Weighing and Aliquoting:
- Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[9]
- Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.
- Weigh out only the amount of chemical needed for the experiment to minimize waste.[9]
3. Dissolution and Reaction Setup:
- When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
- If the dissolution process is exothermic, use an ice bath to control the temperature.
- Ensure all reaction vessels are properly labeled with the chemical name and any known hazards.[10]
4. Post-Experiment Workup:
- After the reaction is complete, quench the reaction safely according to the specific experimental protocol.
- Handle all resulting mixtures and solutions with the same level of precaution as the starting material.
5. Decontamination:
- Wipe down the work surface in the fume hood with an appropriate solvent to remove any residual chemical contamination.
- Thoroughly wash all glassware and equipment that came into contact with the chemical.
- Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][10]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including weighing paper, gloves, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not pour chemical waste down the sink.[9]
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][11]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][8]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]
-
Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. nationallaboratorysales.com [nationallaboratorysales.com]
- 8. fishersci.com [fishersci.com]
- 9. cdc.gov [cdc.gov]
- 10. gz-supplies.com [gz-supplies.com]
- 11. aksci.com [aksci.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
